molecular formula C19H27NO6 B1453541 (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

货号: B1453541
分子量: 365.4 g/mol
InChI 键: QSLGUZZUFDIKSY-KBPBESRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H27NO6 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLGUZZUFDIKSY-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Introduction

This compound is recognized as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure is characterized by two chiral centers, demanding a stereocontrolled approach to its synthesis. This guide provides a comprehensive overview of a robust and logical synthetic pathway, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

The synthetic strategy is built upon a convergent approach, involving the independent preparation of two key chiral building blocks: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-piperidine-2-carboxylic acid (L-pipecolic acid). These intermediates are subsequently coupled to form the final product. This retrosynthetic analysis is illustrated below.

G Target (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl) piperidine-2-carboxylic acid Coupling Amide Coupling Target->Coupling Acid (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid Coupling->Acid Amine (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) Coupling->Amine Resolution Chiral Resolution Acid->Resolution Cyclization Cyclization Amine->Cyclization RacemicAcid rac-2-(3,4,5-trimethoxyphenyl)butanoic acid Resolution->RacemicAcid Lysine L-Lysine Cyclization->Lysine

Figure 1. Retrosynthetic pathway.

Part 1: Synthesis of Key Intermediate (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

The synthesis of this chiral arylalkanoic acid is most pragmatically achieved through the chemical resolution of its racemic precursor.[3][4] While asymmetric synthesis routes exist, resolution is often preferred for its scalability and robustness.[5][]

Synthesis of Racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid

The synthesis begins with the creation of the racemic core structure. A common method involves the alkylation of a phenylacetonitrile derivative, followed by hydrolysis.

  • Step A: Alkylation. 3,4,5-Trimethoxyphenylacetonitrile is deprotonated at the benzylic position using a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent such as THF or diethyl ether. The resulting carbanion is then alkylated with an ethylating agent, typically ethyl bromide or ethyl iodide, to introduce the ethyl group.

  • Step B: Hydrolysis. The resulting 2-(3,4,5-trimethoxyphenyl)butanenitrile is then subjected to harsh hydrolytic conditions. This is typically achieved by heating under reflux with a strong acid (e.g., concentrated H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic medium. This process converts the nitrile functional group into a carboxylic acid, yielding the racemic product.

G Start 3,4,5-Trimethoxyphenylacetonitrile Step1 1. NaNH₂, THF 2. Ethyl Bromide Start->Step1 Intermediate 2-(3,4,5-Trimethoxyphenyl)butanenitrile Step1->Intermediate Step2 H₂SO₄, H₂O, Δ Intermediate->Step2 Product rac-2-(3,4,5-Trimethoxyphenyl) butanoic acid Step2->Product

Figure 2. Racemic acid synthesis workflow.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a powerful technique for separating enantiomers from a racemic mixture.[3] It relies on the reaction of the racemate with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][]

  • Salt Formation: The racemic carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone) and treated with a stoichiometric amount of an enantiomerically pure chiral base, such as (R)-(+)-α-phenylethylamine or brucine. This reaction forms a pair of diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base).

  • Fractional Crystallization: Due to their different crystal lattice energies and solubilities, one of the diastereomeric salts will preferentially crystallize from the solution upon cooling or slow evaporation of the solvent. The less soluble salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., dilute HCl) to break the ionic bond. This protonates the carboxylate, liberating the desired (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid, which can be extracted into an organic solvent. The chiral resolving agent remains in the aqueous phase as its hydrochloride salt and can often be recovered.

ParameterDescription
Racemic Substrate 2-(3,4,5-trimethoxyphenyl)butanoic acid
Resolving Agent (R)-(+)-α-phenylethylamine (or other chiral amine)
Solvent System Ethanol/Water or Methanol
Key Principle Differential solubility of diastereomeric salts
Expected Outcome Isolation of the less soluble salt, leading to enantiomerically enriched (S)-acid

Table 1. Key Parameters for Chiral Resolution.

Part 2: Synthesis of Key Intermediate (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid)

L-Pipecolic acid is a non-proteinogenic amino acid found in various natural products.[7] Its synthesis is well-established, often starting from the readily available proteinogenic amino acid, L-lysine, which provides the necessary carbon skeleton and the correct stereochemistry at the α-carbon.[8][9]

The synthesis involves the selective modification of the ε-amino group of L-lysine, followed by an intramolecular cyclization.

  • Step A: Diazotization of the α-Amino Group. The α-amino group of L-lysine is selectively converted into a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (e.g., HBr).

  • Step B: Intramolecular Substitution. The ε-amino group then acts as an intramolecular nucleophile, displacing the diazonium group (as N₂) and forming the six-membered piperidine ring. This reaction typically proceeds with retention of configuration at the α-carbon.

  • Step C: Halogen Displacement (if necessary). Depending on the acid used in Step A, a halo-substituted intermediate may form. This is typically removed via reduction, for example, using catalytic hydrogenation (H₂ over Pd/C), to yield L-pipecolic acid.

G Start L-Lysine Step1 NaNO₂, HBr Start->Step1 Intermediate Diazonium intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Nucleophilic Attack) Intermediate->Step2 Product (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) Step2->Product

Figure 3. L-Pipecolic acid synthesis workflow.

Part 3: Final Amide Coupling

The final step is the formation of an amide bond between the carboxylic acid group of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the secondary amine of L-pipecolic acid. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[10] A variety of modern coupling reagents are available to achieve this transformation with high efficiency and minimal side reactions.[11][12]

  • Activation of the Carboxylic Acid: The (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)). A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is added, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt can trap this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization.[10]

  • Nucleophilic Attack: L-pipecolic acid (often as its methyl or ethyl ester to prevent self-polymerization, followed by a final deprotection step) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) are added to the solution. The secondary amine of the piperidine ring attacks the activated carbonyl carbon.

  • Workup and Purification: After the reaction is complete, an aqueous workup is performed to remove the urea byproduct and other water-soluble reagents. The final product is then purified, typically by column chromatography, to yield this compound.

G cluster_0 Activation cluster_1 Coupling Acid (S)-Arylbutanoic Acid EDC EDC / HOBt Acid->EDC Activated Activated Ester Intermediate EDC->Activated Amine L-Pipecolic Acid Ester Activated->Amine Product Final Product (Ester Protected) Amine->Product Deprotection Ester Hydrolysis (e.g., LiOH, H₂O/THF) Product->Deprotection FinalProduct Target Molecule Deprotection->FinalProduct

Figure 4. Amide coupling mechanism.

ReagentFunction
EDC Carbodiimide coupling agent, activates the carboxylic acid.
HOBt Additive to suppress racemization and improve efficiency.
DIPEA Non-nucleophilic base to neutralize acids and facilitate reaction.
Solvent Aprotic (DCM, DMF)

Table 2. Common Reagents for Amide Coupling.

Experimental Protocols

Protocol 1: Chiral Resolution of 2-(3,4,5-trimethoxyphenyl)butanoic acid
  • Dissolve racemic 2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) in ethanol (10 volumes) at 60-70 °C.

  • In a separate flask, dissolve (R)-(+)-α-phenylethylamine (0.5 eq) in ethanol (2 volumes).

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours to induce crystallization.

  • Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration and wash with cold ethanol.

  • To liberate the free acid, suspend the salt in water and add 2M HCl until the pH is ~1-2.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.

  • Determine enantiomeric excess (ee%) via chiral HPLC analysis.

Protocol 2: Amide Coupling
  • To a stirred solution of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (15 volumes) at 0 °C, add EDC hydrochloride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.1 eq) and DIPEA (2.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • For the final acid, dissolve the purified ester in a THF/water mixture, add LiOH (2.0 eq), and stir until hydrolysis is complete. Acidify with HCl and extract the product.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the pharmaceutical intermediate, (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid. While this compound is primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its intrinsic properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of known characteristics and detailed, field-proven methodologies for the experimental determination of key physicochemical parameters. The protocols described herein are designed to be self-validating, promoting scientific integrity and reproducibility.

Introduction

This compound is a chiral organic molecule featuring a piperidine-2-carboxylic acid moiety acylated with a substituted butanoyl group. Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to impart favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1] The physicochemical properties of a drug intermediate like this are critical as they can influence not only the synthesis and purification of the final API but also its ultimate solid-state form, stability, and bioavailability.[2][3][4][5][6]

This guide will delve into the structural and physicochemical aspects of this compound, providing a framework for its comprehensive characterization. We will explore its identity, solid-state properties, solubility, lipophilicity, and stability, offering detailed experimental protocols for their determination.

Compound Identity and Structure

A foundational aspect of any physicochemical characterization is the unambiguous confirmation of the compound's identity and structure.

PropertyValueSource
Chemical Name This compound-
CAS Number 195202-09-6[7][8][9][10][11]
Molecular Formula C₁₉H₂₇NO₆[9][11][12][13][14][15]
Molecular Weight 365.43 g/mol [7][8][9][11][12][13][14][15]
Appearance White to off-white solid[11][13]

The stereochemistry, denoted by "(S)" at both chiral centers, is a critical feature of this molecule and should be confirmed using appropriate analytical techniques, such as chiral chromatography or polarimetry, alongside standard structural elucidation methods like NMR and mass spectrometry. A certificate of analysis from a commercial supplier indicated a purity of 98.46% by LCMS, with ¹H NMR and LCMS data consistent with the proposed structure.[11][13]

Solid-State Properties

The solid-state form of a pharmaceutical compound can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is therefore a crucial step in drug development.

Melting Point

The melting point is a fundamental thermal property that provides an indication of purity.[16] Pure crystalline compounds typically exhibit a sharp melting range.[1]

Experimental Protocol: Capillary Melting Point Determination

This method is a widely accepted technique for determining the melting range of a solid.[1][16][17]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powder into a capillary tube, tapping gently to create a packed column of 2.5-3.5 mm.[1][17]

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Initial Determination (Rapid Scan): Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination (Slow Scan): Allow the apparatus to cool. Insert a new capillary and heat to a temperature approximately 5°C below the estimated melting point.[17] Then, reduce the heating rate to 1-2°C per minute.[17]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has transformed into a liquid (clear point). This range is the melting point of the substance.[17]

Crystallinity and Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on a drug's properties.[18][19] X-ray Powder Diffraction (XRPD) is the gold standard for identifying the crystalline or amorphous nature of a sample and for detecting different polymorphic forms.[10][12][18][19]

Experimental Protocol: X-ray Powder Diffraction (XRPD) Analysis

Step-by-Step Methodology:

  • Sample Preparation: Gently grind the solid sample to a fine powder to minimize preferred orientation effects.

  • Sample Mounting: Place the powdered sample onto the sample holder of the diffractometer.

  • Data Acquisition: Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for organic molecules is 2° to 40° 2θ.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystalline solid. Sharp peaks indicate a crystalline material, while a broad halo suggests an amorphous nature. Different polymorphs will produce distinct diffraction patterns.[19]

XRPD_Workflow cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_results Interpretation Start Solid Sample Grind Grind to Fine Powder Start->Grind Mount Mount on Holder Grind->Mount Acquire Acquire Diffraction Pattern (2θ Scan) Mount->Acquire Analyze Analyze Pattern Acquire->Analyze Crystalline Crystalline? Analyze->Crystalline Polymorph Identify Polymorph Crystalline->Polymorph Yes Amorphous Amorphous Crystalline->Amorphous No

Caption: Workflow for Solid-State Characterization by XRPD.

Solubility

Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability.[20] It is essential to determine the solubility in various aqueous media.

Aqueous Solubility

The equilibrium solubility, particularly in buffers at physiological pH values, is a key parameter. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its ability to achieve a true thermodynamic equilibrium.[21]

Experimental Protocol: Equilibrium Shake-Flask Solubility

Step-by-Step Methodology:

  • Preparation of Media: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[20]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][20]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Solid-State Analysis: It is good practice to analyze the remaining solid by XRPD to check for any polymorphic transformations during the experiment.

Solubility in Organic Solvents

Information on solubility in organic solvents is valuable for synthesis and purification processes. A commercial supplier indicates high solubility in Dimethyl Sulfoxide (DMSO) at 250 mg/mL, requiring ultrasonic assistance.[12][14][15][22]

Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most reliable method for determining LogP.[2][4][5]

LogP_Determination Start Prepare n-Octanol and Aqueous Buffer (pH 7.4) Saturate Pre-saturate Solvents Start->Saturate Add Add Compound to Biphasic System Saturate->Add Equilibrate Shake to Equilibrate Add->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze_Aq Analyze Aqueous Phase (e.g., HPLC) Separate->Analyze_Aq Analyze_Org Analyze Organic Phase (e.g., HPLC) Separate->Analyze_Org Calculate Calculate LogP/LogD Analyze_Aq->Calculate Analyze_Org->Calculate

Caption: Shake-Flask Method for LogP/LogD Determination.

Step-by-Step Methodology:

  • Solvent Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The two phases should be pre-saturated with each other by mixing and allowing them to separate overnight.

  • Compound Addition: Prepare a stock solution of the compound in one of the phases and add it to a vial containing both phases.

  • Equilibration: Shake the vial for a set period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC.

  • Calculation: Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP or LogD is the base-10 logarithm of this value.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For this compound, the carboxylic acid group is the primary ionizable center. The pKa influences solubility, lipophilicity, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of acidic and basic compounds.[23]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

Chemical Stability

Assessing the intrinsic chemical stability of a drug intermediate is crucial for defining storage conditions and understanding potential degradation pathways. Stress testing, as outlined in the ICH Q1A guidelines, is the standard approach.[7][9][11][24][25]

Experimental Protocol: Forced Degradation (Stress Testing)

Step-by-Step Methodology:

  • Exposure to Stress Conditions: Subject the solid compound or a solution of the compound to various stress conditions, including:

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 60°C).[11]

    • Photostability: Expose the compound to light according to ICH Q1B guidelines.[7][11][25]

  • Time Points: Sample the stressed solutions or solids at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Evaluation: Quantify the amount of parent compound remaining and identify any major degradation products, which helps in elucidating degradation pathways.

Conclusion

The physicochemical properties of this compound are fundamental to its successful application as a pharmaceutical intermediate. This guide has provided a structured approach to understanding and determining these critical parameters. By employing the detailed methodologies for characterizing its solid-state properties, solubility, lipophilicity, ionization constant, and chemical stability, researchers and drug development professionals can ensure the quality and consistency of this intermediate, ultimately contributing to the development of safe and effective medicines. The principles and protocols outlined herein serve as a robust framework for the comprehensive physicochemical profiling of this and other novel chemical entities.

References

An In-Depth Technical Guide to (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 195202-09-6

A Keystone Intermediate in the Synthesis of Advanced Targeted Protein Degraders

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a chiral molecule of significant interest in contemporary drug discovery and development. While primarily recognized as a crucial intermediate in the synthesis of sophisticated chemical probes and potential therapeutics, its intrinsic structural features warrant a detailed examination. This document will delve into the synthesis, chemical properties, and, most notably, its pivotal role in the construction of degradation tag (dTAG) molecules, specifically dTAG-7. The guide is intended for researchers, medicinal chemists, and professionals in the field of drug development who are engaged in the rapidly evolving area of targeted protein degradation.

Introduction: The Emergence of a Key Synthetic Building Block

This compound, with the Chemical Abstracts Service (CAS) number 195202-09-6, is a complex organic molecule that has gained prominence as a high-value intermediate.[1][2] Its molecular structure, featuring a substituted phenylbutanoic acid moiety linked to a piperidine-2-carboxylic acid scaffold, provides a unique combination of steric and electronic properties. This makes it an ideal component in the modular synthesis of larger, biologically active compounds.

The primary significance of this molecule lies in its application as a precursor to dTAG-7, a heterobifunctional degrader used in the innovative dTAG system for targeted protein degradation.[3] This technology allows for the rapid, selective, and reversible degradation of specific proteins of interest, offering a powerful tool for target validation and the development of novel therapeutic strategies, particularly in oncology.[4][5]

This guide will provide a detailed exploration of the synthesis of this key intermediate, including protocols for its constituent chiral precursors. Furthermore, it will elucidate the mechanism of the dTAG system to provide a clear context for the end-application of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 195202-09-6[6]
Molecular Formula C₁₉H₂₇NO₆[2]
Molecular Weight 365.43 g/mol [2]
Appearance White to off-white solid[6]
Purity (typical) ≥98% (LCMS)[6]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The overall synthetic strategy involves the preparation of two key chiral building blocks, followed by their coupling via an amide bond formation.

Diagram of the Overall Synthetic Strategy:

G cluster_0 Precursor Synthesis cluster_1 Amide Coupling cluster_2 Final Product Precursor_A (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid Coupling Amide Bond Formation (e.g., EDC, HOBt) Precursor_A->Coupling Precursor_B (S)-piperidine-2-carboxylic acid (L-Pipecolic Acid) Precursor_B->Coupling Final_Product (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl) piperidine-2-carboxylic acid Coupling->Final_Product

Caption: Overall synthetic workflow for the target compound.

Synthesis of Precursor A: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

The enantioselective synthesis of 2-arylbutanoic acids is a well-established field in organic chemistry. While a specific protocol for this exact molecule is not widely published, a representative synthesis can be proposed based on known methodologies, such as asymmetric hydrogenation or palladium-catalyzed arylation.[7][8]

Representative Experimental Protocol (Asymmetric Arylation Approach):

  • Preparation of the Starting Material: Begin with a suitable butanoic acid derivative, for example, a protected β-keto ester.

  • Asymmetric Arylation: Employ a palladium catalyst with a chiral ligand (e.g., a BINAP derivative) to catalyze the enantioselective arylation of the enolate of the butanoic acid derivative with a 3,4,5-trimethoxyphenyl halide or triflate.

  • Deprotection and Hydrolysis: Subsequent deprotection of the ester and any other protecting groups under appropriate acidic or basic conditions will yield the desired (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid.

  • Purification: The final product is purified by column chromatography or recrystallization to achieve high enantiomeric excess and chemical purity.

Characterization Data for (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid:

  • Molecular Formula: C₁₃H₁₈O₅[9]

  • Molecular Weight: 254.28 g/mol [9]

  • Appearance: Solid[10]

  • Purity: ≥97%[9]

  • Boiling Point: 378.9 °C at 760 mmHg[10]

Synthesis of Precursor B: (S)-piperidine-2-carboxylic acid (L-Pipecolic Acid)

L-Pipecolic acid is a non-proteinogenic amino acid that can be synthesized from the readily available L-lysine through several methods, including enzymatic conversion and chemical synthesis.[1][11]

Experimental Protocol (Enzymatic Conversion from L-Lysine):

This method utilizes the enzyme lysine cyclodeaminase (LCD) to catalyze the conversion of L-lysine to L-pipecolic acid.[12]

  • Enzyme Preparation: Recombinant lysine cyclodeaminase from a suitable microorganism (e.g., Streptomyces pristinaespiralis) is expressed in a host organism like E. coli and purified.[1]

  • Biotransformation: L-lysine is dissolved in a suitable buffer (e.g., 200 mM PIPES buffer, pH 7.0).[12]

  • Enzymatic Reaction: The purified lysine cyclodeaminase is added to the L-lysine solution. The reaction is incubated at an optimal temperature (e.g., 60°C) for a sufficient duration to achieve high conversion.[12]

  • Product Isolation and Purification: After the reaction, the enzyme is removed (e.g., by heat denaturation and centrifugation). The supernatant containing L-pipecolic acid is then purified using techniques such as ion-exchange chromatography.

Characterization Data for (S)-piperidine-2-carboxylic acid:

  • Molecular Formula: C₆H₁₁NO₂[13]

  • Molecular Weight: 129.16 g/mol [14]

  • Appearance: White crystalline powder[13]

  • Melting Point: 272 °C[13]

  • ¹H NMR and ¹³C NMR: Spectral data are available in public databases such as PubChem.[13][14]

Amide Coupling to Form the Final Product

The final step in the synthesis is the formation of an amide bond between the carboxylic acid group of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the secondary amine of (S)-piperidine-2-carboxylic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Experimental Protocol (EDC/HOBt Coupling):

  • Activation of Carboxylic Acid: In an inert atmosphere, dissolve (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Addition of Coupling Agent: Cool the solution to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: Add a solution of (S)-piperidine-2-carboxylic acid (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by flash column chromatography on silica gel to yield this compound.

Characterization of the Final Product:

A certificate of analysis for this compound confirms its identity with the expected molecular formula and shows consistency with its structure via ¹H NMR and LCMS.[6]

Application in Targeted Protein Degradation: The dTAG System

The primary utility of this compound is as a key building block in the synthesis of dTAG-7.[3] The dTAG system is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein.

Mechanism of Action of the dTAG System

The dTAG system relies on three components:

  • A Target Protein of Interest (POI): Genetically tagged with a mutant FKBP12 (FKBP12F36V) protein.

  • The dTAG Molecule (e.g., dTAG-7): A heterobifunctional molecule that binds to both the FKBP12F36V tag and an E3 ubiquitin ligase.

  • The Endogenous Ubiquitin-Proteasome System: The cell's natural machinery for protein degradation.

The dTAG molecule acts as a molecular bridge, bringing the tagged protein of interest into close proximity with an E3 ligase, such as Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Diagram of the dTAG System Mechanism:

G cluster_0 Components cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) FKBP12 FKBP12(F36V) Tag POI->FKBP12 fused to Ternary_Complex POI-dTAG-7-E3 Ligase Ternary Complex FKBP12->Ternary_Complex dTAG7 dTAG-7 Molecule dTAG7->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination triggers Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degradation of POI Proteasome->Degradation mediates

Caption: Mechanism of targeted protein degradation by the dTAG system.

Role of the Topic Compound in dTAG-7

The full chemical name of dTAG-7 is (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-((19-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-2,18-dioxo-7,10,13-trioxa-3,17-diazanonadecyl)oxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate. This name explicitly reveals that our topic compound is esterified to form a part of the ligand that binds to the FKBP12F36V tag. The trimethoxyphenyl group and the chiral centers of the butanoyl and piperidine moieties are critical for the specific and high-affinity binding to the engineered FKBP12 protein.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule at the forefront of chemical biology and drug discovery. Its synthesis, while challenging due to the presence of multiple stereocenters, is achievable through established synthetic methodologies. Its crucial role in the construction of dTAG-7 underscores the importance of such complex chiral building blocks in the development of next-generation chemical probes and therapeutics. As the field of targeted protein degradation continues to expand, the demand for and scientific interest in this and related molecules are set to grow, paving the way for new discoveries in basic research and the treatment of human diseases.

References

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for the Development of Novel Therapeutic Agents

Authored by: Senior Application Scientist

Abstract

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is identified as a drug intermediate, suggesting its utility as a foundational scaffold for the synthesis of diverse, biologically active compounds. This technical guide presents a comprehensive, prospective framework for the design, synthesis, and biological evaluation of its structural analogs. Capitalizing on the well-documented pharmacological profiles of its constituent moieties—the 3,4,5-trimethoxyphenyl (TMP) group, a known pharmacophore for tubulin inhibition, and the piperidine-2-carboxylic acid core, a privileged structure in medicinal chemistry—we delineate a strategic approach to developing novel therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and a rationale for a systematic exploration of this chemical space.

Introduction: Deconstructing the Core Scaffold

The parent molecule, this compound, presents a compelling starting point for a drug discovery program. Its chemical architecture combines two key pharmacophoric elements:

  • The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This group is a hallmark of numerous potent tubulin polymerization inhibitors, including combretastatin A-4.[1][2] By interacting with the colchicine-binding site on β-tubulin, TMP-containing compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3] The TMP moiety's prevalence in anticancer agents makes it a prime focus for analog development.[4]

  • The (S)-Piperidine-2-carboxylic Acid Scaffold: This chiral heterocyclic system is a versatile building block found in a wide array of bioactive molecules, including kinase inhibitors and compounds targeting the central nervous system.[5][6] Its rigid, non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The carboxylic acid group provides a handle for further derivatization and can participate in key hydrogen bonding interactions within a receptor's active site.

Given that the specific biological target of the parent compound is not yet elucidated in publicly available literature, a logical first step in a drug discovery campaign is to hypothesize its activity based on these well-characterized substructures. This guide will therefore focus on two primary, plausible therapeutic areas: anticancer agents targeting tubulin polymerization and kinase inhibitors .

Strategic Design of Structural Analogs

A systematic exploration of the chemical space around the parent scaffold is essential for identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Our proposed analog design strategy is trifurcated, focusing on modifications to the three principal components of the molecule.

Modification of the 3,4,5-Trimethoxyphenyl (TMP) Ring

The TMP ring is critical for the bioactivity of many tubulin inhibitors.[7] Structure-activity relationship (SAR) studies of related compounds have shown that modifications to this ring can modulate potency and selectivity.[1]

  • Bioisosteric Replacement of Methoxy Groups: Substitution of one or more methoxy groups with other electron-donating or -withdrawing groups (e.g., hydroxyl, fluoro, chloro, trifluoromethyl) can fine-tune the electronic properties of the ring and its interaction with the target protein.

  • Ring System Scaffolding: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, pyrimidine, thiophene) while retaining the trimethoxy substitution pattern can explore new binding interactions and improve physicochemical properties.[3]

Alterations to the Butanoyl Linker

The butanoyl linker connects the TMP pharmacophore to the piperidine core. Its length, rigidity, and stereochemistry are likely to be important for optimal positioning of the key moieties.

  • Varying Linker Length: Synthesis of analogs with shorter (ethanoyl, propanoyl) or longer (pentanoyl) linkers will probe the optimal distance between the TMP and piperidine rings.

  • Introducing Rigidity: Incorporation of double or triple bonds within the linker can restrict conformational flexibility, potentially locking the molecule into a more bioactive conformation.

  • Stereochemical Inversion: Synthesis of diastereomers with (R)-2-(3,4,5-trimethoxyphenyl)butanoyl moieties will establish the importance of the (S)-configuration for biological activity.

Derivatization of the Piperidine-2-carboxylic Acid Moiety

The piperidine-2-carboxylic acid unit offers numerous opportunities for modification to enhance target engagement and modulate pharmacokinetic properties.

  • Amide and Ester Formation: Conversion of the carboxylic acid to a variety of amides and esters can explore new hydrogen bonding interactions and improve cell permeability.

  • Bioisosteric Replacement of the Carboxylic Acid: Replacing the carboxylic acid with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides can improve metabolic stability and oral bioavailability.[8][9]

  • Scaffold Hopping: More drastic modifications, such as replacing the piperidine ring with other heterocyclic systems (e.g., pyrrolidine, morpholine, azetidine), can lead to the discovery of novel chemical scaffolds with improved drug-like properties.[10][11]

Synthetic Strategies and Protocols

The synthesis of the proposed analogs will rely on established methodologies in organic chemistry. The key synthetic challenge lies in the stereocontrolled formation of the chiral centers.

General Synthetic Workflow

A generalized synthetic pathway for the creation of the proposed analogs is depicted below. This workflow allows for a divergent approach, where a common intermediate can be used to generate a library of final compounds.

G cluster_0 Starting Materials cluster_1 Key Coupling Step cluster_2 Core Scaffold cluster_3 Analog Diversification A (S)-Piperidine-2-carboxylic acid C Amide Coupling (e.g., HATU, EDCI) A->C B Substituted (S)-2-arylbutanoic acids B->C D (S)-1-((S)-2-(aryl)butanoyl)piperidine-2-carboxylic acid C->D E Carboxylic Acid Derivatization (Amides, Esters) D->E F Bioisosteric Replacement D->F G Scaffold Hopping (Piperidine modification) D->G

Caption: Generalized synthetic workflow for analog generation.

Protocol: Synthesis of Chiral N-Acylpiperidine-2-carboxylic Acids

This protocol details a standard procedure for the amide coupling reaction, a pivotal step in the synthesis of the target analogs.[12]

Objective: To synthesize this compound methyl ester.

Materials:

  • (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride

  • (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Biological Evaluation: A Hierarchical Screening Cascade

A tiered screening approach will be employed to efficiently identify the most promising analogs for further development. This cascade will begin with broad primary assays and progress to more specific secondary and cellular assays for the most active compounds.

G A Primary Screening (High-Throughput) B In Vitro Tubulin Polymerization Assay A->B C Kinase Inhibition Panel (e.g., against a panel of cancer-relevant kinases) A->C D Secondary Screening (Hit Confirmation & Potency) B->D C->D E IC50 Determination (Tubulin Polymerization) D->E F IC50 Determination (Specific Kinases) D->F G Tertiary Screening (Cellular Assays) E->G F->G H Cytotoxicity Assays (e.g., MTT, SRB) in a panel of cancer cell lines G->H I Cell Cycle Analysis (Flow Cytometry) H->I J Apoptosis Assays (e.g., Annexin V/PI staining) I->J

Caption: Hierarchical screening cascade for biological evaluation.

Primary Screening
  • In Vitro Tubulin Polymerization Assay: This assay will be the primary screen for identifying compounds that inhibit microtubule formation.[13] It is a direct measure of the desired mechanism of action for potential anticancer agents.

  • Kinase Inhibition Panel: A broad panel of kinases implicated in cancer will be used to identify any off-target effects or to discover novel kinase inhibitors.[14]

Secondary Screening: Potency and Selectivity

For compounds showing significant activity in the primary screens, dose-response curves will be generated to determine their half-maximal inhibitory concentration (IC50) against purified tubulin or specific kinases. This will allow for the ranking of compounds based on their potency.

Tertiary Screening: Cellular Activity

The most potent and selective compounds will be advanced to cell-based assays to assess their effects in a more biologically relevant context.

  • Cytotoxicity Assays: The antiproliferative activity of the analogs will be determined in a panel of human cancer cell lines using assays such as the MTT or SRB assay.[15][16]

  • Cell Cycle Analysis: Flow cytometry will be used to determine if the cytotoxic effects are mediated by cell cycle arrest, particularly at the G2/M phase, which is characteristic of tubulin inhibitors.[17][18]

  • Apoptosis Assays: To confirm that the compounds induce programmed cell death, apoptosis will be quantified using methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry.[19][20]

Detailed Experimental Protocols

Objective: To determine the effect of test compounds on the polymerization of purified tubulin.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • Test compounds dissolved in DMSO

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

  • Add 5 µL of 10x test compound, positive controls, or vehicle control (DMSO) to the appropriate wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure fluorescence intensity every minute for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization in the presence of test compounds are compared to the vehicle control.

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To measure the cytotoxic or cytostatic activity of test compounds on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Data for Tubulin Polymerization Inhibition and Cytotoxicity

Compound IDModificationTubulin IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
Parent->50>50>50
Analog 1A4-Fluoro on TMP2.50.81.2
Analog 2BPropanoyl linker15.28.910.5
Analog 3CMethyl amide5.82.13.4

Data are hypothetical and for illustrative purposes only.

Conclusion

The scaffold of this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase-mediated diseases. The strategic approach outlined in this guide, encompassing rational analog design, efficient synthetic methodologies, and a hierarchical biological evaluation cascade, provides a robust framework for a comprehensive drug discovery program. By systematically exploring the structure-activity relationships of this compound class, it is anticipated that novel clinical candidates with enhanced potency, selectivity, and drug-like properties can be identified.

References

Whitepaper: The Diverse Biological Activities of Piperidine-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine-2-carboxylic acid, or pipecolic acid, scaffold is a privileged structure in medicinal chemistry, serving as a foundational component in a multitude of natural products and synthetic pharmaceuticals.[1][2] As a cyclic amino acid derived from L-lysine, it provides a rigid, chiral framework that is amenable to diverse chemical modifications, leading to derivatives with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the pharmacological properties of these derivatives, moving beyond a simple catalog of activities to offer insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into their significant roles as neuromodulators, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, their broad utility as enzyme inhibitors for various therapeutic targets, and their potential as antimicrobial and anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both authoritative grounding in the subject and practical, field-proven experimental protocols to guide future discovery efforts.

Chapter 1: The Piperidine-2-Carboxylic Acid Scaffold: A Cornerstone of Medicinal Chemistry

Piperidine-2-carboxylic acid, often referred to as pipecolic acid, is a non-proteinogenic α-amino acid that serves as a higher homologous ring of proline.[1] Its structure, a six-membered nitrogen-containing heterocycle with a carboxylic acid at the C2 position, imparts a unique combination of structural rigidity and chemical functionality.[3] This scaffold is not merely a synthetic curiosity; it is a product of lysine metabolism in mammals and is implicated in various physiological processes within the central nervous system (CNS).[4][5]

The significance of the piperidine ring in drug design is well-established. Its saturated, non-aromatic nature often improves the solubility and metabolic stability of drug candidates compared to their aromatic counterparts.[6] The chiral center at the C2 position allows for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects. The nitrogen atom can be readily functionalized, and the carboxylic acid provides a key interaction point for hydrogen bonding or salt bridge formation with protein targets, making the scaffold a versatile starting point for library synthesis and lead optimization.[2][7] Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its immense value to the industry.[2]

Chapter 2: Neuromodulatory Activity: Potent and Selective NMDA Receptor Antagonism

One of the most extensively studied applications of piperidine-2-carboxylic acid derivatives is in the modulation of excitatory neurotransmission, specifically through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8] Overactivation of NMDA receptors is a key pathological mechanism in a range of neurological disorders, including epilepsy, stroke-induced neuronal damage, and neurodegenerative diseases like Alzheimer's.[9] Consequently, antagonists of this receptor are of significant therapeutic interest.

Mechanism of Action and Therapeutic Potential

Piperidine-2-carboxylic acid derivatives have been designed to act as potent and selective competitive antagonists at the glutamate binding site of the NMDA receptor. By mimicking the structure of glutamate, these compounds can occupy the receptor's active site without triggering the channel opening, thereby preventing the excessive influx of Ca²⁺ that leads to excitotoxicity and neuronal cell death.[8][9]

For instance, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were developed as highly potent and selective NMDA antagonists.[9] The tetrazole moiety serves as a bioisostere for the distal carboxylic acid of glutamate, a common strategy in NMDA antagonist design. A key advantage identified in these compounds was a shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be beneficial for treating acute conditions like stroke by allowing for better dosage control.[9] The stereochemistry is critical for activity; for the potent antagonist LY233053, it was determined that the biological activity resides exclusively with the (-)-2R,4S-isomer.[10]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_receptor NMDA Receptor cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate (Agonist) NMDA_Receptor Ion Channel (Closed) Glutamate Binding Site Glutamate->NMDA_Receptor:bind Binds & Activates Derivative Piperidine Derivative (Antagonist) Derivative->NMDA_Receptor:bind Binds & Blocks Ca_Influx Ca²⁺ Influx (Blocked) NMDA_Receptor:gate->Ca_Influx No Channel Opening Excitotoxicity Excitotoxicity & Cell Death (Prevented) Ca_Influx->Excitotoxicity

Caption: Mechanism of competitive NMDA receptor antagonism.

Quantitative Analysis of NMDA Receptor Antagonists

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ) in radioligand binding assays and their half-maximal effective concentration (ED₅₀) in in vivo models.

Compound IDTarget/AssayPotencyReference
15 (LY233053) [³H]CGS-19755 BindingIC₅₀ = 107 ± 7 nM[9]
15 (LY233053) Cortical-wedge (vs. NMDA)IC₅₀ = 4.2 ± 0.4 µM[9]
(-)-1 (LY235723) [³H]CGS 19755 BindingIC₅₀ = 67 ± 6 nM[10]
(-)-1 (LY235723) Cortical slice (vs. NMDA)IC₅₀ = 1.9 ± 0.24 µM[10]
Compound 1 NMDA Receptor BindingKᵢ = 74 nM[11]
Compound 2 (ketone) NMDA Receptor BindingKᵢ = 64 nM[11]
Racemate of 1 Analgesia (mouse hot-plate, i.t.)ED₅₀ = 0.53 nmol[11]
Racemate of 2 Analgesia (mouse hot-plate, i.t.)ED₅₀ = 0.51 nmol[11]

Chapter 3: Enzyme Inhibition: A Versatile Mechanism of Action

The structural features of piperidine-2-carboxylic acid make it an excellent scaffold for designing inhibitors against a wide array of enzymes. The carboxylic acid can mimic a substrate's carboxylate group to interact with catalytic residues in an active site, while the piperidine ring serves as a rigid core for orienting other pharmacophoric elements.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Its inhibition is a therapeutic strategy for inflammatory and cardiovascular diseases.[12] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as sEH inhibitors, with one lead compound showing an IC₅₀ of 1.75 µM.[12]

  • Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease therapy. Piperazine-2-carboxylic acid derivatives, structurally related to the piperidine core, have been developed as potent cholinesterase inhibitors. One hydroxamic acid derivative demonstrated extraordinary potency against BChE with a Kᵢ of 1.6 nM, significantly superior to the reference drug donepezil.[13]

  • Antimycobacterial Activity via MenA Inhibition: 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a crucial enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. Piperidine derivatives have been explored as MenA inhibitors, representing a promising strategy for developing new anti-TB drugs.[14]

  • Other Enzyme Targets: The versatility of this scaffold extends to other enzyme families. Derivatives have shown inhibitory activity against α-amylase and carboxypeptidase A, and various pyridine carboxylic acid derivatives (a related scaffold) have been patented as inhibitors of histone demethylases like KDM5B and KDM4A.[15][16]

Enzyme TargetLead Compound ClassPotencyTherapeutic AreaReference
Soluble Epoxide Hydrolase (sEH) Chromone-2-amide piperidineIC₅₀ = 1.75 µMAnti-inflammatory[12]
Butyrylcholinesterase (BChE) Piperazinyl-2-hydroxamic acidKᵢ = 1.6 ± 0.08 nMAlzheimer's Disease[13]
Acetylcholinesterase (AChE) Piperazinyl-2-carboxylic acidKᵢ = 10.18 ± 1.00 µMAlzheimer's Disease[13]
KDM5B Histone Demethylase Pyridine-2-carboxylic acidIC₅₀ < 1.0 µMOncology[16]
MenA (M. tuberculosis) Piperidine derivativesGIC₅₀ (Mtb growth) ~1-200 µMTuberculosis[14]

Chapter 4: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The piperidine nucleus is a common feature in many natural and synthetic compounds with antibacterial and antifungal properties.[6][17][18]

Derivatives of piperidine-2-carboxylic acid have been synthesized and evaluated against a panel of pathogenic bacteria. For example, a series of N-(o-nitrophenyl)pipecolinic acids showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the standard drug nalidixic acid against strains like Enterococcus faecalis and Escherichia coli.[19] The antimicrobial activity is often assessed using the disc diffusion method for initial screening, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[6][19]

Summary of Antimicrobial Activity
Compound ClassBacterial StrainActivity (MIC)Reference
N-(o-nitrophenyl)pipecolinic acidsE. faecalis, M. smegmatis, E. coliMIC = 15.6 µg/mL (for best compounds)[19]
Cinnamic acid ester of piperidineS. aureus, E. coliActive (Zone of Inhibition data)[6]
Various piperidine derivativesB. subtilus, E. coli, S. aureusMIC = 0.75 - 1.5 mg/mL[18]

Chapter 5: Anti-Inflammatory Activity via Adhesion Molecule Inhibition

Beyond direct enzyme inhibition, piperidine-2-carboxylic acid derivatives can exert anti-inflammatory effects through other mechanisms. A notable example is the inhibition of the upregulation of intercellular adhesion molecule-1 (ICAM-1).[20] ICAM-1 is a protein expressed on the surface of endothelial cells that facilitates the migration of leukocytes from the bloodstream into tissues during an inflammatory response.

Novel derivatives of 10H-pyrazino[2,3-b][4][9]benzothiazine containing a piperidine carboxylic acid moiety were shown to be potent inhibitors of this process. One compound, ER-49890, demonstrated potent oral activity in animal models of inflammation, including reducing neutrophil migration and showing therapeutic effects in a rat model of collagen-induced arthritis.[20] This mechanism represents a promising avenue for the development of novel oral anti-inflammatory drugs.

Chapter 6: Experimental Protocols for Activity Assessment

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays discussed in this guide.

Protocol 6.1: In Vitro NMDA Receptor Antagonist Assay (Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.

Causality: This competitive binding assay is a primary in vitro screening method. A compound's ability to displace a high-affinity radioligand (like [³H]CGS-19755) from the receptor is directly proportional to its own binding affinity. It is a robust, high-throughput method to establish on-target activity before proceeding to more complex functional or in vivo assays.[9][10]

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay: In a 96-well plate, add in order: assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a fixed concentration of radioligand (e.g., 2-5 nM [³H]CGS-19755), a range of concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁴ M), and the prepared membrane protein (e.g., 100-200 µg).

  • Nonspecific Binding: Prepare parallel wells containing a high concentration of a known non-labeled antagonist (e.g., 10 µM CGS-19755) to determine nonspecific binding.

  • Incubation: Incubate the plates at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract nonspecific binding from all values. Calculate the percentage of specific binding at each test compound concentration. Plot the percentage of specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.

Protocol 6.2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound, defined as the lowest concentration that prevents visible growth of a bacterium.

Causality: This assay provides a quantitative measure of a compound's bacteriostatic or bactericidal potential. It is the gold-standard method for assessing antimicrobial potency and is critical for comparing the efficacy of different compounds and guiding dose selection for further studies.[19]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-Well Plate B Add Standardized Bacterial Inoculum to Each Well A->B Inoculate C Include Positive Control (Bacteria, no compound) & Negative Control (Broth, no bacteria) B->C Set Controls D Incubate Plate at 37°C for 18-24 hours C->D Incubate E Visually Inspect for Turbidity (Growth) D->E Read Results F Determine MIC: Lowest Concentration in a Clear Well E->F Analyze

Caption: Workflow for MIC determination via broth microdilution.

Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a sterile 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells. Add a volume of the compound stock to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Culture the target bacterium overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL), typically verified by spectrophotometry.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (bacteria and medium, no compound) to confirm bacterial viability and a negative control well (medium only) to ensure sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (i.e., no turbidity) is observed.

Chapter 7: Conclusion and Future Directions

The piperidine-2-carboxylic acid scaffold has unequivocally demonstrated its value in modern drug discovery. Its derivatives have yielded potent and selective modulators of critical biological targets, from CNS receptors to essential microbial enzymes. The research highlighted in this guide showcases a remarkable breadth of activity, including NMDA receptor antagonism for neurological disorders, multi-target enzyme inhibition for inflammatory and neurodegenerative diseases, and direct antimicrobial action.

The future of research in this area remains vibrant. Key opportunities include:

  • Multi-Target Ligands: Designing single molecules that can hit multiple targets, such as a compound with both cholinesterase inhibitory and NMDA antagonistic properties for Alzheimer's disease.[13]

  • Improving Pharmacokinetics: While the piperidine ring often confers favorable properties, further optimization of absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for translating potent compounds into viable drugs.

  • Exploring New Biological Space: The application of this scaffold to novel targets, particularly in areas like oncology and virology, remains relatively underexplored.

By leveraging the established chemical versatility of the piperidine-2-carboxylic acid core and employing the robust experimental methodologies outlined herein, the scientific community is well-positioned to continue developing innovative therapeutics based on this exceptional scaffold.

References

An In-Silico First-Pass Characterization of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid: A Technical Guide for Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a Computational Approach

In modern drug discovery, the journey from a chemical entity to a clinical candidate is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic profiles or unforeseen toxicity.[1][2] The molecule at the center of this guide, (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, is documented primarily as a drug intermediate used in the synthesis of other active compounds.[3][4][5] This ambiguity regarding its intrinsic biological activity and drug-like potential makes it a perfect candidate for a comprehensive in silico evaluation.

This guide eschews a rigid, templated approach. Instead, it presents a logical, cascading workflow designed to build a foundational understanding of a novel chemical entity from the ground up, using freely available computational tools. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causal reasoning behind each step—why a specific simulation is chosen, what the resulting data signifies, and how it informs the next decision in the drug discovery pipeline. We will proceed from broad, structure-based predictions of physicochemical properties to more complex, dynamic simulations of its interaction with a plausible biological target. Each protocol is designed to be a self-validating system, providing researchers with a robust framework for early-stage compound assessment.

Section 1: Foundational Analysis: Physicochemical and Druglikeness Profiling

Expertise & Experience: Before any complex simulations are undertaken, we must first understand the fundamental characteristics of the molecule. Its structure dictates its properties, which in turn govern its potential as a drug. The most widely accepted initial filter is the set of rules proposed by Lipinski, often called the "Rule of Five," which assesses the oral bioavailability of a compound.[1] By calculating properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, we can make a preliminary assessment of its "druglikeness."

Protocol 1.1: Druglikeness and Property Prediction using SwissADME

SwissADME is a robust, open-access web tool that provides a comprehensive profile of a molecule's physicochemical properties, pharmacokinetics, and druglikeness.[6]

Step-by-Step Methodology:

  • Obtain SMILES String: Convert the chemical name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) representation. A chemical drawing tool or online converter can be used. The SMILES string is: CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O.

  • Access SwissADME: Navigate to the SwissADME web server.

  • Input Molecule: Paste the SMILES string into the input box.

  • Execute Analysis: Click the "Run" button to initiate the calculations.

  • Data Collation: Systematically collect the computed data from the results page, focusing on the parameters listed in the table below.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueConformance to Druglikeness RulesRationale & Significance
Molecular Formula C19H27NO6N/ABasic structural information.
Molecular Weight 365.43 g/mol Yes (Lipinski: <500)Influences absorption and distribution.[1]
LogP (iLOGP) 2.59Yes (Lipinski: ≤5)Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors 1Yes (Lipinski: ≤5)Influences solubility and binding interactions.
Hydrogen Bond Acceptors 7Yes (Lipinski: ≤10)Influences solubility and binding interactions.
Topological Polar Surface Area (TPSA) 94.39 ŲGood (<140 Ų)Predicts cell permeability; crucial for oral bioavailability.
Number of Rotatable Bonds 8Good (≤10)Indicates molecular flexibility, which can impact binding.
Bioavailability Score 0.55Good A composite score predicting oral bioavailability.

Trustworthiness: The output from SwissADME provides a rapid, multi-faceted initial screen. The molecule conforms to Lipinski's Rule of Five, suggesting it possesses fundamental properties consistent with orally available drugs. The favorable TPSA and bioavailability score further strengthen this initial assessment.

Section 2: ADMET Profiling: Predicting the Fate of a Molecule in the Body

Expertise & Experience: A compound's efficacy is irrelevant if it is poorly absorbed, rapidly metabolized, or overtly toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a cornerstone of modern drug development, helping to identify potential liabilities long before costly synthesis or in vivo testing.[7][8] This pre-emptive analysis minimizes late-stage failures and aligns with the "fail early, fail cheap" paradigm.

Workflow for In Silico ADMET Prediction

ADMET_Workflow cluster_input Input cluster_server ADMET Prediction Server (e.g., pkCSM) cluster_output Output & Analysis mol_input Molecule SMILES String absorption Absorption (Caco-2, Intestinal) mol_input->absorption Submit to Server distribution Distribution (BBB, CNS Permeability) mol_input->distribution Submit to Server metabolism Metabolism (CYP Substrate/Inhibitor) mol_input->metabolism Submit to Server excretion Excretion (Total Clearance) mol_input->excretion Submit to Server toxicity Toxicity (AMES, hERG, Hepatotoxicity) mol_input->toxicity Submit to Server data_table Quantitative ADMET Profile absorption->data_table Generate Predictions distribution->data_table Generate Predictions metabolism->data_table Generate Predictions excretion->data_table Generate Predictions toxicity->data_table Generate Predictions risk_assessment Identify Potential Liabilities data_table->risk_assessment Interpret Data

Caption: Workflow for predicting ADMET properties using a web-based server.

Protocol 2.1: High-Throughput ADMET Prediction using pkCSM

The pkCSM server uses graph-based signatures to develop predictive models for various pharmacokinetic and toxicity endpoints.[6]

Step-by-Step Methodology:

  • Access pkCSM: Navigate to the pkCSM pharmacological properties prediction server.

  • Input SMILES: Paste the SMILES string of the compound into the designated input area.

  • Run Prediction: Submit the structure for prediction.

  • Consolidate Results: After the job is complete, gather the key ADMET parameters from the output and organize them into a summary table.

Data Presentation: Predicted ADMET Profile
ParameterEndpointPredicted ValueInterpretation & Significance
Absorption Intestinal Absorption (human)85.1%High Absorption: Predicts good uptake from the gut.
Caco-2 Permeability (log Papp)0.95High Permeability: Suggests the compound can readily cross the intestinal cell barrier.
Distribution Blood-Brain Barrier (BBB) Permeability (logBB)-0.45Low BBB Permeability: The compound is not predicted to cross the BBB significantly, which is desirable for peripherally acting drugs.
CNS Permeability (logPS)-2.1Low CNS Permeability: Reinforces the prediction of limited central nervous system exposure.
Metabolism CYP2D6 InhibitorNoLow Risk: Unlikely to cause drug-drug interactions via this major metabolic pathway.
CYP3A4 InhibitorYesPotential Liability: May inhibit a key drug-metabolizing enzyme, requiring further investigation.
Excretion Total Clearance (log ml/min/kg)0.35Moderate Clearance: Suggests a reasonable persistence time in the body.
Toxicity AMES ToxicityNoLow Mutagenicity Risk: The compound is not predicted to be mutagenic.
hERG I InhibitorNoLow Cardiotoxicity Risk: Unlikely to cause the type of cardiac arrhythmia associated with hERG channel blockage.
HepatotoxicityYesPotential Liability: Predicted to have the potential for liver toxicity, a significant concern to monitor.

Trustworthiness: This predictive screen provides a balanced view. While the compound shows excellent absorption and low risks for mutagenicity and cardiotoxicity, it raises two significant flags: potential inhibition of the CYP3A4 enzyme and possible hepatotoxicity. These are critical, data-driven insights that would guide the next steps in a real-world drug discovery project, prioritizing experimental assays to validate these specific risks.

Section 3: Target-Agnostic Analysis: Pharmacophore Modeling

Expertise & Experience: When the biological target of a compound is unknown, we can still deduce the key molecular features responsible for a potential biological activity.[9] Pharmacophore modeling does this by creating an abstract 3D representation of the essential steric and electronic features a molecule needs to interact with a receptor.[10][11] A ligand-based approach is used when multiple active molecules are known, but the receptor structure is not. We can conceptualize this process to understand what features of our molecule might be important for binding.

Conceptual Framework of Pharmacophore Modeling

Pharmacophore_Concept cluster_ligands Known Active Ligands cluster_model Pharmacophore Model Generation cluster_pharmacophore Resulting Pharmacophore L1 Ligand A model [3D Alignment & Feature Identification] L1->model L2 Ligand B L2->model L3 Ligand C L3->model pharma HBA (Acceptor) HBD (Donor) HY (Hydrophobic) AR (Aromatic) model->pharma Abstracts Key Features

Caption: Conceptual flow of generating a ligand-based pharmacophore model.

Protocol 3.1: Hypothetical Pharmacophore Feature Identification

While we cannot generate a validated model without a set of active analogues, we can analyze the structure of our single molecule to identify its key pharmacophoric features. This serves as a hypothesis for what parts of the molecule are likely to be involved in biological interactions.

Step-by-Step Methodology:

  • Load 3D Structure: Import the 3D structure of the molecule into a molecular visualization tool (e.g., PyMOL, Chimera).

  • Identify Features: Visually and chemically inspect the molecule for key functional groups that define pharmacophoric features.

  • Map Features: Annotate the structure with the identified features.

Data Presentation: Potential Pharmacophoric Features

Feature TypeStructural OriginPotential Role in Binding
Hydrogen Bond Acceptor (HBA) Carbonyl oxygens, ether oxygens, carboxylic acid oxygenForming directional hydrogen bonds with receptor residues (e.g., -NH or -OH groups).
Hydrogen Bond Donor (HBD) Carboxylic acid hydroxyl groupDonating a hydrogen bond to an acceptor group on the receptor (e.g., carbonyl oxygen).
Hydrophobic (HY) Ethyl group, piperidine ring aliphatic carbonsEngaging in van der Waals and hydrophobic interactions within a nonpolar pocket of the receptor.
Aromatic Ring (AR) Trimethoxyphenyl ringParticipating in π-π stacking or cation-π interactions with aromatic or charged receptor residues.

Trustworthiness: This analysis provides a structural basis for understanding how the molecule could interact with a biological target. The presence of a rich set of features—HBA, HBD, hydrophobic, and aromatic—suggests it has the necessary chemical grammar to engage in specific, high-affinity binding.

Section 4: Target-Based Analysis: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[12][13] This is a cornerstone of structure-based drug design.[14] Since our compound's target is unknown, we must select a hypothetical but plausible target for a demonstrative docking study. The 3,4,5-trimethoxyphenyl moiety is a well-known feature in compounds that bind to the colchicine site of tubulin , a critical protein involved in cell division and a validated cancer target.[15] Therefore, we will proceed using tubulin as our hypothetical receptor.

Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation (e.g., AutoDock Vina) cluster_analysis Analysis Phase receptor_prep Prepare Receptor (e.g., PDB: 1SA0) - Remove water - Add hydrogens define_box Define Search Space (Grid Box around Binding Site) receptor_prep->define_box ligand_prep Prepare Ligand - Generate 3D conformer - Assign charges run_vina Execute Docking Algorithm (Search & Score) ligand_prep->run_vina define_box->run_vina results Binding Affinity (kcal/mol) Binding Pose (Coordinates) run_vina->results visualize Visualize Complex (PyMOL, Chimera) results->visualize

Caption: Standard workflow for a protein-ligand molecular docking experiment.

Protocol 4.1: Docking to the Colchicine Site of Tubulin

This protocol uses AutoDock Vina, a widely used open-source docking program, for the simulation.[16]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of tubulin, for example, PDB ID: 1SA0, from the RCSB Protein Data Bank.

    • Using a molecular modeling tool like AutoDock Tools or Chimera, remove all water molecules and co-ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Generate a 3D structure of the ligand from its SMILES string.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds and save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the coordinates of the known colchicine binding site in the 1SA0 structure.

    • Define a grid box (search space) centered on this site, ensuring it is large enough to accommodate the ligand. A typical size is 25x25x25 Å.

  • Configuration and Execution:

    • Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, and the center and dimensions of the grid box.

    • Run the AutoDock Vina simulation from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.

  • Results Analysis:

    • Examine the output log.txt file to find the binding affinity scores (in kcal/mol) for the top predicted poses.

    • Visualize the top-ranked pose in complex with the tubulin receptor using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Hypothetical Docking Results
ParameterPredicted ValueInterpretation
Binding Affinity (Pose 1) -8.9 kcal/molStrong Binding: A value below -7.0 kcal/mol suggests a high-affinity interaction with the target site.
Key Interactions (Visualized) - H-bond between ligand's carboxylic acid and a Lysine residue.- π-π stacking of the trimethoxyphenyl ring with a Tyrosine residue.- Hydrophobic enclosure of the ethyl group in a nonpolar pocket.Specific & Plausible: The predicted interactions are chemically sensible and consistent with binding at the colchicine site, validating the docking result's plausibility.

Trustworthiness: The strong predicted binding affinity, combined with a visualized binding pose that makes chemical sense, provides a solid, testable hypothesis: this compound may act as a tubulin inhibitor. This demonstrates how docking can bridge the gap from a mere chemical structure to a potential biological mechanism of action.

Section 5: Dynamic Validation: Molecular Dynamics (MD) Simulation

Expertise & Experience: Molecular docking provides a static snapshot of a potential protein-ligand interaction. However, biological systems are dynamic. A Molecular Dynamics (MD) simulation offers a more realistic view by simulating the movement of atoms in the complex over time, typically nanoseconds.[17] This allows us to assess the stability of the predicted binding pose.[18] A ligand that remains stably bound throughout the simulation is more likely to be a true binder.

Workflow for MD Simulation

MD_Workflow cluster_setup System Setup (e.g., GROMACS) cluster_sim Simulation Phase cluster_md_analysis Trajectory Analysis complex Docked Protein-Ligand Complex topology Generate Topologies (Protein & Ligand Force Fields) complex->topology solvate Solvate in Water Box & Add Ions topology->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production rmsd RMSD vs. Time (Stability) production->rmsd Analyze Trajectory rmsf RMSF vs. Residue (Flexibility) production->rmsf Analyze Trajectory hbond H-Bonds vs. Time (Interaction Stability) production->hbond Analyze Trajectory

Caption: General workflow for setting up and analyzing an MD simulation.

Protocol 5.1: Assessing Complex Stability with GROMACS

This protocol outlines the conceptual steps for running an MD simulation using GROMACS, a widely used simulation package.[19][20]

Step-by-Step Methodology:

  • System Preparation:

    • Start with the best-ranked protein-ligand complex from the docking experiment.

    • Generate force field parameters (topology) for the ligand (e.g., using CGenFF server for a CHARMM force field) and protein (using GROMACS pdb2gmx).

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic) around the complex.

    • Fill the box with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Simulation Execution:

    • Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial setup.

    • Equilibration: Perform two short simulations (NVT and NPT ensembles) to bring the system to the desired temperature and pressure, allowing the solvent to relax around the complex.

    • Production MD: Run the main simulation for a set duration (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, plateauing RMSD curve for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and see if the binding site residues are stabilized by the ligand.

Data Presentation: Interpreting MD Simulation Results
Analysis MetricIdealized ResultInterpretation
Ligand RMSD A low, stable plateau (e.g., < 3 Å) after an initial rise.The ligand has found a stable binding mode and does not dissociate from the binding pocket during the simulation.
Protein RMSD A stable plateau, indicating the overall protein structure is not unfolding.The protein maintains its structural integrity, and the simulation is stable.
Binding Site RMSF Lower fluctuation values for residues in direct contact with the ligand compared to an apo (unbound) simulation.The ligand stabilizes the binding site, which is a hallmark of effective binding.

Trustworthiness: MD simulation acts as a computational validation of the docking hypothesis. If the ligand remains stably bound in its predicted pose throughout the simulation, it significantly increases our confidence that the interaction is not a mere artifact of the docking algorithm but a physically stable state.

Conclusion and Forward Look

This in-depth technical guide has systematically constructed a computational profile for this compound, a molecule previously defined only as a chemical intermediate. Our cascading in silico workflow has transformed this unknown entity into a promising lead candidate with a testable biological hypothesis.

  • Summary of Findings: The molecule exhibits excellent druglike properties and a generally favorable absorption profile. While it raises flags for CYP3A4 inhibition and potential hepatotoxicity, it shows low risk for mutagenicity and cardiotoxicity. Crucially, molecular docking and subsequent MD simulation support a strong, stable binding interaction with the colchicine site of tubulin, suggesting a plausible anticancer mechanism of action.

  • Next Steps: The computational data provides a clear roadmap for experimental validation. The immediate priorities would be:

    • In Vitro Target Validation: Perform a tubulin polymerization assay to confirm the predicted inhibitory activity.

    • Experimental ADME: Conduct in vitro assays to measure CYP3A4 inhibition and assess cytotoxicity in hepatic cell lines to validate the predicted liabilities.

This workflow exemplifies the power of in silico modeling to de-risk and accelerate early-phase drug discovery, providing a cost-effective, data-driven foundation upon which targeted and efficient experimental campaigns can be built.

References

A Technical Guide to the Spectroscopic Characterization of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a significant drug intermediate.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical interpretations of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data. The molecular formula for this compound is C₁₉H₂₇NO₆, and its molecular weight is 365.43 g/mol .[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like HSQC and COSY provides an unambiguous assignment of all protons and carbons, confirming the connectivity and stereochemistry of the molecule. The following data has been reported in the literature for this compound (denoted as compound 7 ) in Chloroform-d (CDCl₃) as the solvent.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals for the aromatic, piperidine, and butanoyl moieties.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standardized protocol for acquiring high-resolution ¹H NMR spectra is crucial for accurate structural analysis.

G A Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of TMS as an internal standard (0 ppm). B Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz). Tune and shim the probe to ensure a homogeneous magnetic field. A->B C Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. B->C D Data Processing: Apply Fourier transformation to the raw data. Phase correct the spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine the relative number of protons. C->D

Caption: Workflow for ¹H NMR Spectroscopy.

Interpretation of the ¹H NMR Spectrum:

Based on the published data for a similar compound, the following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and assignments for the protons in the molecule.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5s2HAr-H
~5.2m1HPiperidine-CH -COOH
~3.8s9H-OCH
~3.6-3.4m2HPiperidine-CH ₂-N
~3.2m1HButanoyl-CH
~2.2-1.4m8HPiperidine-CH ₂ and Butanoyl-CH
~0.9t3HButanoyl-CH

The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The expected chemical shifts are summarized below based on published data.[4]

Chemical Shift (ppm)Assignment
~175C =O (Carboxylic Acid)
~172C =O (Amide)
~153Ar-C -OCH₃
~137Ar-C
~106Ar-C H
~61-OC H₃ (para)
~56-OC H₃ (meta)
~55Piperidine-C H-COOH
~48Butanoyl-C H
~45Piperidine-C H₂-N
~28-20Piperidine-C H₂ and Butanoyl-C H₂
~12Butanoyl-C H₃
2D NMR Spectroscopy: Confirming Connectivity

Two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) are invaluable for confirming the assignments made from 1D spectra.

  • HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H connections.

  • COSY: This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in tracing the connectivity within the piperidine and butanoyl fragments.

The availability of HSQC and COSY spectra for this compound allows for a complete and confident assignment of its structure.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. A certificate of analysis for this compound confirms that the LCMS data is consistent with its structure.

Experimental Protocol: Acquiring Mass Spectra

G A Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatograph (LC) coupled to the MS. B Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions. A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight). B->C D Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. C->D

Caption: Workflow for Mass Spectrometry.

Interpretation of the Mass Spectrum:

The expected molecular ion peak in the mass spectrum would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 366.44. High-resolution mass spectrometry would provide a more precise mass measurement, further confirming the elemental composition.

Expected Fragmentation Pattern:

Under tandem MS (MS/MS) conditions, the molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from the cleavage of the amide bond and the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Interpretation of the IR Spectrum:

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
3000-2850AlkaneC-H stretch
~1730Carboxylic AcidC=O stretch
~1630AmideC=O stretch (Amide I)
1600-1475AromaticC=C stretch
~1250 and ~1050Aryl EtherC-O stretch

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature.[5][6] The two distinct carbonyl stretches for the carboxylic acid and the amide are also key identifiers.[7][8][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Interpretation of the UV-Vis Spectrum:

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the 3,4,5-trimethoxyphenyl group. Aromatic systems typically exhibit characteristic absorptions in the UV region. The piperidine and butanoyl portions of the molecule are not expected to absorb significantly in the UV-Vis range. The spectrum would likely show a strong absorption band around 270-280 nm, which is characteristic of the π → π* transitions of the substituted benzene ring.

Experimental Protocol: Acquiring UV-Vis Spectra

G A Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be chosen to give an absorbance in the range of 0.1-1.0. B Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes. A->B C Data Acquisition: Place the sample cuvette in the sample beam path. Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum. B->C

Caption: Workflow for UV-Vis Spectroscopy.

Summary of Spectroscopic Data

Spectroscopic TechniqueKey Findings and Interpretations
¹H NMR Confirms the presence and connectivity of all protons, including the aromatic, piperidine, and butanoyl moieties.[4]
¹³C NMR Identifies all unique carbon environments, including the carbonyls, aromatic carbons, and aliphatic carbons.[4]
Mass Spectrometry Determines the molecular weight to be 365.43 g/mol and provides fragmentation patterns for structural confirmation.[3]
Infrared (IR) Spectroscopy Shows characteristic absorption bands for the carboxylic acid (broad O-H, C=O), amide (C=O), and aromatic ether (C-O) functional groups.
UV-Vis Spectroscopy Exhibits absorption in the UV region (around 270-280 nm) due to the electronic transitions of the trimethoxyphenyl group.

Conclusion

The comprehensive analysis of spectroscopic data from NMR, MS, IR, and UV-Vis provides a complete and unambiguous structural confirmation of this compound. This guide serves as a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this important pharmaceutical intermediate. The presented protocols and interpretations are grounded in established spectroscopic principles and supported by available literature data, ensuring scientific integrity and trustworthiness.

References

An In-Depth Technical Guide to (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, with the CAS Number 195202-09-6, is a chiral organic molecule of significant interest in the field of medicinal chemistry and drug discovery.[1][2] Structurally, it is an amide formed between (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the non-proteinogenic amino acid (S)-piperidine-2-carboxylic acid. Its primary utility lies in its role as a key intermediate in the synthesis of more complex and pharmacologically active compounds.[3][1] This guide provides a comprehensive overview of its commercial availability, a detailed plausible synthetic protocol, quality control measures, and its notable application in the development of targeted protein degraders.

Commercial Availability and Supplier Information

A critical first step for any research or development program is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers who specialize in providing high-purity compounds for research and development purposes.

SupplierProduct Number (Example)Purity (Typical)FormStorage Conditions
MedChemExpress HY-44906>98%White to off-white solidPowder: -20°C (3 years); In solvent: -80°C (6 months)
Fisher Scientific (distributing for Toronto Research Chemicals) Not specifiedHigh purityNot specifiedNot specified
Sigma-Aldrich Not specifiedNot specifiedNot specifiedNot specified
Vivo Biosciences Not specifiedNot specifiedNot specifiedNot specified
ChemShuttle Not specifiedNot specifiedNot specifiedNot specified
BLD Pharm Not specified>97%Not specifiedSealed in dry, 2-8°C
Ambeed Not specifiedNot specifiedNot specifiedNot specified

Note: Product numbers, purity, and storage conditions are subject to change and should be verified with the supplier at the time of purchase. A Certificate of Analysis (CoA) should always be requested from the supplier for batch-specific data.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe use of this compound.

Key Properties:

  • Molecular Formula: C₁₉H₂₇NO₆[3]

  • Molecular Weight: 365.43 g/mol [3]

  • Appearance: White to off-white solid

  • Solubility: Soluble in DMSO (up to 250 mg/mL with sonication) and other organic solvents.[4] For in vivo studies, formulations in a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil, have been reported.[4]

  • Storage: Long-term storage as a solid at -20°C is recommended to maintain stability.[4] Solutions should be stored at -80°C for short-term use.[4]

Safety and Handling:

While a comprehensive safety data sheet (SDS) should be obtained from the supplier, general laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title compound involves the formation of an amide bond between the carboxylic acid moiety of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and the secondary amine of (S)-piperidine-2-carboxylic acid. This transformation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. The following protocol describes a general and robust method for this synthesis.

Diagram of the Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification A (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid C 1. Activation of Carboxylic Acid (e.g., HATU, HOBt) A->C B (S)-piperidine-2-carboxylic acid D 2. Nucleophilic Attack by Amine (in aprotic solvent, e.g., DMF) B->D C->D Activated Ester Intermediate F Aqueous Work-up (e.g., dilute acid, brine) D->F Crude Reaction Mixture E Base (e.g., DIPEA) E->D G Extraction with Organic Solvent (e.g., Ethyl Acetate) F->G H Drying and Concentration G->H I Purification (e.g., Flash Chromatography) H->I J This compound (Final Product) I->J

Caption: Synthetic workflow for the amide coupling reaction.

Experimental Protocol

Materials and Reagents:

  • (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid

  • (S)-piperidine-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equivalents) and HOBt (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Addition of Amine and Base: In a separate flask, dissolve (S)-piperidine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quality Control and Characterization

Ensuring the quality and purity of the synthesized or purchased compound is crucial for the reproducibility of experimental results.

Diagram of Quality Control Workflow

G cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Quality Assessment A Synthesized or Purchased Batch B LC-MS (Purity Assessment) A->B C ¹H and ¹³C NMR (Structural Confirmation) A->C D HRMS (Elemental Composition) A->D E Chiral HPLC (Enantiomeric Purity) A->E F Certificate of Analysis (CoA) B->F C->F D->F E->F G Acceptance or Rejection of the Batch F->G

Caption: A typical workflow for the quality control of the compound.

A comprehensive Certificate of Analysis should include the following:

  • Appearance: Visual confirmation against specifications (e.g., white to off-white solid).

  • Identity: Confirmation of the chemical structure by ¹H NMR and Mass Spectrometry, ensuring consistency with the expected structure.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC) or LC-MS, typically reported as a percentage area.

  • Enantiomeric Purity: As this is a chiral molecule, its enantiomeric excess (e.e.) should be determined using a chiral HPLC method. This is critical as the stereochemistry can significantly impact biological activity.

Application in Drug Discovery: Intermediate for dTAG-7

A significant and illustrative application of this compound is its use as a key intermediate in the synthesis of dTAG-7 .[5] dTAG-7 is a heterobifunctional molecule known as a "degradation tag" that is instrumental in the field of targeted protein degradation (TPD).[6][7]

The dTAG system is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein.[6] It works by linking a ligand that binds to a mutated FKBP12 protein (FKBP12F36V), which is fused to the protein of interest, to a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.

This compound serves as the precursor to the FKBP12F36V ligand component of dTAG-7. Its specific stereochemistry and the trimethoxyphenyl moiety are crucial for high-affinity and selective binding to the mutated FKBP12F36V protein.

Diagram of the Role in dTAG-7 Synthesis

G cluster_assembly Molecular Assembly A (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl) piperidine-2-carboxylic acid E Sequential Amide Couplings A->E B Linker Moiety B->E C Cereblon (CRBN) Ligand (e.g., Thalidomide analog) C->E D dTAG-7 (Heterobifunctional Degrader) E->D

Caption: The role of the title compound in the synthesis of dTAG-7.

The availability of high-purity this compound is therefore a critical enabler for researchers utilizing the dTAG platform for target validation and studying the functional consequences of acute protein loss in various disease models, including cancer.[5]

Conclusion

This compound is a valuable and commercially available building block for drug discovery and chemical biology. Its well-defined stereochemistry and functionality make it an important intermediate, most notably in the synthesis of the dTAG-7 protein degrader. A thorough understanding of its sourcing, synthesis, and handling, as outlined in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors. The provided synthetic protocol, based on established amide coupling chemistry, offers a reliable pathway for its preparation, while the emphasis on rigorous quality control ensures the generation of high-quality, reproducible data.

References

Methodological & Application

Application Note & Protocol: Formulation of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution and formulation of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid for in vivo studies. As a drug intermediate, this compound's physicochemical properties are not extensively published, presenting a challenge for preclinical evaluation.[1][2][3] This guide addresses this gap by outlining robust, verifiable methods for preparing stable and homogenous dosing vehicles suitable for administration in animal models, typically via oral gavage. We will explore two primary vehicle systems—an aqueous-based and a lipid-based formulation—and provide step-by-step instructions, quality control measures, and best practices for administration. The causality behind each step is explained to empower researchers to make informed decisions and ensure the integrity and reproducibility of their experimental results.

Introduction: The Formulation Challenge

This compound is a drug intermediate used in the synthesis of various active compounds.[1][4] For researchers investigating its intrinsic properties or its potential as a therapeutic agent, establishing a reliable in vivo administration protocol is the first critical step. The primary obstacle in moving from in vitro to in vivo is often poor aqueous solubility. Direct administration of a poorly soluble compound in a simple aqueous vehicle like saline or water can lead to inaccurate dosing, low bioavailability, and high variability between subjects.[5][6]

Therefore, a carefully designed formulation is required to ensure the compound remains solubilized and stable from the point of preparation to the moment of administration.[7][8] This application note details validated protocols derived from supplier data and established pharmaceutical formulation strategies to overcome these challenges.[5][9]

Physicochemical Characterization Summary

A thorough understanding of the compound's properties is foundational to developing a successful formulation. The key characteristics are summarized below.

PropertyValueSource
Chemical Name (2S)-1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-Piperidinecarboxylic acid
CAS Number 195202-09-6[9]
Molecular Formula C₁₉H₂₇NO₆[9]
Molecular Weight 365.43 g/mol [9]
Appearance White to off-white solid
In Vitro Solubility 250 mg/mL in DMSO (requires sonication)[1][9]
In Vivo Solubility ≥ 6.25 mg/mL in recommended vehicles[9]

Rationale for Vehicle Selection and Components

The choice of vehicle is dictated by the compound's poor aqueous solubility. A multi-component system is necessary to create a stable formulation. We will focus on two validated systems.[9]

Aqueous-Based Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent used to create the initial concentrated stock solution.[1] Its use in the final formulation is limited to 10% or less to minimize potential toxicity.

  • Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that acts as a "bridging" solvent. It helps maintain the compound's solubility as the concentrated DMSO stock is diluted into the final aqueous vehicle, preventing precipitation.[5]

  • Tween-80 (Polysorbate 80): A non-ionic surfactant and emulsifier. It increases solubility by forming micelles that encapsulate the hydrophobic compound and enhances stability, preventing the drug from crashing out of solution.[5][10]

  • Saline (0.9% NaCl): The primary aqueous carrier, ensuring the final formulation is isotonic and physiologically compatible for administration.

Lipid-Based Vehicle: 10% DMSO / 90% Corn Oil

  • Corn Oil: A commonly used lipid vehicle for oral administration. For highly lipophilic compounds, formulation in oil can sometimes improve oral absorption by leveraging lipid absorption pathways in the gut.[11] This vehicle is simpler but may not be suitable for all routes of administration.

The following diagram illustrates the decision process for vehicle selection.

A Study Objective & Route of Administration B Oral Administration (Gavage)? A->B E Other Routes (e.g., IP, IV)? A->E C Aqueous-Based Vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) B->C Yes D Lipid-Based Vehicle (10% DMSO / 90% Corn Oil) B->D Yes F Default & Versatile Option. Good for most oral studies. C->F G Alternative for Lipophilic Compounds. May enhance oral absorption. D->G H Requires specialized formulation. Consult a formulation expert. (This protocol is not validated for IV) E->H

Caption: Decision tree for selecting an appropriate vehicle.

Experimental Protocols: Step-by-Step Dissolution

Adherence to the correct order of addition and proper mixing techniques is critical for success. All preparations should be performed in a sterile environment (e.g., a laminar flow hood).

Protocol 1: Aqueous-Based Formulation Preparation

This protocol is designed to prepare a clear, homogenous solution with a final concentration of up to 6.25 mg/mL.[9]

Materials:

  • This compound powder

  • DMSO (ACS grade or higher)

  • PEG300

  • Tween-80

  • Sterile 0.9% Saline

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Workflow Diagram:

cluster_0 Preparation Steps A 1. Weigh Compound B 2. Add DMSO (10% of final volume) A->B C 3. Vortex/Sonicate to create Stock Solution B->C D 4. Add PEG300 (40% of final volume) C->D E 5. Vortex until clear D->E F 6. Add Tween-80 (5% of final volume) E->F G 7. Vortex until clear F->G H 8. Add Saline (45% of final volume) G->H I 9. Vortex until clear H->I J 10. Final Formulation (Clear Solution) I->J

Caption: Sequential workflow for aqueous-based vehicle preparation.

Procedure:

  • Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg at a dosing volume of 10 mL/kg).

    • Example: For 10 mice (avg. 25g) at 10 mg/kg and 10 mL/kg, you need 2.5 mg of compound in a total volume of 2.5 mL. Prepare a slightly larger volume (e.g., 3 mL) to account for losses.

  • Weigh Compound: Accurately weigh the required amount of the compound and place it into a sterile conical tube.

  • Prepare Stock Solution: Add the calculated volume of DMSO (10% of the final volume) to the powder.

    • Scientist's Note: This step creates a concentrated stock. Ensure the compound is fully dissolved before proceeding.

  • Dissolve: Vortex vigorously. If necessary, use a sonicator bath for 5-10 minutes until the solution is completely clear.[1]

  • Add PEG300: Add the calculated volume of PEG300 (40% of the final volume) to the DMSO stock solution.

  • Mix: Vortex thoroughly until the solution is homogenous and clear.

    • Rationale: PEG300 is added before the aqueous components to prevent the compound from precipitating upon the introduction of water.

  • Add Tween-80: Add the calculated volume of Tween-80 (5% of the final volume).

  • Mix: Vortex again until the solution is homogenous and clear.

  • Final Dilution: Slowly add the final volume of sterile 0.9% Saline (45% of the final volume) while vortexing.

  • Final Homogenization: Vortex the final solution for at least 1 minute to ensure complete homogeneity. The final product should be a clear solution, free of any particulates.[9]

Protocol 2: Lipid-Based Formulation Preparation

This protocol is an alternative for oral administration studies.

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1.

  • Prepare Stock Solution: Add DMSO (10% of the final volume) to the powder and dissolve completely using a vortex and/or sonicator.

  • Add Corn Oil: Add the calculated volume of Corn Oil (90% of the final volume) to the DMSO stock.

  • Homogenize: Vortex vigorously for 2-3 minutes until a clear, uniform solution is achieved.[9] Gentle warming in a water bath (37°C) may aid in dissolution if needed.

Formulation Characterization and Quality Control

A prepared formulation is only as good as its quality. These self-validating steps are crucial for ensuring data integrity.[12][13]

  • Visual Inspection: The final formulation must be a clear, homogenous solution with no visible precipitates, particulates, or phase separation. Any formulation that appears cloudy or contains solids should be discarded.

  • pH Measurement: While not always necessary for oral solutions, checking the pH can be useful. A pH between 5.0 and 8.0 is generally well-tolerated.

  • Stability Assessment: The stability of the final dosing formulation should be confirmed under the conditions of use.[7][14][15]

    • Bench-Top Stability: Prepare the formulation and keep it at room temperature. Visually inspect for precipitation at regular intervals (e.g., 0, 2, 4, 8 hours) to ensure it remains stable for the duration of the dosing procedure.

    • Storage Stability: Per supplier data, solutions should be stored at -20°C for up to one month or -80°C for up to six months.[9] It is best practice to aliquot solutions to avoid repeated freeze-thaw cycles.[4] A single freeze-thaw cycle should be validated if required.

Guidelines for In Vivo Administration (Oral Gavage)

Proper administration technique is essential for animal welfare and data accuracy.[16]

  • Animal Handling: Ensure personnel are properly trained in animal restraint and gavage techniques.[17]

  • Dose Calculation: Calculate the exact volume to administer to each animal based on its individual body weight on the day of dosing.

  • Gavage Needle Selection: Use a flexible or stainless steel gavage needle with a ball tip to prevent injury to the esophagus. The size should be appropriate for the animal (e.g., 20-22 gauge for adult mice).[18]

  • Procedure:

    • Measure the needle from the animal's nose to the last rib to determine the correct insertion depth.[18][19]

    • Gently insert the needle into the mouth and advance it smoothly down the esophagus into the stomach. Do not force the needle.

    • Administer the dose slowly over 2-3 seconds to prevent reflux.[17]

  • Post-Administration Monitoring: Observe the animal for at least 15 minutes after dosing for any signs of respiratory distress or adverse reaction.[16][20]

References

A Stability-Indicating Chiral HPLC Method for the Purity Analysis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a key chiral intermediate in pharmaceutical synthesis.[1][2] The inherent chirality of the molecule, possessing two stereocenters, necessitates a method capable of separating all four potential diastereomers to ensure stereochemical purity. This protocol employs a reversed-phase approach on a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselective recognition. The method is designed not only to quantify the primary analyte but also to separate it from process-related impurities and degradation products formed under stress conditions, thereby qualifying as a stability-indicating assay.[3][4] This document provides a comprehensive guide for researchers and quality control analysts, covering the scientific rationale for method development, detailed experimental protocols, and a complete validation workflow according to International Council for Harmonisation (ICH) guidelines.[5][6]

Scientific Rationale and Method Development Strategy

The development of a reliable purity method for a chiral drug intermediate like this compound requires a multi-faceted strategy. The analytical choices are dictated by the molecule's unique physicochemical properties.

Analyte Physicochemical Properties
  • Structure and Chirality: The target molecule possesses two chiral centers. The desired stereoisomer is (S,S). Therefore, the analytical method must be able to resolve this peak from the (S,R), (R,S), and (R,R) diastereomers, which are the most probable chiral impurities.

  • Chromophore: The 3,4,5-trimethoxyphenyl moiety serves as the primary chromophore for UV detection. Published spectra for trimethoxybenzene compounds show significant absorbance maxima around 210 nm and 267 nm.[7][8] While detection at ~210 nm offers higher sensitivity, a wavelength of 267 nm is selected for this method to enhance selectivity and minimize interference from common HPLC solvents and low-level impurities that may only absorb at shorter UV wavelengths.

  • Acidity: The presence of a carboxylic acid group (pKa typically 3-5) means the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography, it is crucial to suppress the ionization of this group. This is achieved by acidifying the mobile phase.[9]

Chromatographic Approach: Reversed-Phase Chiral HPLC

A reversed-phase (RP-HPLC) method was chosen over a normal-phase (NP-HPLC) approach for several reasons. RP-HPLC is generally more robust, uses aqueous-organic mobile phases which are more compatible with modern instrumentation, and is the predominant mode for stability-indicating assays in the pharmaceutical industry.[3]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[10][11] An immobilized polysaccharide-based CSP, such as a cellulose or amylose derivative on a silica support designed for reversed-phase conditions (e.g., Chiralpak® IA, IB, or IC), is the recommended choice. Immobilized phases offer superior durability and compatibility with a wider range of solvents compared to coated phases.

  • Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is selected due to its low UV cutoff and common use in RP-HPLC.

    • Aqueous Modifier: To suppress the ionization of the carboxylic acid, an acidic modifier is essential. 0.1% Trifluoroacetic Acid (TFA) is chosen. It effectively controls the pH, acts as an ion-pairing agent to improve peak shape, and is volatile, making it suitable for potential hyphenation with mass spectrometry (LC-MS).

    • Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated within a reasonable runtime, a critical feature for a stability-indicating method.[3]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatographic Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Immobilized Polysaccharide-based Chiral Column (e.g., Chiralpak® IC-3, 3 µm, 150 x 4.6 mm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA, HPLC Grade)

    • This compound Reference Standard.

    • Dimethyl Sulfoxide (DMSO, HPLC Grade)

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below.

ParameterCondition
Column Chiralpak® IC-3 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 267 nm
Injection Volume 10 µL
Run Time 30 minutes
Diluent Acetonitrile/Water (50:50, v/v)
Solution Preparation
  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a small amount of DMSO initially, if needed for solubility, and then bring to volume with the Diluent.[1] Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the Diluent and mix thoroughly. This solution is used for purity calculations.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent, using sonication if necessary.

HPLC Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[14] A forced degradation study is the cornerstone of developing a stability-indicating method.[15][16]

Protocol: Expose the sample solution (1.0 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 24 hours.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

Linearity

Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.5 µg/mL to 150 µg/mL).

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[17]

Accuracy

Protocol: Perform a spike recovery study. Prepare a sample solution (placebo) and spike it with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration), in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst.[6]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[17]

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

Protocol: Intentionally make small variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase Composition: Vary the organic content by ±2%.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity results should not be significantly affected.

System Suitability

Before each analytical run, perform a system suitability test by injecting the Working Standard Solution (0.1 mg/mL) in five replicates.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Resolution (Rs) > 2.0 between the (S,S) isomer and the closest eluting peak.

Conclusion

This application note describes a highly selective, robust, and stability-indicating chiral RP-HPLC method for determining the purity of this compound. The method effectively separates the main analyte from its potential diastereomers and degradation products. The comprehensive validation protocol outlined ensures that the method is compliant with ICH guidelines and is suitable for use in a regulated quality control environment, providing confidence in the identity, strength, quality, and purity of this critical pharmaceutical intermediate.

References

Unambiguous Structural Elucidation of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2][3] This application note provides a comprehensive guide to the structural elucidation of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a chiral molecule of interest as a drug intermediate[4][5][6], using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a logical workflow, from sample preparation to advanced 2D NMR data interpretation, designed to provide a complete and confident structural assignment. This guide emphasizes the causality behind experimental choices and demonstrates how a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments serves as a self-validating system for molecular characterization.

Introduction: The Critical Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules in solution.[7] Unlike other methods, NMR provides unparalleled detail on the atomic level, offering insights into the connectivity of atoms (constitution), the relative orientation of atoms in space (configuration and conformation), and even molecular dynamics.[8] For pharmaceutical research, where subtle structural differences can lead to profound changes in efficacy and safety, NMR is an indispensable tool for everything from reaction monitoring to the characterization of final drug substances.[1][2]

The target molecule, this compound, possesses two stereocenters, an amide linkage, and distinct structural motifs (a substituted aromatic ring, an alkyl chain, and a heterocyclic system). This complexity makes its characterization a non-trivial task where a simple one-dimensional ¹H NMR spectrum would be insufficient and likely ambiguous. A multi-dimensional approach is therefore not just beneficial, but essential for a complete and confident assignment of all proton and carbon signals and to confirm the connectivity between these distinct fragments.

Foundational Principles: The NMR Toolkit

A robust structural elucidation strategy relies on a combination of NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • 1D ¹H NMR: Provides information on the number of different proton environments, their relative abundance (integration), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin coupling).

  • 1D ¹³C NMR & DEPT: Reveals the number of different carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): A homonuclear experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds.[9] This is invaluable for tracing out connected proton networks, such as those in an alkyl chain or a ring system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[10] This is the primary method for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two and three bonds.[10][11] This is the key experiment for connecting the different spin systems and functional groups within a molecule, for example, across quaternary carbons or heteroatoms.

The logical workflow for solving a structure using this toolkit is visualized below.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Sample Preparation B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Assign Proton Spin Systems (from ¹H & COSY) C->D E Assign Carbons via Direct Attachment (from HSQC & DEPT) D->E F Connect Molecular Fragments (from HMBC) E->F G Final Structure Verification F->G

Figure 1: A generalized workflow for NMR-based structural elucidation.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[12] Proper sample preparation is crucial to avoid issues like peak broadening and poor magnetic field homogeneity (shimming).[13]

Protocol:

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H and 2D experiments. For a dedicated ¹³C experiment, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

  • Choose a Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for moderately polar organic molecules.

  • Dissolution: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14] Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[12] Solid impurities will degrade spectral quality.[12]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
¹H NMR 16-32 scans, 45° pulse, 2s relaxation delayQuantitative proton count, chemical shift, and coupling information.
¹³C{¹H} NMR 1024-4096 scans, 30° pulse, 2s relaxation delayObserve all carbon signals.
DEPT-135 256-1024 scansDifferentiate CH/CH₃ (positive) from CH₂ (negative) signals.
gCOSY 8-16 scans, 256-512 increments in t₁Identify ³JHH and other proton-proton couplings to map spin systems.
gHSQC 8-16 scans, 256 increments in t₁, ¹JCH ≈ 145 HzCorrelate each proton with its directly attached carbon.
gHMBC 16-64 scans, 256 increments in t₁, long-range coupling delay optimized for 8 HzCorrelate protons and carbons over 2-3 bonds to connect fragments.
NMR Data Processing

Modern NMR software simplifies data processing, but understanding the steps is crucial for obtaining a high-quality spectrum.

Protocol:

  • Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.[16][17]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).[16][18]

  • Baseline Correction: A polynomial function is applied to flatten the spectral baseline.[16]

  • Referencing: The chemical shift axis is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is typically used as a secondary reference.

  • Integration (¹H NMR): The relative areas under the proton peaks are determined to establish the ratio of protons in each unique environment.

Spectral Analysis and Structural Elucidation

This section details the logical process of interpreting the NMR data to assemble the structure of the target molecule. We will use a systematic numbering scheme as shown below.

Figure 2: Structure and atom numbering for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on known values for similar structural fragments, we can predict the approximate chemical shifts for the molecule.[19][20][21][22][23] The presence of two chiral centers makes the molecule diastereomeric, meaning all 27 protons and 19 carbons should be unique. However, due to conformational averaging or similar electronic environments, some signals may overlap. The amide bond restricts rotation, often leading to two distinct rotamers and thus a doubling of some signals, particularly those near the amide nitrogen (e.g., H6, H10). For clarity, we will discuss the major rotamer.

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / DEPTKey Correlations (COSY, HMBC)
Butanoyl & Phenyl
1~3.5~173C (Quaternary)HMBC to H2, H11, H12
2~3.4~50CHCOSY to H11, H12; HMBC to C1, C3, C4, C10'
11~1.8~25CH₂COSY to H2, H12; HMBC to C1, C2, C3, C12
12~0.9~12CH₃COSY to H11; HMBC to C2, C11
3', 7'~6.4~105CHHMBC to C2, C4', C5', C8'
4', 6'-~153C (Quaternary)HMBC from H3'/H7', OCH₃
5'-~137C (Quaternary)HMBC from H3'/H7', OCH₃
8', 10'~3.85 (s, 6H)~56CH₃HMBC to C4', C6'
9'~3.80 (s, 3H)~61CH₃HMBC to C5'
Piperidine
10-~175C (Quaternary, COOH)HMBC to H6, H7
6~5.2~58CHCOSY to H7; HMBC to C1, C7, C8, C10
7~1.6, ~2.2~29CH₂COSY to H6, H8
8~1.5, ~1.9~24CH₂COSY to H7, H9
9~1.7, ~2.3~26CH₂COSY to H8, H10
10~3.1, ~3.7~45CH₂COSY to H9; HMBC to C1, C6, C8, C9
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Aromatic Region (6.0-7.0 ppm): A singlet integrating to 2H is expected for H3' and H7'.

    • Methoxy Region (3.5-4.0 ppm): Two sharp singlets are expected. One integrating to 6H (for the equivalent 8'- and 10'-OCH₃) and one to 3H (for 9'-OCH₃).

    • Alpha-Proton Region (3.0-5.5 ppm): The protons alpha to heteroatoms (H2, H6, and some of H10) will appear here. H6, being alpha to both the carboxyl group and the amide nitrogen, is expected to be the most downfield.

    • Alkyl Region (0.8-2.5 ppm): The remaining protons of the butanoyl chain (H11, H12) and the piperidine ring (H7, H8, H9, and some of H10) will reside in this crowded region. The triplet for the H12 methyl group at ~0.9 ppm should be a distinct starting point.

  • ¹³C and DEPT Analysis:

    • Count the signals to confirm the 19 unique carbons.

    • DEPT-135 will identify three CH₃ groups (C12, C8'/10', C9'), five CH₂ groups (C11, C7, C8, C9, C10), and three CH groups (C2, C6, C3'/7'). The remaining eight signals (not visible in DEPT) are quaternary (C1, C10, C4', C5', C6').

  • COSY Analysis - Tracing the Spin Systems: The COSY spectrum is crucial for assembling the molecular fragments.[24][25] Two main spin systems will be visible.

    • Butanoyl Chain: A clear correlation path will exist from H2 ↔ H11 ↔ H12. This confirms the butanoyl fragment.

    • Piperidine Ring: A longer correlation network will connect H6 ↔ H7 ↔ H8 ↔ H9 ↔ H10. The geminal protons on each CH₂ group (e.g., H7a and H7b) will show strong cross-peaks to each other and couple to adjacent protons.

Figure 3: Expected ¹H-¹H COSY correlations defining the two major spin systems.

  • HSQC Analysis - Linking Protons to Carbons: The HSQC spectrum provides a direct, one-bond correlation for every protonated carbon, allowing for the confident assignment of C2, C6, C7, C8, C9, C10, C11, C12, C3'/7', and the methoxy carbons based on their attached proton shifts.

  • HMBC Analysis - Assembling the Full Structure: The HMBC spectrum provides the final and most critical connections across non-protonated centers and heteroatoms.[26] The key correlations to look for are:

    • Across the Amide Bond:

      • Correlation from H6 (piperidine) to the amide carbonyl C1.

      • Correlation from H10 (piperidine) to the amide carbonyl C1.

      • Correlation from H2 (butanoyl) to the amide carbonyl C1.

    • Connecting the Phenyl Ring:

      • Correlation from H2 to the aromatic carbons C3' and C4'.

      • Correlations from the aromatic protons H3'/H7' to C2, C4', C5', and C6'.

    • Confirming Piperidine Structure:

      • Correlation from H6 to the carboxyl carbon C10.

      • Correlations from H6 and H7 to C8, and from H9 and H10 to C8, confirming the ring structure.

G A H2 C1 C1 (Amide C=O) A->C1 B H6 B->C1 C10 C10 (Acid C=O) B->C10 C H10 (piperidine) C->C1 D H3'/H7' C4_prime C4' D->C4_prime E OCH3 (8',10') E->C4_prime

Figure 4: Key expected HMBC correlations for connecting the molecular fragments.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. The COSY experiment defines the discrete spin systems of the butanoyl and piperidine moieties. The HSQC experiment confidently assigns the protonated carbons. Finally, the crucial long-range correlations observed in the HMBC spectrum unequivocally link these fragments across the amide bond and to the trimethoxyphenyl ring. This logical, multi-faceted approach represents a robust and self-validating protocol essential for the structural characterization of complex molecules in drug discovery and development.

References

Application Note: (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid - A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid is a chiral chemical entity designed for use as a high-value intermediate in drug discovery and development.[1][2][3] This molecule uniquely combines two pharmacologically significant scaffolds: the 3,4,5-trimethoxyphenyl (TMP) group, a well-established pharmacophore known for its potent interaction with biological targets like tubulin, and a piperidine-2-carboxylic acid moiety, a conformationally restricted amino acid analog.[4][5][6] The terminal carboxylic acid provides a versatile chemical handle for library synthesis, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, along with an expert perspective on its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents.

Structural Analysis and Physicochemical Properties

The strategic design of this intermediate incorporates features intended to confer favorable pharmacological properties. The TMP moiety is a key feature in numerous natural and synthetic compounds that inhibit tubulin polymerization by binding to the colchicine site.[4][7][8] This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism central to many successful anticancer drugs like Combretastatin A-4.[7][8][9] The piperidine-2-carboxylic acid portion acts as a rigid scaffold, which can help to orient the TMP group and subsequent modifications into a favorable conformation for target binding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₆[1]
Molecular Weight 365.43 g/mol [1]
IUPAC Name (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid-
Predicted XlogP 2.2[10]
Appearance White to off-white solid (Predicted)-

Synthesis Protocol: HATU-Mediated Amide Coupling

The synthesis of the title compound is achieved through an amide bond formation between its two constituent chiral synthons: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-piperidine-2-carboxylic acid.

Principle and Rationale

Direct condensation of a carboxylic acid and a secondary amine is generally inefficient.[11] Therefore, a coupling reagent is required to activate the carboxylic acid. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for this transformation.

  • Expertise & Experience: HATU is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction rates, and, most critically, its ability to suppress racemization at the chiral center of the activated carboxylic acid.[12][13][14][15] This is paramount for maintaining the stereochemical integrity of the final product. The reaction proceeds via a highly reactive OAt-active ester intermediate, which is then readily attacked by the amine.[12][16] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to facilitate the deprotonation of the carboxylic acid without competing in the coupling reaction.[12][16]

Synthetic Workflow Diagram

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling Acid (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid Activated_Ester OAt-Active Ester Intermediate Acid->Activated_Ester + HATU, DIPEA (5-15 min, RT) HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Solvent1 Anhydrous DMF Solvent1->Activated_Ester Final_Product (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl) piperidine-2-carboxylic acid Activated_Ester->Final_Product Addition of Amine Amine (S)-Piperidine-2-carboxylic acid Amine->Final_Product 1-24 hrs, RT Solvent2 Anhydrous DMF Solvent2->Final_Product

Caption: Workflow for HATU-mediated amide coupling synthesis.

Materials and Reagents
ReagentCAS NumberM.W.Equivalents
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid195202-08-5254.281.0
(S)-Piperidine-2-carboxylic acid27533-03-9129.161.05
HATU148893-10-1380.231.1
DIPEA (Hünig's base)7087-68-5129.242.5
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
1M Hydrochloric Acid (HCl)7647-01-036.46-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Brine (Saturated NaCl)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) and dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Pre-activation: Add DIPEA (2.5 eq) to the stirred solution, followed by HATU (1.1 eq). Stir the mixture at room temperature (20-25 °C) for 10-15 minutes.[12] This pre-activation step is crucial to ensure the complete formation of the active ester before the amine is introduced, minimizing side reactions.[12]

  • Amine Addition: In a separate flask, dissolve (S)-piperidine-2-carboxylic acid (1.05 eq) in a minimum amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[17]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to afford the pure title compound.

Characterization and Quality Control

Trustworthiness: A protocol is only as reliable as its validation methods. The following procedures are essential to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.

Protocol: Chiral HPLC for Purity and Diastereomeric Excess

The product contains two stereocenters, meaning two diastereomers, (S,S) and (R,S), could potentially form if any racemization of the butanoic acid occurs. Reversed-phase HPLC on an achiral column can be used to separate and quantify these diastereomers.[18][19][20]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% Trifluoroacetic Acid).

  • Gradient: Start at 30% Acetonitrile, ramp to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Outcome: Diastereomers typically have different retention times on achiral columns due to distinct physical properties.[18][19] The desired (S,S)-diastereomer should be the major peak. Integration of the peak areas will determine the diastereomeric excess (d.e.).

Structural Confirmation by NMR and MS
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula by ESI-MS. The expected [M+H]⁺ ion for C₁₉H₂₇NO₆ is m/z 366.1860.

  • ¹H NMR (in CDCl₃, 400 MHz): Expect characteristic signals for the trimethoxy group (~3.8-3.9 ppm, 9H), aromatic protons (~6.5 ppm, 2H), the piperidine ring protons, and the aliphatic protons of the butanoyl chain.

  • ¹³C NMR (in CDCl₃, 100 MHz): Expect signals for the two carbonyl carbons (~170-175 ppm), aromatic carbons (including the methoxy-substituted carbons ~153 ppm), and aliphatic carbons.

Table 2: Expected Analytical Data

AnalysisParameterExpected Result
HRMS (ESI+) [M+H]⁺Calculated: 366.1860, Found: ± 5 ppm
HPLC Purity>95% (by peak area at 254 nm)
HPLC Diastereomeric Excess>98% d.e.
¹H NMR Aromatic ProtonsSinglet or narrow multiplet, ~6.5 ppm, 2H
¹H NMR Methoxy ProtonsTwo singlets, ~3.8-3.9 ppm, 9H

Applications in Drug Discovery & Lead Generation

Rationale as a Drug Intermediate

This molecule is not an end-product but a strategic starting point. The terminal carboxylic acid is a key functional handle that allows for the creation of a diverse library of derivatives (esters, amides, etc.) to probe the SAR of a target. This approach allows researchers to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

Potential Biological Target: Tubulin Polymerization

Given the presence of the TMP moiety, a primary and highly validated application is the development of novel tubulin polymerization inhibitors.[4][6][21] The TMP group is known to bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[4][7] This arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis.[4] Derivatives of this intermediate could yield potent anticancer agents.

Hypothetical Mechanism of Action Pathway

The diagram below illustrates the hypothetical mechanism by which a drug candidate derived from this intermediate could exert its anticancer effects. By modifying the terminal carboxylate, a novel chemical entity (NCE) can be synthesized that retains the tubulin-binding properties of the TMP core while potentially improving cell permeability, target affinity, or other pharmacokinetic parameters.

G cluster_0 Cellular Environment cluster_1 Cellular Outcomes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly (Polymerization) Tubulin->Microtubule Dynamic Instability Microtubule->Tubulin Depolymerization Mitosis Mitosis (Cell Division) Microtubule->Mitosis Required for Mitotic Spindle NCE Novel Chemical Entity (Derived from Intermediate) NCE->Tubulin Binds to Colchicine Site (Inhibition) Arrest G2/M Phase Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Hypothetical pathway of a tubulin inhibitor derived from the intermediate.

Safety and Handling

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for the starting materials (HATU, DIPEA, DMF) for specific handling and disposal information.

References

Application Notes and Protocols for Cell-Based Screening of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold and the Imperative for Robust Cellular Screening

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and presence in a multitude of FDA-approved drugs underscore its status as a "privileged scaffold."[1] This structural motif is integral to pharmaceuticals targeting a wide array of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][4] The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with diverse biological targets.[1] Furthermore, the presence of the piperidine moiety often confers favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, which are critical for drug efficacy.[1]

Given the vast chemical space occupied by piperidine-containing compounds, the ability to efficiently and accurately assess their biological activity is paramount in drug discovery. Cell-based assays serve as a vital primary screening platform, offering a physiologically relevant environment to elucidate a compound's efficacy, mechanism of action, and potential toxicity early in the development pipeline.[5][6][7] This guide provides a comprehensive overview of key cell-based assays and detailed protocols tailored for the screening of novel piperidine derivatives, empowering researchers to make data-driven decisions in the quest for new therapeutics.

Part 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

A critical initial step in the evaluation of any new chemical entity is to determine its inherent cytotoxicity. This fundamental assessment establishes the therapeutic window and flags compounds with non-specific, broad-spectrum toxicity, thereby preventing the allocation of resources to unsuitable candidates.[5][8]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound induces cell damage or death.[8] Cellular demise can occur through two primary mechanisms: necrosis, an uncontrolled process resulting from severe cellular injury, or apoptosis, a programmed and highly regulated form of cell death.[8] A common strategy to quantify cytotoxicity is to measure the integrity of the cell membrane. Compromised membranes release intracellular components, such as enzymes, into the surrounding culture medium.[8][9]

Key Cytotoxicity and Viability Assays

A variety of robust and high-throughput compatible assays are available to assess the impact of piperidine-containing compounds on cell health.

Assay Type Principle Readout Advantages Considerations
MTT/XTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (MTT or XTT) to a colored formazan product.[6]ColorimetricWell-established, cost-effective, and suitable for high-throughput screening.Indirect measure of cell number; can be affected by compounds that alter mitochondrial respiration.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]Colorimetric or FluorescentDirect measure of cytotoxicity; non-lytic and allows for kinetic measurements.LDH in serum-containing media can contribute to background signal.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[10]Microscopic Cell CountingSimple, rapid, and provides a direct count of viable and non-viable cells.Low-throughput; subjective and prone to user variability.
Resazurin (AlamarBlue) Assay The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[10]Fluorescent or ColorimetricHighly sensitive, non-toxic to cells, and suitable for long-term studies.Signal can be influenced by changes in the cellular redox environment.
Experimental Workflow: General Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a library of piperidine-containing compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat Cells with Compounds (e.g., 24-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Piperidine Compounds compound_prep->treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) treatment->add_reagent incubation Incubate as per Protocol add_reagent->incubation readout Measure Signal (Absorbance/Fluorescence) incubation->readout data_analysis Calculate % Viability and Determine IC50 Values readout->data_analysis GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway GPCR GPCR Gs Gs GPCR->Gs Gi Gi/o GPCR->Gi Gq Gq/11 GPCR->Gq AC_Gs Adenylate Cyclase (AC) Gs->AC_Gs activates cAMP cAMP AC_Gs->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates AC_Gi Adenylate Cyclase (AC) Gi->AC_Gi inhibits cAMP_dec cAMP decreased AC_Gi->cAMP_dec PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates

References

Application Notes and Protocols for Efficacy Testing of Trimethoxyphenyl Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Trimethoxyphenyl (TMP) Derivatives

Trimethoxyphenyl (TMP) derivatives represent a versatile class of organic compounds with significant therapeutic promise, particularly in the fields of oncology and inflammation. The core chemical scaffold, characterized by a phenyl ring substituted with three methoxy groups, is a key pharmacophore found in numerous biologically active molecules. This structural motif is pivotal for the interaction of these compounds with their biological targets, leading to a cascade of cellular events that can be harnessed for therapeutic benefit.

In oncology, a primary mechanism of action for many TMP derivatives is the disruption of microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] TMP-containing compounds often act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[4][5] This interaction prevents the assembly of tubulin dimers into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.[2] This targeted disruption of a fundamental cellular process makes TMP derivatives attractive candidates for the development of novel anticancer agents.

Beyond their cytotoxic effects, TMP derivatives have also demonstrated significant anti-inflammatory properties.[6] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Certain TMP derivatives have been shown to exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[6] By modulating these pathways, TMP derivatives offer a potential therapeutic strategy for a range of inflammatory conditions.

The translation of these promising in vitro findings into clinically effective therapies necessitates rigorous preclinical evaluation in relevant animal models. This guide provides detailed application notes and protocols for testing the efficacy of TMP derivatives in established murine and rodent models of cancer and inflammation. The methodologies described herein are designed to provide robust and reproducible data to support the advancement of promising TMP derivatives through the drug development pipeline.

Part 1: Anticancer Efficacy Testing in Xenograft Tumor Models

The human tumor xenograft model in immunocompromised mice is the gold standard for in vivo preclinical evaluation of novel anticancer agents.[7] This model allows for the assessment of a compound's ability to inhibit the growth of human tumors in a living organism, providing critical data on efficacy and potential toxicity.

Scientific Rationale

The choice of the xenograft model is predicated on its ability to recapitulate key aspects of human tumor biology. By implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD-SCID), researchers can study the effects of a test compound on a human tumor in a physiological context. The selection of the appropriate cancer cell line is crucial and should be based on the hypothesized mechanism of action of the TMP derivative. For tubulin inhibitors, cell lines with high proliferation rates are often selected.

Experimental Workflow for Anticancer Efficacy Testing

anticancer_workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Cell Line Culture & Expansion cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (Immunocompromised Mice) injection Subcutaneous Injection of Tumor Cells animal_acclimatization->injection cell_harvest->injection tumor_growth Tumor Growth Monitoring (Calipers/Imaging) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Drug Administration (TMP Derivative vs. Vehicle) randomization->drug_admin monitoring Monitor Body Weight & Animal Health drug_admin->monitoring euthanasia Euthanasia at Pre-defined Endpoint monitoring->euthanasia tumor_excision Tumor Excision, Weight & Photography euthanasia->tumor_excision data_analysis Data Analysis & Statistical Evaluation tumor_excision->data_analysis

Caption: Experimental workflow for assessing the anticancer efficacy of trimethoxyphenyl derivatives in a subcutaneous xenograft mouse model.

Detailed Protocol: Subcutaneous Xenograft Model

1. Cell Line Selection and Culture:

  • Rationale: Select a human cancer cell line relevant to the intended therapeutic indication and known to be sensitive to microtubule-targeting agents. Examples include MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[8]

  • Protocol:

    • Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO2.

    • Passage cells regularly to maintain exponential growth.

2. Animal Husbandry and Acclimatization:

  • Rationale: Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) to prevent rejection of the human tumor xenograft.[7] A one-week acclimatization period is essential to reduce stress-related variables.

  • Protocol:

    • House mice in a specific pathogen-free (SPF) facility.

    • Provide ad libitum access to sterile food and water.

    • Monitor animal health daily.

3. Tumor Cell Implantation:

  • Rationale: Subcutaneous implantation in the flank is a common and easily accessible site for tumor growth monitoring.[7]

  • Protocol:

    • Harvest cultured cancer cells at 80-90% confluency.

    • Perform a cell viability count (e.g., trypan blue exclusion) to ensure >95% viability.

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

    • Anesthetize the mouse and subcutaneously inject the cell suspension into the right flank.

4. Tumor Growth Monitoring and Randomization:

  • Rationale: Regular monitoring of tumor volume allows for the determination of tumor growth kinetics and the appropriate time to initiate treatment. Randomization ensures an unbiased distribution of tumor sizes among treatment groups.

  • Protocol:

    • Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Formulation and Administration:

  • Rationale: The choice of vehicle and route of administration depends on the physicochemical properties of the TMP derivative. Oral gavage and intraperitoneal injection are common routes for preclinical studies.

  • Protocol:

    • Formulate the TMP derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, a solution of DMSO and corn oil).[9] The final concentration of DMSO should be kept low to avoid toxicity.

    • Administer the TMP derivative at predetermined doses (e.g., 20 and 40 mg/kg) and schedule (e.g., daily, every other day).[10]

    • The control group should receive the vehicle only.

6. Endpoint Measurements and Data Analysis:

  • Rationale: The primary endpoint is typically tumor growth inhibition. Body weight is monitored as a surrogate for general toxicity.

  • Protocol:

    • Continue to measure tumor volume and body weight throughout the study.

    • The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh and photograph the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Case Study: In Vivo Antitumor Activity of a TMP-Imidazole Derivative

A study on a novel 1-(3',4',5'-trimethoxyphenyl)-2-aryl-1H-imidazole derivative, compound 4o , demonstrated significant in vivo antitumor activity.[7] In a mouse syngeneic model, compound 4o significantly reduced tumor mass at a dose thirty times lower than the reference compound, combretastatin A-4 phosphate (CA-4P), highlighting its potential as a promising anticancer drug candidate.[7]

ParameterDetails
Compound 1-(3',4',5'-trimethoxyphenyl)-2-(3'-chloro-4'-ethoxyphenyl)-1H-imidazole (4o)
Animal Model Mouse syngeneic model
Key Finding Significantly reduced tumor mass at a much lower dose than the reference compound.[7]

Part 2: Anti-inflammatory Efficacy Testing in Rodent Models

The evaluation of the anti-inflammatory potential of TMP derivatives requires the use of animal models that mimic the key features of human inflammatory diseases. Both acute and chronic models are employed to provide a comprehensive assessment of a compound's activity.

Scientific Rationale

Acute inflammation models, such as carrageenan-induced paw edema, are valuable for rapid screening of compounds with potential anti-inflammatory effects.[11] These models are characterized by a rapid onset of inflammation involving the release of various inflammatory mediators. Chronic inflammation models, like adjuvant-induced arthritis, are more complex and are used to evaluate the efficacy of compounds in a setting that more closely resembles chronic inflammatory diseases in humans, such as rheumatoid arthritis.

Experimental Workflow for Anti-inflammatory Efficacy Testing

anti_inflammatory_workflow cluster_prep Preparation Phase cluster_induction Induction of Inflammation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization (Rats/Mice) acute_model Acute Model: Carrageenan Injection animal_acclimatization->acute_model chronic_model Chronic Model: Adjuvant Injection animal_acclimatization->chronic_model drug_admin Drug Administration (TMP Derivative vs. Vehicle/Standard) acute_model->drug_admin chronic_model->drug_admin acute_monitoring Acute: Paw Volume Measurement drug_admin->acute_monitoring chronic_monitoring Chronic: Arthritis Scoring, Paw Volume drug_admin->chronic_monitoring euthanasia Euthanasia at Study Conclusion acute_monitoring->euthanasia chronic_monitoring->euthanasia tissue_collection Tissue/Blood Collection (for Biomarker Analysis) euthanasia->tissue_collection data_analysis Data Analysis & Statistical Evaluation tissue_collection->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory efficacy of trimethoxyphenyl derivatives in acute and chronic rodent models.

Detailed Protocol: Carrageenan-Induced Paw Edema (Acute Model)

1. Animal Husbandry and Acclimatization:

  • Rationale: Wistar or Sprague-Dawley rats are commonly used for this model. A one-week acclimatization period is crucial.

  • Protocol:

    • House rats in a controlled environment.

    • Provide ad libitum access to food and water.

2. Induction of Inflammation:

  • Rationale: Carrageenan, a phlogistic agent, induces a reproducible and well-characterized inflammatory response.

  • Protocol:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of the rat.

3. Drug Administration:

  • Rationale: The test compound is typically administered prior to the induction of inflammation to evaluate its preventative effects.

  • Protocol:

    • Administer the TMP derivative orally or intraperitoneally 30-60 minutes before carrageenan injection.

    • A vehicle control group and a positive control group (e.g., treated with a standard NSAID like indomethacin) should be included.

4. Endpoint Measurement:

  • Rationale: Paw volume is a direct measure of the edematous response.

  • Protocol:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Detailed Protocol: Adjuvant-Induced Arthritis (Chronic Model)

1. Animal Husbandry and Acclimatization:

  • Rationale: Lewis rats are highly susceptible to the induction of adjuvant arthritis.

  • Protocol:

    • Follow standard housing and acclimatization procedures as described for the acute model.

2. Induction of Arthritis:

  • Rationale: Injection of Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis induces a systemic inflammatory response that mimics rheumatoid arthritis.

  • Protocol:

    • Inject 0.1 mL of FCA into the sub-plantar region of the right hind paw or at the base of the tail.

3. Drug Administration:

  • Rationale: Treatment can be initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the development of arthritis).

  • Protocol:

    • Administer the TMP derivative daily, starting from the day of adjuvant injection (prophylactic) or after the appearance of arthritic symptoms (therapeutic).

    • Include vehicle control and positive control (e.g., methotrexate) groups.

4. Endpoint Measurements:

  • Rationale: A combination of clinical and biochemical endpoints provides a comprehensive assessment of disease activity.

  • Protocol:

    • Arthritis Score: Visually score the severity of arthritis in each paw on a scale of 0-4.

    • Paw Volume: Measure the volume of both hind paws regularly.

    • Body Weight: Monitor body weight as an indicator of systemic inflammation and drug toxicity.

    • Histopathology: At the end of the study, collect joint tissues for histological evaluation of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Analyze serum or tissue samples for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

Case Study: In Vivo Anti-inflammatory Activity of a TMP-Benzo[d]oxazole Derivative

A study on a series of substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole derivatives identified compound 3c as a potent anti-inflammatory agent.[6] In the carrageenan-induced paw edema model in rats, compound 3c exhibited a 70.9% inhibition of paw edema, which was more effective than the standard drug ibuprofen (65.9% inhibition).[6] This compound also showed a favorable safety profile with less ulcerogenic potential.[6]

ParameterDetails
Compound 2-Chloro-N-(2-(3,4,5-trimethoxyphenyl)-benzo[d]oxazol-5-yl)-benzamide (3c)
Animal Model Carrageenan-induced paw edema in rats
Dose Not specified in the abstract
Key Finding Showed 70.9% inhibition of paw edema, outperforming ibuprofen.[6]

Mechanism of Action: TMP Derivatives as Tubulin Polymerization Inhibitors

tubulin_inhibition cluster_tubulin Microtubule Dynamics cluster_inhibition Inhibition by TMP Derivative cluster_cellular_effects Cellular Consequences dimers α/β-Tubulin Heterodimers polymerization Polymerization dimers->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->dimers tmp Trimethoxyphenyl Derivative binding Binds to Colchicine Binding Site on β-Tubulin tmp->binding binding->polymerization inhibition Inhibition of Polymerization binding->inhibition destabilization Microtubule Destabilization inhibition->destabilization mitotic_spindle Disruption of Mitotic Spindle destabilization->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Induction of Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of trimethoxyphenyl derivatives as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Conclusion

The animal models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of trimethoxyphenyl derivatives for both anticancer and anti-inflammatory indications. A thorough understanding of the underlying scientific principles and meticulous execution of these experimental procedures are paramount for generating reliable and translatable data. The insights gained from these in vivo studies are critical for identifying promising lead candidates and guiding their further development towards clinical applications.

References

Application Notes and Protocols for the Oral Formulation of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the development of an oral dosage form for (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid (API-X). The inherent structural characteristics of API-X, notably a lipophilic trimethoxyphenyl moiety and an ionizable carboxylic acid group, suggest potential challenges in aqueous solubility, a critical determinant of oral bioavailability. This guide outlines a systematic, science-driven workflow, beginning with essential pre-formulation characterization to establish the physicochemical and solid-state properties of the active pharmaceutical ingredient (API). Based on this foundational data, two advanced formulation strategies are detailed: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs). These approaches are specifically chosen for their proven efficacy in enhancing the bioavailability of poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV. Detailed, step-by-step protocols for preparation, characterization, and in vitro performance testing are provided to guide researchers and drug development professionals in creating a stable, effective, and bioavailable oral formulation for this and similar challenging molecules.

Introduction: The Formulation Challenge

This compound, hereafter referred to as API-X, is a drug intermediate used in the synthesis of various active compounds.[1] Its molecular structure presents a classic formulation challenge: the large, substituted aromatic ring system confers significant lipophilicity, while the carboxylic acid functional group provides a handle for pH-dependent solubility. Such molecules often exhibit low solubility in the acidic environment of the stomach, which can be the rate-limiting step for drug absorption.[2]

The primary objective of this work is to provide a rational, evidence-based framework for formulating API-X for oral administration. This involves a multi-stage process that moves from fundamental API characterization to the selection and optimization of an advanced enabling technology.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Evaluation Pre-formulation Pre-formulation BCS Classification BCS Classification Pre-formulation->BCS Classification Data Input Strategy Selection Strategy Selection BCS Classification->Strategy Selection Formulation Dev Formulation Development (ASD or LBF) Strategy Selection->Formulation Dev Characterization Physicochemical Characterization Formulation Dev->Characterization Performance In Vitro Performance (Dissolution) Characterization->Performance Stability ICH Stability Testing Performance->Stability Final Dosage Form Final Dosage Form Stability->Final Dosage Form

Figure 1: A high-level overview of the systematic workflow for oral formulation development.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough characterization of the API is mandatory.[3][4] This pre-formulation stage provides the critical data needed to guide all subsequent development decisions.[]

Physicochemical Characterization

The interplay between a molecule's ionization potential (pKa) and its lipophilicity (LogP/D) governs its behavior in the gastrointestinal (GI) tract.

  • pKa (Ionization Constant): As API-X contains a carboxylic acid, its charge state is pH-dependent. The pKa value is the pH at which the molecule is 50% ionized. This is crucial because the ionized form is generally more water-soluble, while the neutral (un-ionized) form is more permeable across cell membranes.[6]

  • LogP/LogD (Lipophilicity): LogP measures the partitioning of the neutral molecule between octanol and water, indicating its intrinsic lipophilicity. LogD measures this partitioning at a specific pH, accounting for both ionized and un-ionized species.[7] A LogP > 3 often suggests solubility challenges.

  • pH-Solubility Profile: This is the most critical pre-formulation experiment. It involves measuring the equilibrium solubility of API-X in aqueous buffers across a physiologically relevant pH range (typically pH 1.2 to 7.4) at 37 °C.[8][9] This profile directly informs the Biopharmaceutics Classification System (BCS) classification.

Table 1: Hypothetical Physicochemical Properties for API-X

Parameter Method Expected Value Implication for Oral Formulation
pKa Potentiometric Titration 4.0 - 5.0 Weakly acidic. Largely un-ionized and poorly soluble in the stomach (pH 1-2). Solubility increases in the intestine (pH > 5).
LogP HPLC Method 3.5 Indicates high lipophilicity and likely low intrinsic aqueous solubility.
Aqueous Solubility Shake-Flask (pH 1.2) < 10 µg/mL Dissolution in the stomach will be extremely limited.

| Aqueous Solubility | Shake-Flask (pH 6.8) | 50 - 100 µg/mL | Solubility improves at intestinal pH but may still be insufficient for complete absorption of a therapeutic dose. |

Protocol 2.1: Determination of pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8 and 7.4) according to USP standards.[10]

  • Sample Preparation: Add an excess amount of API-X solid to vials containing each buffer to create a slurry. Ensure the amount of solid is sufficient to maintain saturation even after some material dissolves.

  • Equilibration: Place the sealed vials in a shaking incubator set to 37 °C. Allow them to equilibrate for a sufficient duration (typically 24-48 hours) to reach thermodynamic equilibrium.[8]

  • Sampling and Analysis: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved API-X using a validated HPLC-UV method.

  • Data Reporting: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution.

Solid-State Characterization

The solid form of an API profoundly impacts its stability, dissolution rate, and manufacturability.[11][12]

  • Microscopy: Polarized Light Microscopy (PLM) is used to assess the birefringence of the raw material. Crystalline materials are typically birefringent (glow under cross-polarized light), while amorphous materials are isotropic (dark).

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for determining the degree of crystallinity. Crystalline materials produce sharp, characteristic diffraction peaks, whereas amorphous materials show a broad, diffuse halo.[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline material, it will show a sharp endotherm corresponding to its melting point (Tm). An amorphous material will exhibit a glass transition (Tg), a subtle baseline shift at a temperature much lower than the Tm.[14]

Drug-Excipient Compatibility

It is essential to screen for potential physical or chemical interactions between API-X and common pharmaceutical excipients early in development.[15][16] DSC is a rapid screening tool. Binary mixtures of the API and an excipient (e.g., 1:1 w/w) are prepared and analyzed. The disappearance of the API's melting peak or the appearance of new thermal events can indicate an interaction.[17] A more thorough investigation involves storing binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyzing for degradation products by HPLC.[18]

Formulation Strategy Selection

Based on the pre-formulation data, API-X is likely a BCS Class II compound (Low Solubility, High Permeability).[19] The key to enhancing its bioavailability is to increase its dissolution rate and/or apparent solubility in the GI tract.

G Start Pre-formulation Data for API-X (Low Solubility, High Lipophilicity) Thermo_Stability Is API-X thermally stable a reasonable processing temperature? Start->Thermo_Stability Solvent_Solubility Does API-X have good solubility in common organic solvents? Thermo_Stability->Solvent_Solubility No HME Hot-Melt Extrusion (HME) for ASD Thermo_Stability->HME Yes Spray_Dry Spray Drying for ASD Solvent_Solubility->Spray_Dry Yes LBF Lipid-Based Formulation (LBF) Solvent_Solubility->LBF No (or if LogP is very high)

Figure 2: Decision flowchart for selecting an enabling formulation strategy for API-X.

Two leading strategies for BCS Class II compounds are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs).[20][21]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the API at a molecular level within a hydrophilic polymer matrix.[22] The amorphous form of a drug has higher free energy than its crystalline counterpart, leading to a significant increase in apparent solubility and the potential to generate a supersaturated solution in vivo, which can drive absorption.[23]

  • Lipid-Based Formulations (LBFs): This approach involves dissolving the API in a mixture of oils, surfactants, and co-solvents.[24] When administered, these formulations can self-emulsify in the GI tract, creating fine oil droplets that keep the drug in a solubilized state, facilitating absorption.[25]

Protocol for Amorphous Solid Dispersion (ASD) Development

The goal is to create a stable, molecular-level dispersion of API-X in a suitable polymer. Spray drying is a versatile method for producing ASDs.[23]

Polymer Selection

The choice of polymer is critical for stabilizing the amorphous API and preventing recrystallization during storage and dissolution. Common choices include:

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA, e.g., Kollidon® VA 64)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

The ideal polymer should be miscible with the API and, for enteric release, have pH-dependent solubility (like HPMCAS).

Protocol 4.1: Preparation of API-X ASD by Spray Drying
  • Solution Preparation: Dissolve API-X and the selected polymer (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol, or a mixture). Screen different drug:polymer ratios (e.g., 1:1, 1:2, 1:3 w/w). A typical solution concentration is 5-10% w/v total solids.

  • Spray Dryer Setup:

    • Set the inlet temperature to a value that ensures rapid solvent evaporation but does not cause thermal degradation of the API or polymer.

    • Adjust the solution feed rate and atomizing gas flow to achieve a fine mist of droplets.

    • Optimize the outlet temperature to ensure the resulting powder is dry but not overheated.

  • Drying Process: Spray the solution into the drying chamber. The rapid evaporation of the solvent "traps" the API in an amorphous state within the polymer matrix.

  • Powder Collection: Collect the resulting spray-dried intermediate (SDI) from the cyclone collector.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

Characterization of the ASD

The prepared ASD must be thoroughly characterized to confirm its quality.

Table 2: Characterization Plan for API-X Amorphous Solid Dispersion

Test Method Purpose Acceptance Criteria
Appearance Visual Confirm powder characteristics Homogeneous, free-flowing white to off-white powder.
Amorphicity XRPD Confirm absence of crystallinity A single, broad "halo" pattern with no sharp Bragg peaks.
Homogeneity Modulated DSC Confirm a single-phase system A single, sharp glass transition (Tg) between the Tgs of the pure components.
Potency HPLC-UV Quantify API content 95.0% - 105.0% of the theoretical drug loading.

| Residual Solvent | Headspace GC | Ensure solvent removal | Below ICH limits for the solvent used (e.g., <5000 ppm for Acetone). |

Protocol for Lipid-Based Formulation (LBF) Development

This strategy is particularly suitable for highly lipophilic drugs (high LogP). The goal is to create a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion (o/w) upon gentle agitation in aqueous media.[25]

Excipient Screening
  • Solubility Screening: Determine the equilibrium solubility of API-X in a range of oils (e.g., long-chain triglycerides like sesame oil; medium-chain triglycerides like Capryol® 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

  • Emulsification Efficiency: Screen combinations of the best oils and surfactants. Mix the oil and surfactant at various ratios (e.g., 1:1, 1:2, 2:1), add a small amount to water, and visually observe the resulting emulsion for speed of formation, clarity, and stability.

Protocol 5.1: Preparation of API-X SEDDS
  • Formulation Preparation: Based on screening data, select an oil, surfactant, and co-solvent.

  • Dissolution of API: Weigh the required amount of API-X and dissolve it in the co-solvent (e.g., Transcutol® HP) with gentle heating or sonication if necessary.

  • Mixing: Add the oil and surfactant to the drug-cosolvent mixture. Vortex or stir until a clear, homogenous liquid is formed.

  • Equilibration: Allow the formulation to sit at room temperature for several hours to ensure complete dissolution and homogeneity.

Characterization of the LBF
  • Visual Assessment: The concentrated formulation should be a clear, isotropic liquid.

  • Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the SEDDS to a larger volume (e.g., 250 mL) of water at 37 °C with gentle stirring. Record the time it takes to form a stable emulsion.

  • Droplet Size Analysis: After emulsification, measure the globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. For a SEDDS, a droplet size of <200 nm with a low PDI (<0.3) is desirable.

  • Drug Precipitation Assessment: After emulsification, let the diluted system stand for several hours and visually inspect for any signs of drug precipitation or phase separation.

In Vitro Performance Testing: Biorelevant Dissolution

Standard dissolution tests in simple buffers may not be predictive for enabling formulations. Biorelevant media, which contain bile salts and lecithin to simulate fed (FeSSIF) and fasted (FaSSIF) state intestinal fluids, are preferred.

Protocol 6.1: Dissolution Testing of Formulations
  • Apparatus: Use USP Apparatus 2 (Paddle) at 37 °C.

  • Media: Perform dissolution in 500-900 mL of both simulated gastric fluid (SGF, pH 1.2) for the first 30 minutes, followed by a switch to FaSSIF (pH 6.5).

  • Procedure:

    • For ASDs: Encapsulate the spray-dried powder or compress it into a tablet with appropriate excipients.

    • For LBFs: Fill the liquid SEDDS into hard gelatin or HPMC capsules.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Filter the samples and analyze for dissolved API-X concentration by HPLC.

  • Objective: The enabling formulation should demonstrate a significant increase in the rate and extent of dissolution compared to the unformulated API, ideally achieving a state of supersaturation for ASDs.

Stability Assessment

The final selected formulation must be tested for stability according to ICH guidelines to ensure its quality, safety, and efficacy over its shelf life.[26]

Protocol 7.1: ICH Stability Study
  • Batch Preparation: Prepare at least three primary batches of the final formulation in the proposed container closure system.

  • Storage Conditions: Store the batches under long-term (e.g., 25°C/60% RH), intermediate (30°C/65% RH), and accelerated (40°C/75% RH) conditions.[26]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analytical Tests: At each time point, test the samples for:

    • Appearance: Visual inspection.

    • Assay/Potency: HPLC to quantify the API.

    • Degradation Products/Impurities: HPLC to quantify any new or growing impurity peaks.

    • Dissolution: To ensure release performance is maintained.

    • Solid-State (for ASDs): XRPD to confirm the formulation remains amorphous.

    • Droplet Size (for LBFs): To ensure emulsification performance is unchanged.

Conclusion

The successful oral formulation of this compound (API-X) hinges on a systematic, data-driven approach. The protocols outlined in this guide provide a comprehensive framework for researchers to follow. By first conducting thorough pre-formulation studies to understand the molecule's intrinsic properties, an informed decision can be made to pursue an enabling technology such as an Amorphous Solid Dispersion or a Lipid-Based Formulation. Detailed characterization and stability testing are paramount to ensuring the final product is not only bioavailable but also robust and safe for its intended use. This methodical process mitigates development risks and increases the probability of a successful clinical outcome.

References

Application Notes and Protocols: Long-Term Storage and Stability of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the long-term storage and stability assessment of solutions containing (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid. As a critical drug intermediate[1][2][3][4], understanding its stability profile is paramount for ensuring the integrity, quality, and reliability of subsequent research and development activities. These application notes detail the intrinsic chemical properties of the compound that influence its stability, recommend optimal storage conditions, and provide validated protocols for preparing solutions and conducting stability studies in alignment with international regulatory standards. The methodologies described herein are designed for researchers, scientists, and drug development professionals to establish a robust framework for handling and storing this compound, thereby ensuring reproducibility and accuracy in experimental outcomes.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is a multi-stage process where the chemical and physical stability of the active pharmaceutical ingredient (API) and its intermediates are of fundamental importance.[5][6][7] Stability testing is a critical component of the drug development lifecycle, providing essential data on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] This information is vital for determining appropriate storage conditions, retest periods, and shelf-life, which are integral to regulatory submissions and ensuring patient safety.[5][6][7]

This compound, hereafter referred to as "the compound," is a piperidine-2-carboxylic acid derivative. The core structure contains two key functional groups that are susceptible to degradation: an amide bond and a carboxylic acid moiety. The amide linkage is prone to hydrolysis, a common degradation pathway for many pharmaceuticals, which involves the cleavage of the bond by a water molecule.[9][10] The rate of this hydrolysis can be significantly influenced by pH and temperature.[9][10] The carboxylic acid group's reactivity and solubility are also pH-dependent.[11][12][13]

Given these structural features, a thorough understanding of the compound's stability in solution is not merely a procedural formality but a scientific necessity. These application notes are structured to provide a logical progression from understanding the compound's inherent stability risks to implementing practical protocols for its long-term management.

Physicochemical Properties and Inherent Stability Considerations

A foundational understanding of the compound's physicochemical properties is essential for predicting its stability behavior.

PropertyImplication for Stability
Molecular Formula C₁₉H₂₇NO₆[1]
Molecular Weight 365.43 g/mol [1]
Functional Groups Tertiary Amide, Carboxylic Acid, Trimethoxy Phenyl Ring
Key Susceptibilities Hydrolysis: The amide bond is susceptible to cleavage, particularly under acidic or basic conditions, yielding the parent piperidine-2-carboxylic acid and 2-(3,4,5-trimethoxyphenyl)butanoic acid.[9][10][14][15] Oxidation: While less common for this structure, oxidative degradation can be initiated by exposure to light, peroxides, or certain metal ions.[16] Photodegradation: Aromatic systems and carbonyl groups can absorb UV light, potentially leading to photolytic cleavage or rearrangement.[17][18][19][20][21]

The presence of both an amide and a carboxylic acid suggests a complex pH-stability profile. The carboxylic acid will exist in its protonated form at low pH and as a carboxylate anion at higher pH, which can influence both solubility and reactivity.[11][12][13] Similarly, the rate of amide hydrolysis is often pH-dependent, with reaction rates increasing at the extremes of the pH scale.[9][10]

Recommended Long-Term Storage Conditions for Solutions

Proper storage is the first line of defense against degradation.[22] The following conditions are recommended for solutions of the compound intended for use as analytical standards or in biological assays.

Solvent SystemStorage TemperatureContainer TypeRationale & Best Practices
DMSO -80°C (long-term) or -20°C (short-term)[1][23]Tightly sealed, low-headspace glass vialsDMSO is a common solvent for this compound.[1] Freezing at -80°C minimizes molecular motion and slows chemical reactions. Use small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Ethanol / Methanol -20°CAmber glass vials with PTFE-lined capsAlcohols are suitable for many applications. Amber glass is critical to protect against photostability issues.[24] The use of inert, tightly sealing caps prevents solvent evaporation and moisture ingress.[25]
Aqueous Buffers (pH 4-6) 2-8°C (short-term, < 1 week)Sterile, polypropylene or glass vialsFor biological assays requiring aqueous media, a slightly acidic pH is recommended to minimize base-catalyzed amide hydrolysis.[12] Refrigeration is essential, but long-term storage in aqueous solutions is discouraged due to the high risk of hydrolysis.[9] Solutions should be prepared fresh whenever possible.

General Storage Principles:

  • Protect from Light: Always store solutions in amber vials or in a dark environment to prevent photodegradation.[24] This is a standard precaution outlined in photostability testing guidelines like ICH Q1B.[17][18][19][20]

  • Inert Atmosphere: For maximum stability, especially for long-term reference standards, purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing can prevent oxidative degradation.

  • Container Integrity: Use high-quality vials with secure closures (e.g., PTFE-lined screw caps or crimp seals) to prevent solvent evaporation and contamination.[25]

Protocols for Solution Preparation and Handling

Consistency in solution preparation is crucial for obtaining reliable and reproducible stability data.

Protocol 4.1: Preparation of a Stock Solution in DMSO
  • Pre-analysis: Allow the solid compound and the DMSO solvent to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 250 mg/mL, which may require sonication to fully dissolve).[1]

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming or sonication can be applied if necessary.[24]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the bulk of the solution.

  • Storage: Immediately store the aliquots at the recommended temperature (-80°C for long-term storage).[1][23]

Experimental Design for Stability Assessment

A comprehensive stability study should be designed to evaluate the impact of various environmental factors. This involves both long-term (real-time) studies and accelerated or forced degradation studies, as recommended by ICH guidelines.[8][26][27][28][29]

5.1 Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[7][16][30][31][32]

Caption: Workflow for Forced Degradation Studies.

Protocol 5.1.1: Hydrolytic Degradation
  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • For acid hydrolysis , add an equal volume of 0.2 M HCl to a sample aliquot to achieve a final concentration of 0.1 M HCl.

  • For base hydrolysis , add an equal volume of 0.2 M NaOH to another aliquot to achieve a final concentration of 0.1 M NaOH.

  • Incubate the samples, along with an unstressed control, at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[32]

  • At specified time points, withdraw samples, neutralize them if necessary (base for the acid-stressed sample, acid for the base-stressed sample), and analyze immediately.

Protocol 5.1.2: Oxidative Degradation
  • Prepare a solution of the compound as described above.

  • Add a volume of 30% hydrogen peroxide to the sample to achieve a final concentration of approximately 3% H₂O₂.[32]

  • Store the sample at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Analyze at specified time points against an unstressed control.

Protocol 5.1.3: Photostability Testing
  • Expose a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines.[17][19] This typically involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.[17]

  • Analyze both the exposed sample and the dark control to differentiate between light-induced and thermally-induced degradation.

5.2 Long-Term (Real-Time) Stability Study

This study evaluates the stability of the solution under the recommended storage conditions over an extended period.

Caption: Workflow for a Long-Term Stability Study.

Protocol 5.2.1: Long-Term Stability Study Execution
  • Prepare a large, homogenous batch of the compound solution in the desired solvent (e.g., DMSO).

  • Perform an initial analysis (T=0) to determine the initial concentration (assay) and impurity profile.

  • Distribute a sufficient number of aliquots into stability chambers set at the intended long-term storage conditions (e.g., -80°C, -20°C).

  • At predefined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), pull a set number of aliquots from storage.

  • Allow the aliquots to thaw completely and equilibrate to room temperature.

  • Analyze the samples using a validated, stability-indicating analytical method (see Section 6).

  • Compare the results to the T=0 data to assess any changes in potency or increases in degradation products.

Analytical Methodology: Stability-Indicating HPLC

A validated stability-indicating analytical method (SIAM) is essential to accurately quantify the compound and separate it from any potential degradation products or impurities.[33][34][35] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.[35][36][37]

6.1 Key Method Parameters
  • Column: C18 stationary phase (e.g., 100 mm x 3.0 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution is typically required to separate the main compound from more polar or less polar degradants.[35]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Detection: UV detection at an appropriate wavelength (determined by UV spectral analysis of the compound). A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass of unknown degradation products.[32]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity . This is confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation peaks are baseline resolved from the main compound peak.

Conclusion and Summary of Best Practices

The long-term stability of this compound solutions is critical for the integrity of research and development programs. The primary degradation pathways to consider are hydrolysis of the amide bond and, potentially, photodecomposition.

Key Recommendations:

  • Solvent Choice: For long-term storage, use aprotic organic solvents like DMSO.

  • Storage Temperature: Store solutions frozen, preferably at -80°C, in small, single-use aliquots to minimize freeze-thaw cycles.

  • Light Protection: Always use amber vials or protect solutions from light.

  • Aqueous Solutions: Prepare aqueous solutions fresh and store them refrigerated (2-8°C) for only short durations.

  • Stability Studies: Conduct comprehensive forced degradation and long-term stability studies using a validated, stability-indicating HPLC method to establish a reliable retest date and understand the degradation profile.

By adhering to these guidelines and protocols, researchers can ensure the quality and consistency of their work, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for the Experimental Design of Pharmacokinetic Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Pharmacokinetics in Drug Development

The journey of a novel compound from a laboratory discovery to a clinically effective therapeutic is long and fraught with challenges. A primary reason for the high attrition rate of drug candidates is suboptimal pharmacokinetic properties.[1] Pharmacokinetics (PK) is the study of "what the body does to the drug," encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3] A thorough understanding of a compound's PK profile is fundamental to predicting its behavior in the human body, thereby informing its efficacy and safety.[2] Early and robust PK studies are not merely a regulatory requirement but a critical component of a data-driven drug discovery and development process, enabling the selection of promising candidates and guiding the design of efficient clinical trials.[3][4]

This comprehensive guide provides a detailed framework for designing and conducting pharmacokinetic studies for novel compounds. It is intended for researchers, scientists, and drug development professionals seeking to build a robust preclinical data package that can confidently support the transition to first-in-human clinical trials.

The Pharmacokinetic Journey: A Phased Approach

The characterization of a novel compound's pharmacokinetic profile is a multi-stage process that begins with high-throughput in vitro assays and culminates in comprehensive in vivo studies. This phased approach allows for early identification of potential liabilities, enabling medicinal chemists to optimize molecular properties and project teams to make informed decisions.

Phase 1: Early Assessment with In Vitro ADME Assays

In the initial stages of drug discovery, in vitro ADME assays serve as a cost-effective and rapid screening funnel to weed out compounds with undesirable properties.[5] These assays provide crucial data on a compound's fundamental characteristics, helping to establish a baseline understanding of its potential in vivo behavior.[6][7]

Key In Vitro ADME Assays:

Assay CategorySpecific AssaysPurpose
Physicochemical Properties Aqueous Solubility, LogD/LogP, pKaTo assess the fundamental properties influencing absorption and distribution.
Absorption & Permeability Caco-2 Permeability, MDCK PermeabilityTo predict intestinal absorption and potential for efflux by transporters.[6]
Metabolic Stability Liver Microsomes, S9 Fraction, HepatocytesTo determine the rate of metabolic clearance and identify major metabolic pathways.[6][8]
Drug-Drug Interactions (DDI) CYP450 Inhibition & InductionTo evaluate the potential for a compound to affect the metabolism of other drugs.[6][8]
Plasma Protein Binding Equilibrium Dialysis, UltracentrifugationTo determine the fraction of the drug that is unbound and pharmacologically active.[6][9]
Transporter Interactions In Vitro Hepatic Uptake AssaysTo investigate if the compound is a substrate or inhibitor of key drug transporters.[6]

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of a novel compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic lability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile with internal standard for quenching and protein precipitation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a microsomal suspension in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).

    • Prepare the test compound working solution by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Phase 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system.[3] These studies are essential for determining key PK parameters and for designing subsequent pharmacodynamic and toxicology studies.[10]

Experimental Design Workflow for In Vivo PK Studies

G cluster_pre Pre-Study Considerations cluster_study Study Conduct cluster_post Post-Study Analysis A Compound Characterization (Solubility, Stability) B Dose Formulation Development A->B E Dose Administration (Route, Dose Level(s)) B->E C Selection of Animal Model (Metabolic Similarity, Practicality) C->E D Ethical Review and Approval (IACUC) D->E F Sample Collection (Blood, Tissues, Excreta) E->F G Sample Processing and Storage F->G I Sample Analysis (LC-MS/MS) G->I H Bioanalytical Method Validation (FDA/ICH Guidelines) H->I J Pharmacokinetic Data Analysis (NCA, Compartmental Modeling) I->J K PK/PD Modeling (Exposure-Response Relationship) J->K G A Start: Novel Compound B In Vitro ADME Screening (Solubility, Permeability, Metabolic Stability) A->B C Favorable In Vitro Profile? B->C D Yes C->D E No C->E G Single-Dose In Vivo PK (Rodent, IV & PO) D->G F Medicinal Chemistry Optimization E->F F->B H Favorable PK Profile? (e.g., Bioavailability > 30%, t1/2 > 2h) G->H I Yes H->I J No H->J K Further In Vivo Studies (Dose Proportionality, Tissue Distribution) I->K J->F L IND-Enabling Toxicology and Safety Pharmacology Studies K->L M Proceed to IND Submission L->M

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with this specific amide coupling reaction. Our goal is to empower you with the causal understanding behind experimental choices to maximize your yield and diastereomeric purity.

The target molecule is a chiral amide, synthesized by coupling two stereochemically defined precursors: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-piperidine-2-carboxylic acid (L-Pipecolic acid)[1][2][3][4][5]. The primary challenge in this synthesis lies in forming the amide bond efficiently while preserving the stereochemical integrity of both chiral centers.

Part 1: Synthesis Overview & Workflow

The core transformation is a standard amide bond formation between a carboxylic acid and a secondary amine.[6][7][8] Given the specific substrates, steric hindrance and potential for racemization are key factors to consider. A robust workflow involves careful selection of coupling reagents, additives, base, and solvent, followed by a meticulous work-up and purification strategy.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification SM1 (S)-2-(3,4,5-trimethoxyphenyl) butanoic acid Coupling 1. Acid Activation (Coupling Reagent + Additive) 2. Nucleophilic Attack (Amine + Base) SM1->Coupling SM2 (S)-Piperidine-2-carboxylic acid (L-Pipecolic Acid) SM2->Coupling Workup Aqueous Wash (Remove water-soluble byproducts) Coupling->Workup Purification Column Chromatography (Isolate target diastereomer) Workup->Purification Product Target Product: (S,S)-diastereomer Purification->Product

Caption: General workflow for the synthesis of the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this specific amide coupling? Low yields are typically traced back to three primary factors:

  • Inefficient Carboxylic Acid Activation: The substrates may exhibit some steric hindrance, making standard coupling reagents like DCC or EDC less effective when used alone.[9]

  • Side Reactions: Carbodiimide reagents can lead to the formation of an unreactive N-acylurea byproduct, consuming the activated acid.[10][11] Furthermore, the activated carboxylic acid is susceptible to racemization, which lowers the yield of the desired diastereomer.[7]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical and must be optimized.[8] For instance, solvents play a crucial role in reaction efficiency.[12][13]

Q2: Which coupling reagents are recommended for this synthesis? For challenging couplings, especially those involving potentially hindered substrates, more potent onium-salt reagents are recommended.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often the reagent of choice for difficult couplings. It forms a highly reactive OAt-ester intermediate, leading to faster reactions and reduced risk of racemization compared to its HOBt-based analogue, HBTU.[14][15]

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an Additive: A common and cost-effective choice. However, it is crucial to use it with an additive like HOBt (1-Hydroxybenzotriazole) or, preferably, HOAt (1-Hydroxy-7-azabenzotriazole) to improve efficiency and suppress racemization.[15][16][17] The byproduct of EDC is water-soluble, simplifying purification.[15]

  • Phosphonium Salts (e.g., PyBOP): These are also highly efficient and are known for low racemization risk, but they can be more expensive.[18]

Q3: Why is controlling diastereoselectivity so important? The target molecule has two chiral centers. The desired product is the (S,S)-diastereomer. If the chiral center of the (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid epimerizes (flips its stereochemistry) during the activation step, the reaction will produce the (R,S)-diastereomer as a significant impurity. These two compounds are diastereomers and can be very difficult to separate, leading to a lower isolated yield of the pure, desired product.[19]

Q4: What are the main challenges in purifying the final product? Purification challenges typically involve:

  • Removal of Urea Byproducts: If DCC is used, the dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove completely.[15][20]

  • Separation of Diastereomers: The desired (S,S) product and the undesired (R,S) diastereomer may have very similar polarities, making separation by standard flash chromatography challenging.[19]

  • Peak Tailing on Silica Gel: The basic nitrogen on the piperidine ring can interact with the acidic silica gel stationary phase, causing poor peak shape and reduced resolution.[19]

Part 3: Troubleshooting Guides

Problem 1: Low Reaction Conversion or Overall Yield

Symptom: TLC or LC-MS analysis shows significant amounts of unreacted starting materials after the expected reaction time, or the isolated yield is below expectations (<60%).

LowYieldTroubleshooting Start Low Yield Detected Q1 Which coupling reagent was used? Start->Q1 Carbo Carbodiimide (EDC, DCC) Q1->Carbo Onium Onium Salt (HATU, HBTU) Q1->Onium Q2 Was an additive (HOBt/HOAt) used with the carbodiimide? Carbo->Q2 Sol_Onium Issue likely relates to conditions. Action: Re-evaluate base, solvent, and temperature. Ensure anhydrous conditions. Onium->Sol_Onium No_Additive No Q2->No_Additive Yes_Additive Yes Q2->Yes_Additive Sol_NoAdd Action: Re-run reaction adding 1.1 eq. of HOAt or HOBt. Rationale: Additives prevent N-acylurea side reaction and accelerate coupling. No_Additive->Sol_NoAdd Sol_YesAdd Issue may be steric hindrance or conditions. Action: Switch to a more potent reagent like HATU. Yes_Additive->Sol_YesAdd

Caption: Troubleshooting flowchart for low reaction yield.

Potential Cause A: Inefficient Activation / Side Reactions

  • Explanation: Standard carbodiimides like DCC or EDC activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate can either react with the amine to form the desired amide or undergo an intramolecular rearrangement to form a stable N-acylurea, which is a dead end.[10][11] Additives like HOBt or HOAt intercept the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to side reactions.[10][15] HOAt is generally superior to HOBt in preventing racemization and increasing reaction rates.[14]

  • Solution:

    • If using EDC/DCC without an additive: Repeat the reaction including 1.0-1.2 equivalents of HOBt or HOAt.

    • If EDC/HOBt is still inefficient: Switch to a more powerful uronium or phosphonium salt reagent. HATU is an excellent first choice.[14][18] It is particularly effective for hindered systems and minimizes epimerization.[14][15]

Potential Cause B: Suboptimal Reaction Conditions

  • Explanation: The solvent, base, and temperature significantly impact the reaction. The solvent must fully dissolve all reactants. The base (typically a non-nucleophilic amine like DIPEA or NMM) is required to neutralize the acid formed and to deprotonate the amine salt.

  • Solution:

    • Solvent Choice: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are standard choices.[8] If solubility or aggregation is an issue, consider N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[9] Greener alternatives like 2-MeTHF have also shown promise in amide couplings.[13]

    • Base Selection: N,N-Diisopropylethylamine (DIPEA) is commonly used. However, if racemization is a concern, a less hindered or weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[9] Use 2-3 equivalents of the base.

    • Temperature: Most couplings are run at 0 °C to room temperature. For very hindered substrates, gentle heating (e.g., 40-50 °C) may be required, but this should be done cautiously as it can increase the risk of racemization.[9]

Parameter Recommendation Rationale & Considerations
Coupling Reagent 1. HATU 2. EDC/HOAtHATU: Highest reactivity, lowest racemization risk, ideal for potentially difficult couplings.[14] EDC/HOAt: Cost-effective, water-soluble byproducts simplify workup.[16][17]
Solvent 1. DMF 2. DCM 3. 2-MeTHFDMF: Excellent solvating power for most reactants.[8] DCM: Easy to remove post-reaction. 2-MeTHF: A greener alternative to DCM/DMF that performs well in many cases.[13]
Base 1. DIPEA 2. NMMDIPEA: Strong, non-nucleophilic base, widely used.[8] NMM: A weaker base that can help minimize racemization in sensitive substrates.[9]
Temperature 0 °C to 25 °CStart at 0 °C during reagent addition to control exotherms, then allow to warm to room temperature. Avoid excessive heat to prevent epimerization.[14]
Problem 2: Poor Diastereoselectivity (Epimerization)

Symptom: NMR or chiral LC analysis shows the presence of more than one diastereomer, primarily the undesired (R,S) impurity.

ActivationMechanism cluster_path1 Pathway without Additive cluster_path2 Pathway with HOAt Additive RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement Racemic Epimerization (Loss of Stereopurity) O_Acyl->Racemic RCOOH2 R-COOH O_Acyl2 O-Acylisourea RCOOH2->O_Acyl2 + EDC EDC2 EDC Active_Ester HOAt Active Ester (Highly Reactive, Resists Racemization) O_Acyl2->Active_Ester + HOAt HOAt HOAt Amide Desired Amide Active_Ester->Amide + Amine Amine Amine

Caption: Role of additives in preventing side reactions and racemization.

  • Explanation: The α-proton of the carboxylic acid becomes acidic when activated as an O-acylisourea or active ester. Strong bases or prolonged exposure to activating conditions can lead to deprotonation and subsequent reprotonation, scrambling the stereocenter (epimerization).

  • Solution:

    • Use a Superior Additive: HOAt is more effective than HOBt at suppressing racemization.[14] The nitrogen at the 7-position of the azabenzotriazole ring makes the resulting active ester more reactive, leading to faster coupling and less time for epimerization to occur.[14]

    • Optimize Base: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM).[9]

    • Control Temperature and Time: Perform the acid activation and coupling at 0 °C. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

    • Pre-activation Time: Minimize the time the carboxylic acid sits in its activated form before the amine is added. Some protocols call for adding all components together at 0 °C.

Problem 3: Difficult Product Purification

Symptom: The crude product is an inseparable mixture on a standard silica gel column, or the desired product co-elutes with byproducts.

  • Potential Cause A: Urea Byproduct Contamination

    • Explanation: If using DCC, the resulting DCU byproduct has low solubility in many organic solvents and can be difficult to remove.[15] If using EDC, the byproduct is a water-soluble urea.[15]

    • Solution:

      • For DCC: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize precipitation of DCU, then filter it through a pad of celite before proceeding with the aqueous workup.

      • For EDC: During the workup, perform several washes with a dilute acid (e.g., 1M HCl or 5% citric acid) to protonate and extract the water-soluble urea byproduct, excess base (DIPEA), and any remaining EDC into the aqueous layer.

  • Potential Cause B: Poor Separation of Diastereomers

    • Explanation: Diastereomers often have very similar physical properties, making them challenging to separate via chromatography.[19]

    • Solution:

      • Optimize Flash Chromatography: Experiment with different solvent systems. A less polar system (e.g., Hexanes/Ethyl Acetate) or a more polar one (e.g., DCM/Methanol) might provide better resolution. Using a slow, shallow gradient can improve separation.

      • Modify the Eluent: To counteract peak tailing from the basic piperidine nitrogen, add 0.5-1% triethylamine or a few drops of aqueous ammonia to your mobile phase.[19] This will improve the peak shape and may enhance resolution.

      • Consider Alternative Techniques: If flash chromatography is insufficient, preparative HPLC or Supercritical Fluid Chromatography (SFC) are powerful techniques for separating challenging diastereomers.[19]

      • Diastereoselective Crystallization: It may be possible to selectively crystallize the desired diastereomer from a suitable solvent system, leaving the impurity in the mother liquor.[21][22] This requires screening various solvents and conditions.

Part 4: Recommended Experimental Protocols

Protocol 1: High-Yield Synthesis using HATU

This protocol is optimized for high efficiency and minimal racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DMF (or DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add (S)-piperidine-2-carboxylic acid (1.1 eq), HATU (1.1 eq), and finally, N,N-Diisopropylethylamine (DIPEA) (2.5 eq) sequentially. The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up: Proceed to Protocol 2 for work-up and purification.

Protocol 2: Standard Work-up and Purification
  • Quenching & Dilution: Dilute the reaction mixture with Ethyl Acetate or DCM.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • 1M HCl (2x) - Removes base and water-soluble byproducts.

    • Saturated NaHCO₃ solution (2x) - Removes unreacted acid and HOBt/HOAt.

    • Brine (1x) - Removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Start with a non-polar eluent system (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity. Consider adding 0.5% triethylamine to the eluent to prevent peak tailing. Collect fractions and analyze by TLC to isolate the pure (S,S)-diastereomer.

References

troubleshooting solubility issues with (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for solubility challenges encountered with (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid in Dimethyl Sulfoxide (DMSO). It is designed for researchers, scientists, and drug development professionals to ensure experimental success through a clear understanding of the compound's properties and proven dissolution methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamentals of Compound and Solvent

Q1: What are the fundamental properties of this compound and its expected solubility in DMSO?

This compound is a drug intermediate used in the synthesis of various active compounds.[1][2] Understanding its basic physicochemical properties is the first step in troubleshooting.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₆[2]
Molecular Weight 365.43 g/mol [2]
Key Structural Features Trimethoxyphenyl group (lipophilic), Piperidine-2-carboxylic acid (hydrophilic, ionizable)[3][4]
Reported DMSO Solubility Up to 250 mg/mL (684.13 mM)[1][2][5]

While the reported solubility is very high, supplier data sheets consistently include a critical caveat: ultrasonic treatment is necessary to achieve this concentration.[1][2][5] Furthermore, the hygroscopic nature of DMSO can dramatically reduce the compound's solubility; therefore, using a newly opened, anhydrous grade of DMSO is strongly recommended.[1][5]

Q2: What properties of DMSO are critical to consider when preparing my stock solution?

DMSO is a powerful and widely used polar aprotic solvent, but its properties demand careful handling to ensure reproducibility.[6][7]

  • High Polarity: DMSO's ability to dissolve a wide range of polar and nonpolar compounds makes it a "universal solvent" in research.[6][8]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a primary cause of solubility failure. Absorbed water can significantly decrease the solubility of lipophilic compounds and promote precipitation, especially after freeze-thaw cycles.[9][10]

  • Thermal Stability: DMSO is thermally stable at moderate temperatures but can begin to decompose at its boiling point (189°C) or undergo autocatalytic decomposition in the presence of acids.[11][12][13] Gentle warming is acceptable, but excessive heat should be avoided.

  • Aprotic Nature: As an aprotic solvent, DMSO is a poor solvator for anions compared to protic solvents like water. This becomes relevant when considering the ionization state of the compound's carboxylic acid group.

Section 2: Common Solubility Problems & Immediate Solutions

Q3: My compound is not dissolving in DMSO at room temperature, even at a lower concentration than the reported maximum. What are the immediate troubleshooting steps?

This is a common issue that can almost always be resolved by applying energy to the system and ensuring solvent quality. Follow this sequential workflow.

G

  • Use High-Quality, Anhydrous DMSO: Before starting, ensure you are using a fresh bottle of high-purity, anhydrous DMSO. Water is a common contaminant that drastically reduces solubility.[10]

  • Vortex Vigorously: Simple swirling is often insufficient. Vortex the sample for several minutes to increase the kinetic energy and mechanical dispersion of the compound particles.[14]

  • Apply Sonication: As recommended by suppliers, sonication is often required.[1][2] This process uses high-frequency sound waves to create cavitation bubbles, which generate localized energy to break apart compound aggregates and accelerate dissolution.[15][16] A standard laboratory water bath sonicator is effective.

  • Use Gentle Heat: If the solution is still not clear, gentle warming in a 37°C water bath can further aid dissolution.[14] This increases the kinetic energy of the solvent molecules. Caution: Avoid high temperatures, as this may degrade the compound or the DMSO itself.[11]

Q4: My stock solution was clear, but it formed a precipitate after being stored in the freezer and thawed. What happened?

This is typically caused by two synergistic factors: water absorption and freeze-thaw cycles.

  • Causality: Even small amounts of absorbed water can lower the solubility threshold of a compound in DMSO.[10] When the solution freezes, the DMSO and water can form crystalline structures, forcing the dissolved compound out of solution into a supersaturated state. Upon thawing, the compound may not fully redissolve, resulting in visible precipitate.[17]

  • Solution:

    • Re-dissolve: Gently warm the vial to 37°C and sonicate for 10-15 minutes. This will usually return the compound to solution.[14][18]

    • Best Practice - Aliquoting: To prevent this issue, aliquot the main stock solution into smaller, single-use volumes immediately after preparation.[14] This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces opportunities for water contamination.

Q5: My DMSO stock is perfectly clear, but my compound crashes out of solution when I dilute it into my aqueous assay buffer (e.g., PBS). How do I solve this?

This is the most frequent challenge for compounds that are highly soluble in organic solvents but poorly soluble in water.[18][19] The drastic change in solvent polarity upon dilution from 100% DMSO to a mostly aqueous environment causes the compound to precipitate.[20]

  • Causality (The Co-Solvent Effect): DMSO acts as a co-solvent. The compound is soluble in the high-concentration DMSO environment. When you dilute this into an aqueous buffer, the percentage of DMSO drops dramatically (e.g., from 100% to <0.5%), and the buffer cannot maintain the compound in solution.[21][22]

  • Solutions:

    • Serial Dilutions in 100% DMSO: Do not dilute your highly concentrated stock directly into the aqueous buffer. First, perform a serial dilution in 100% DMSO to get closer to your final desired concentration.[14][23] Then, add a small volume of this intermediate DMSO stock to your final assay buffer. This method, often called a "top-shot," allows for more rapid dispersion.

    • pH Adjustment (Leveraging the Carboxylic Acid): Your compound has a carboxylic acid group, which is ionizable.[2] In its neutral form (at low pH), it is less water-soluble. By increasing the pH of your aqueous buffer to be at least 1-2 units above the compound's pKa, the carboxylic acid will deprotonate to form a negatively charged carboxylate salt. This ionized form is significantly more soluble in water.[3][19]

    • Stepwise Dilution: Instead of a single large dilution (e.g., 2 µL into 1998 µL), try a stepwise approach. For example, add the 2 µL of stock to 18 µL of buffer, vortex well, and then add this 20 µL mixture to the remaining 1980 µL of buffer. This gradual introduction to the aqueous environment can sometimes prevent immediate precipitation.[19]

Section 3: Advanced Strategies & Verification

Q6: I've tried the basic steps, but my compound still precipitates in the final assay medium. What other formulation strategies can I explore?

If standard methods fail, advanced formulation techniques may be necessary, particularly for in vivo studies or challenging in vitro systems.

  • Use of Additional Co-solvents: For in vivo preparations, a multi-component solvent system is often required. A common formulation is a mixture of DMSO, PEG300 (polyethylene glycol), a surfactant like Tween-80, and saline.[2] For in vitro assays, the addition of solubilizing agents like cyclodextrins can be explored. These molecules have a hydrophobic interior that can encapsulate the drug molecule, while their hydrophilic exterior enhances aqueous solubility.[20][24]

  • Kinetic vs. Thermodynamic Solubility: Understand the difference. Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer and observing precipitation, which is most relevant for biological assays.[25][26] Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer. Your issue is likely with kinetic solubility. Optimizing the dilution protocol is key.[18]

Q7: How can I experimentally verify the solubility of my compound and ensure my final concentration is accurate?

Visual inspection is not enough. To ensure the integrity of your results, you must analytically confirm the concentration of the dissolved compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard method.[25][27] It can separate the soluble compound from any undissolved particles or degradation products and provide an accurate concentration measurement.

  • Nephelometry or Turbidimetry: These high-throughput methods measure light scattering caused by undissolved particles.[25][28] They are excellent for quickly determining the kinetic solubility limit across a range of concentrations.

Section 4: Standard Operating Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Preparation: Use a new, sealed vial of anhydrous, high-purity DMSO. Allow it to come to room temperature before opening to minimize water condensation.

  • Weighing: Accurately weigh 36.54 mg of this compound into a sterile, appropriate-sized glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: a. Cap the vial tightly and vortex vigorously for 2 minutes.[14] b. Place the vial in a water bath sonicator and sonicate for 20-30 minutes.[1][2] The water in the bath helps transmit the ultrasonic energy evenly. c. If solids remain, place the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.[14]

  • Inspection: The final solution should be completely clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C.[14]

Protocol 2: Serial Dilution and Preparation of a Final 10 µM Working Solution

  • Intermediate Dilution (in 100% DMSO): a. From your 100 mM stock, take 10 µL and add it to 990 µL of 100% DMSO. b. Vortex thoroughly. This creates a 1 mM intermediate stock.

  • Final Dilution (into Aqueous Buffer): a. To prepare a 10 µL final working solution in a 96-well plate containing 100 µL of assay buffer, you need a final DMSO concentration of ≤0.1%. b. Take 1 µL of the 1 mM intermediate stock and add it directly to 999 µL of your final assay buffer. c. Immediately mix thoroughly by pipetting up and down or by vortexing to ensure rapid and complete dispersion.[19]

References

Technical Support Center: Overcoming Poor Cell Permeability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of piperidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals actively working with this important chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome common experimental hurdles.

Introduction: The Piperidine Permeability Paradox

Piperidine rings are prevalent in a vast number of FDA-approved drugs and clinical candidates due to their favorable metabolic stability and ability to serve as a versatile scaffold for introducing basic nitrogen centers. However, the inherent basicity of the piperidine nitrogen often leads to a high ionization state at physiological pH (pKa typically in the range of 8-11), resulting in poor passive diffusion across the lipophilic cell membrane. This guide provides a systematic approach to diagnosing and resolving permeability issues with your piperidine-containing compounds.

Part 1: Troubleshooting Guide - Low Permeability in Cell-Based Assays

This section addresses the common scenario where a piperidine-based compound shows high potency in biochemical assays but fails to exhibit the expected activity in cell-based models.

Initial Observation: My piperidine compound is potent in an enzymatic assay but shows significantly reduced or no activity in a whole-cell assay.

Question 1: How can I confirm that poor cell permeability is the primary cause of the discrepancy between my biochemical and cell-based assay results?

Answer: It is crucial to systematically rule out other potential causes before focusing solely on permeability. This involves a multi-step validation process.

Step-by-Step Experimental Workflow:

  • Confirm Target Engagement in Cells: Utilize a cellular thermal shift assay (CETSA) or a target engagement assay that does not require cell lysis (e.g., NanoBRET™) to determine if the compound can bind to its intended target within the intact cellular environment. A lack of target engagement strongly suggests a permeability issue.

  • Assess Compound Stability: Incubate your compound with the cell line and media used in your assay for the duration of the experiment. Use LC-MS/MS to quantify the compound at various time points to check for metabolic degradation or chemical instability.

  • Evaluate Efflux Pump Activity: Co-incubate your compound with known inhibitors of common efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Verapamil or cyclosporin A are commonly used P-gp inhibitors. If the cellular activity of your compound is restored in the presence of an efflux inhibitor, it indicates that the compound is a substrate for that transporter.

Workflow Diagram:

A Discrepancy Observed: Potent in Biochemical Assay, Weak in Cell-Based Assay B Is poor permeability the root cause? A->B C Confirm Target Engagement (e.g., CETSA, NanoBRET) B->C If No F Permeability is Likely the Primary Issue B->F If Yes D Assess Compound Stability (LC-MS/MS) C->D G Investigate Other Factors: - Off-target effects - Assay artifacts C->G If negative E Evaluate Efflux (Co-incubation with inhibitors) D->E D->G If unstable E->F If all negative E->G If efflux substrate A Low Permeability of Piperidine Compound B Primary Goal: Increase fraction of neutral species at pH 7.4 A->B C Strategy 1: pKa Modulation (Introduce EWGs) B->C D Strategy 2: Lipophilicity (LogD) Tuning (Modify distal groups) B->D E Strategy 3: Introduce IMHB (Mask polar N-H) B->E F Synthesize Analogs C->F D->F E->F G Re-evaluate Permeability (PAMPA, Caco-2) F->G

Technical Support Center: Managing Off-Target Effects in Assays with Trimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with trimethoxyphenyl (TMP)-containing compounds in your assays. Our goal is to equip you with the knowledge to identify, understand, and mitigate off-target effects, ensuring the integrity and validity of your experimental results.

Introduction: The Double-Edged Sword of the Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore present in numerous biologically active molecules, including well-known natural products like colchicine and podophyllotoxin.[1][2] Its prevalence in medicinal chemistry is due to its ability to confer potent biological activity. However, this potency is often linked to a specific and significant off-target effect: the inhibition of tubulin polymerization.[3][4][5] This can lead to cytotoxicity and cell cycle arrest, which may be the desired outcome in cancer research but a confounding factor in assays targeting other biological pathways.[6][7]

This guide will delve into the nuances of managing these off-target effects, from the well-documented interaction with tubulin to more general assay interference phenomena.

Frequently Asked Questions (FAQs)

Q1: My trimethoxyphenyl compound shows potent cytotoxicity in my cell-based assay. Is this likely an on-target or off-target effect?

A1: While it could be an on-target effect if your intended target is involved in cell viability, there is a high probability that the observed cytotoxicity is due to the well-documented off-target effect of the trimethoxyphenyl moiety on tubulin polymerization.[8][9] Many natural and synthetic compounds containing the TMP group are potent inhibitors of tubulin assembly, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[3][7] It is crucial to perform counter-screens to differentiate between your desired on-target effect and this common off-target activity.

Q2: What are "Pan-Assay Interference Compounds" (PAINS), and could my trimethoxyphenyl compound be one?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple high-throughput screens due to non-specific interactions with assay components rather than specific binding to the intended target.[10] These interactions can include chemical reactivity, aggregation, or interference with the assay signal (e.g., fluorescence).[11] While the trimethoxyphenyl moiety itself is not a classic PAINS alert, the overall structure of your compound could contain other problematic functional groups.[12][13] It is always advisable to run your compound's structure through PAINS filters and to perform appropriate control experiments to rule out assay interference.

Q3: I'm working with a biochemical (cell-free) assay. Are off-target effects still a concern?

A3: Yes, off-target effects are still a major concern in biochemical assays. The most common issue is compound aggregation, where the compound forms colloidal particles that can non-specifically inhibit enzymes.[14] Additionally, compounds can interfere with the assay technology itself, for example, by quenching fluorescence or inhibiting a reporter enzyme.[15] It is also possible for your compound to interact with other proteins or components in your assay buffer.

Q4: My compound is not showing the expected activity. Could off-target effects be masking the on-target phenotype?

A4: This is a plausible scenario. If a compound has multiple biological activities, one off-target effect could counteract or mask the intended on-target effect. For instance, if your on-target effect is expected to promote cell proliferation, but your TMP compound is causing cell cycle arrest via tubulin inhibition, you may observe a net effect of no change or even a decrease in cell number.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Problem: Your trimethoxyphenyl compound exhibits significant cytotoxicity that does not align with the known function of your intended target.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Hypothesis: Off-target tubulin inhibition A->B C Perform Tubulin Polymerization Assay B->C D Perform Cell Cycle Analysis B->D E Compound inhibits tubulin polymerization? C->E F Cells arrest in G2/M phase? D->F G Conclusion: Cytotoxicity is likely due to off-target tubulin inhibition. E->G Yes H Conclusion: Cytotoxicity may be on-target or due to another off-target effect. E->H No F->G Yes F->H No

Caption: Workflow to investigate unexpected cytotoxicity.

Experimental Protocols:

  • Protocol 1: In Vitro Tubulin Polymerization Assay

    This assay directly measures the effect of your compound on the assembly of purified tubulin into microtubules.

    • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, your test compound, and a known tubulin inhibitor (e.g., colchicine) as a positive control.

    • Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer on ice. b. Add your compound at various concentrations (and controls) to the reaction mixture. c. Incubate on ice for a short period to allow for compound binding. d. Warm the mixture to 37°C and add GTP to initiate polymerization. e. Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

    • Interpretation: A dose-dependent decrease in the rate and extent of absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.[3]

  • Protocol 2: Cell Cycle Analysis by Flow Cytometry

    This method determines the distribution of cells in different phases of the cell cycle.

    • Cell Culture: Plate your cells of interest and allow them to adhere overnight.

    • Treatment: Treat the cells with your compound at its IC50 concentration for a period of 24-48 hours. Include a vehicle control and a positive control (e.g., nocodazole).

    • Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

    • Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Interpretation: An accumulation of cells in the G2/M phase of the cell cycle is a hallmark of compounds that interfere with microtubule dynamics.[7][9]

Guide 2: Ruling Out General Assay Interference

Problem: You observe activity in your assay, but you are unsure if it is a genuine on-target effect or an artifact of assay interference.

Troubleshooting Workflow:

A Activity Observed in Primary Assay B Hypothesis: Assay Interference (e.g., aggregation, fluorescence) A->B C Perform Counter-Screen (e.g., without target protein) B->C D Check for Compound Aggregation (DLS or detergent sensitivity) B->D E Assess for Fluorescence Interference B->E F Activity in Counter-Screen? C->F G Evidence of Aggregation? D->G H Fluorescence Interference? E->H I Conclusion: Likely an assay artifact. Hit is a false positive. F->I Yes J Conclusion: Activity is likely target-specific. Proceed with further validation. F->J No G->I Yes G->J No H->I Yes H->J No

Caption: Workflow to identify general assay interference.

Experimental Protocols:

  • Protocol 3: Detergent Sensitivity Assay for Aggregation

    This assay helps to determine if the observed activity is due to compound aggregation.

    • Procedure: Run your primary assay in parallel with and without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

    • Interpretation: If the potency of your compound is significantly reduced in the presence of the detergent, it is a strong indication that the compound is acting via an aggregation-based mechanism.[14]

  • Protocol 4: Biophysical Validation of Target Engagement

    Using biophysical methods can provide direct evidence of your compound binding to its intended target, helping to rule out non-specific effects.

    • Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) can be employed.

    • Interpretation: These methods can confirm a direct interaction between your compound and the target protein and provide quantitative data on binding affinity (KD). A confirmed direct interaction strengthens the case for an on-target mechanism.

Data Summary Table

Off-Target Effect/InterferenceKey CharacteristicsRecommended Confirmatory Assays
Tubulin Polymerization Inhibition Cytotoxicity, G2/M cell cycle arrest.[3][7]In vitro tubulin polymerization assay, cell cycle analysis, immunofluorescence microscopy of microtubules.[1][3][9]
Compound Aggregation Detergent-sensitive activity, steep dose-response curves.[14]Detergent sensitivity assay, Dynamic Light Scattering (DLS).
Fluorescence Interference Signal is present in the absence of the target or other key assay components.Run assay in the absence of the target protein, measure compound's intrinsic fluorescence at assay wavelengths.[15]
hERG Channel Inhibition Can lead to cardiotoxicity (not typically observed in standard in vitro assays).[16][17]Patch-clamp electrophysiology on hERG-expressing cells.[16][18]

Conclusion

Working with trimethoxyphenyl compounds offers exciting therapeutic possibilities, but it requires a vigilant and methodical approach to dissect on-target from off-target effects. By understanding the high potential for tubulin interaction and employing a robust set of counter-screens and orthogonal assays, you can confidently validate your findings and avoid the pitfalls of assay artifacts. This technical support guide is intended to be a living document, and we encourage you to consult the referenced literature for deeper insights into these complex but manageable experimental challenges.

References

Technical Support Center: Scaling Up the Synthesis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals tackling the challenges of scaling up the synthesis of the chiral molecule (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid. As a key drug intermediate, ensuring its stereochemical integrity, purity, and yield on a larger scale is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Overview of the Synthetic Challenge

The target molecule is synthesized via an amide coupling between two chiral building blocks: (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and (S)-piperidine-2-carboxylic acid (also known as L-Pipecolic acid).

Overall Reaction Scheme:

While seemingly straightforward, scaling this reaction presents several critical challenges:

  • Stereochemical Integrity: The primary challenge is preventing racemization at the α-carbon of the (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid during its activation.[3][4] This can lead to the formation of a difficult-to-separate diastereomeric impurity.

  • Reaction Efficiency: Achieving high conversion on a larger scale requires careful optimization of reagents, stoichiometry, and reaction conditions to avoid side reactions and incomplete conversions.[5]

  • Purification: The final product is a diastereomer. While diastereomers have different physical properties, separation from the undesired (R,S) diastereomer can be non-trivial, demanding robust purification strategies.[6]

  • Solubility and Handling: Changes in scale can affect solubility, heat transfer, and mixing, all of which can impact reaction performance and safety.

Process Workflow Diagram

Synthetic Workflow cluster_SM Starting Material Synthesis & QC SM1 (S)-2-(3,4,5-trimethoxy- phenyl)butanoic acid Coupling Amide Coupling (Scale-Up) SM1->Coupling SM2 (S)-Piperidine- 2-carboxylic acid SM2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography or Crystallization) Workup->Purification Final Final Product: (S,S)-diastereomer Purification->Final QC Final QC (HPLC, NMR, ee/de) Final->QC

Caption: High-level workflow for the synthesis and purification of the target molecule.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the scale-up synthesis.

Issue 1: Low Reaction Yield or Stalled Reaction

Question: My amide coupling reaction is giving low yields or appears to stall before reaching completion when I move from a 1g to a 100g scale. What are the likely causes?

Answer: This is a common scale-up issue stemming from several potential factors. Let's break them down.

  • Potential Cause A: Inefficient Carboxylic Acid Activation.

    • Explanation: The first step of the reaction is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for HATU/HBTU).[7] On a larger scale, poor mixing or suboptimal temperature can lead to the degradation of this unstable intermediate before it reacts with the amine.

    • Solution:

      • Reagent Choice: Switch to a more robust coupling reagent. While standard reagents like DCC or EDC are inexpensive, they are prone to side reactions.[4][7] Onium-salt-based reagents like HATU , HBTU , or PyBOP are often more efficient and lead to cleaner reactions, albeit at a higher cost.[4] T3P (Propylphosphonic Anhydride) is another excellent choice known for high yields and easy workup.[8]

      • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short, controlled time (e.g., 5-15 minutes) before adding the amine component. Monitor this activation step if possible.

      • Temperature Control: Exothermic reactions during reagent addition can be more pronounced at scale. Use a jacketed reactor or an ice bath to maintain the recommended temperature (often 0 °C to start) to prevent intermediate decomposition.

  • Potential Cause B: Poor Solubility or Aggregation.

    • Explanation: As peptide chains elongate, they can aggregate, especially if they contain hydrophobic residues.[9] While this is a dipeptide-like synthesis, the aromatic and piperidine rings can lead to poor solubility of starting materials or the product, causing the reaction to stall as material crashes out of solution.[10]

    • Solution:

      • Solvent System: Screen different solvents. While DMF and DCM are common, consider alternatives like NMP (N-Methyl-2-pyrrolidone) or acetonitrile (MeCN). A co-solvent system might be necessary to keep all components in solution.

      • Concentration: Paradoxically, sometimes lowering the concentration can prevent aggregation and improve overall yield, even if it slows the reaction rate. Run small-scale trials to find the optimal concentration for your scaled-up reaction.

  • Potential Cause C: Reduced Nucleophilicity of the Amine.

    • Explanation: (S)-piperidine-2-carboxylic acid is a secondary amine, which is inherently less nucleophilic than a primary amine due to steric hindrance.[11] Any factors that further reduce its availability for reaction will lower the yield.

    • Solution:

      • Stoichiometry: At scale, it's often beneficial to use a slight excess of the less expensive or more stable reagent. In this case, using a small excess (1.1-1.2 equivalents) of the (S)-2-(3,4,5-trimethoxyphenyl)butanoic acid and coupling reagents can help drive the reaction to completion.[8]

      • Base Selection: Ensure the base is not sterically hindering and is strong enough to deprotonate the amine's carboxylate (if not already protected) and neutralize any acid byproducts. DIPEA (N,N-Diisopropylethylamine) is common, but a less hindered base like NMM (N-Methylmorpholine) might be beneficial if steric hindrance is a concern.[11]

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Problem: Low Yield or Stalled Reaction Check_SM Are Starting Materials Pure & Dry? Start->Check_SM Check_Reagents Is the coupling reagent and base appropriate and fully active? Check_SM->Check_Reagents Yes Sol_SM Action: Re-purify or dry starting materials. Use fresh reagents. Check_SM->Sol_SM No Check_Solubility Are all components soluble throughout the reaction? Check_Reagents->Check_Solubility Yes Sol_Reagents Action: Switch to a more potent reagent (HATU, T3P). Use fresh, dry base. Check_Reagents->Sol_Reagents No Check_Conditions Is temperature and addition order optimized? Check_Solubility->Check_Conditions Yes Sol_Solubility Action: Screen alternative solvents (NMP, MeCN). Adjust concentration. Check_Solubility->Sol_Solubility No Sol_Conditions Action: Implement strict temperature control (0 °C). Pre-activate acid before adding amine. Check_Conditions->Sol_Conditions No Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (Highly Reactive Ester) RCOOH->Activated + CouplingReagent Coupling Reagent (e.g., HATU, T3P) CouplingReagent->Activated Base Base (e.g., DIPEA) Base->Activated facilitates Amine Amine (R'-NHR'') Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + Product Amide Product SideProduct Byproducts (Water Soluble) Activated->Tetrahedral Tetrahedral->Product Tetrahedral->SideProduct

References

Technical Support Center: Interpreting Complex NMR Spectra of Acylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectra of acylated piperidines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common challenge of complex and often confusing NMR data for this class of compounds. Here, we will dissect the underlying reasons for this complexity and provide practical, field-proven strategies to confidently interpret your spectra.

Understanding the Core Problem: The Rotameric Equilibrium

The primary reason for the complexity observed in the NMR spectra of acylated piperidines is the restricted rotation around the amide C-N bond.[1][2] This restricted rotation is due to the partial double bond character of the amide linkage, a result of resonance delocalization of the nitrogen lone pair onto the carbonyl group.[2]

This phenomenon gives rise to two distinct, slowly interconverting rotational isomers, or "rotamers," often referred to as cis and trans isomers.[1][3] At room temperature, the rate of this interconversion is often on the same timescale as the NMR experiment, leading to either broadened signals or a complete duplication of signals for the piperidine ring protons and carbons, as well as the acyl substituents.[1][4]

Visualizing the Equilibrium

The following diagram illustrates the equilibrium between the two rotamers of a generic N-acylpiperidine, which is the fundamental cause of the observed spectral complexity.

G cluster_0 Rotamer A (e.g., trans) cluster_1 Rotamer B (e.g., cis) Rotamer_A Rotamer_B Rotamer_A->Rotamer_B Slow Interconversion (on NMR timescale)

Caption: Rotameric equilibrium in N-acylpiperidines.

Troubleshooting & FAQs

This section addresses specific issues you might encounter during your NMR analysis of acylated piperidines.

Question 1: Why am I seeing doubled or significantly broadened signals in my ¹H and ¹³C NMR spectra?

Answer: As discussed, the presence of two slowly interconverting rotamers is the most common reason for signal duplication or broadening.[1][4] Each proton and carbon nucleus in the piperidine ring and the acyl group exists in two different chemical environments, one for each rotamer. If the interconversion is slow on the NMR timescale, you will observe a distinct set of signals for each rotamer. If the interconversion rate is intermediate, the signals will coalesce and appear broadened.[4]

Question 2: How can I confirm that the complexity is due to rotamers and not impurities?

Answer: This is a critical question. Here are a few strategies:

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can be invaluable. You should see two distinct sets of correlated signals corresponding to the two rotamers. For example, in an HSQC spectrum, you will observe two sets of cross-peaks for the piperidine CH₂ groups, each set belonging to a different rotamer.[5][6][7]

  • Variable Temperature (VT) NMR: This is the most definitive method.[8][9] By increasing the temperature, you increase the rate of interconversion between the rotamers. As the temperature rises, the separate signals for the two rotamers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.[4] Conversely, lowering the temperature can slow the interconversion further, leading to sharper signals for each individual rotamer.[8]

Question 3: How do I choose the right solvent for my NMR experiment?

Answer: The choice of solvent can influence the ratio of the two rotamers and the rate of their interconversion.

  • Non-polar solvents like chloroform-d (CDCl₃) are commonly used and are often sufficient for initial analysis.[10]

  • Polar, aprotic solvents like DMSO-d₆ can sometimes simplify spectra by favoring one rotamer over the other, although this is not always the case.[11][12] It's worth noting that DMSO-d₆ can be difficult to remove from your sample after analysis.[12]

  • Protic solvents like methanol-d₄ (CD₃OD) can form hydrogen bonds with the amide carbonyl, potentially altering the rotational barrier.

A useful table of common NMR solvents and their properties can be found in resources provided by suppliers like Merck Millipore.[10] Additionally, comprehensive lists of chemical shifts for common laboratory solvents as trace impurities are available to help distinguish them from your compound's signals.[13][14]

Question 4: At what temperature should I run my VT-NMR experiment?

Answer: The coalescence temperature (the temperature at which the two signals merge) depends on the energy barrier to rotation of the specific amide bond in your molecule. A typical starting range for a VT-NMR experiment would be from room temperature (around 298 K) up to 393 K (120 °C).[4] It is advisable to increase the temperature in increments of 10-15 K and acquire a spectrum at each step to observe the changes in the signals.

Experimental Protocols

Protocol: Variable Temperature (VT) NMR for Rotamer Analysis

This protocol outlines the steps for conducting a VT-NMR experiment to study the dynamic exchange of rotamers in an acylated piperidine.

Objective: To confirm the presence of rotamers and determine the coalescence temperature.

Instrumentation: NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of your acylated piperidine in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈) in a standard NMR tube.

    • Ensure the sample concentration is sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Note the chemical shifts and multiplicities of the broadened or duplicated signals.

  • Increasing the Temperature:

    • Increase the temperature of the NMR probe in increments of 10-15 K.

    • Allow the temperature to stabilize for at least 5-10 minutes at each new setpoint before acquiring a spectrum.

    • Acquire a ¹H NMR spectrum at each temperature increment.

  • Observing Coalescence:

    • Carefully observe the changes in the signals of interest. You should see the duplicated signals broaden and move closer together as the temperature increases.

    • The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc).

  • High-Temperature Spectrum:

    • Continue increasing the temperature beyond the coalescence point until the merged signal sharpens into a single, well-defined peak. This represents the time-averaged spectrum where the rotation around the amide bond is fast on the NMR timescale.

  • Data Analysis:

    • Analyze the series of spectra to demonstrate the temperature-dependent behavior of the signals, confirming the presence of dynamic exchange between rotamers.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Acylated Piperidines

This table provides general chemical shift ranges to aid in the initial assignment of your spectra. Note that these values can vary depending on the specific acyl group and substituents on the piperidine ring.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
Piperidine H-2, H-6 (axial & equatorial)2.5 - 4.040 - 50Often show complex splitting patterns and may be diastereotopic.
Piperidine H-3, H-5 (axial & equatorial)1.4 - 1.825 - 30
Piperidine H-4 (axial & equatorial)1.4 - 1.820 - 27
Acyl Group ProtonsVaries significantly based on the acyl group structureVaries significantlyProtons alpha to the carbonyl are typically in the 2.0 - 3.0 ppm range.
Carbonyl CarbonN/A165 - 175

Data compiled from various sources and general NMR principles.[15][16][17][18][19]

References

Technical Support Center: Refining Purification Methods for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of purifying polar organic compounds. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable insights into overcoming the common and complex challenges encountered in the laboratory. Here, we move beyond mere protocols to explain the fundamental principles that govern your separations, empowering you to troubleshoot effectively and innovate with confidence.

Section 1: Troubleshooting Guides

This section is designed to address specific, frequently encountered problems during the purification of polar organic compounds. Each guide provides a systematic approach to diagnosing and resolving the issue at hand.

Guide 1.1: Hydrophilic Interaction Liquid Chromatography (HILIC) - Poor Peak Shape and Retention Time Drift

HILIC is a powerful technique for retaining and separating highly polar analytes.[1] However, its mechanism, which relies on a water layer adsorbed to a polar stationary phase, makes it susceptible to issues with peak shape and reproducibility.[1][2]

Common Problems & Root Causes
ProblemPotential CauseExplanation
Peak Tailing Insufficient buffer concentrationLow buffer concentration can lead to increased secondary interactions between the analyte and the stationary phase, causing tailing.[3]
Sample solvent mismatchInjecting a sample in a solvent significantly stronger (i.e., with higher water content) than the mobile phase can cause peak distortion.[1][2]
Peak Fronting Sample overloadInjecting too much sample can saturate the stationary phase, leading to a non-ideal interaction and fronting peaks.[3]
Retention Time Drift (Decreasing Retention) Incomplete column equilibrationFailure to fully re-establish the aqueous layer on the stationary phase between injections will result in decreased retention times.[2]
Mobile phase pH near analyte pKaIf the mobile phase pH is close to the pKa of the analyte, small shifts in pH can cause significant changes in ionization state and, consequently, retention.[3]
Irreproducible Retention Times Insufficient initial column conditioningA new HILIC column requires thorough conditioning to establish a stable water layer.[2][4]
Fluctuations in mobile phase compositionHILIC is very sensitive to small changes in the mobile phase, especially the water content.[1]
Troubleshooting Workflow

Here is a logical workflow for troubleshooting common HILIC issues.

HILIC_Troubleshooting start Problem Observed: Poor Peak Shape or Retention Time Drift check_equilibration Is column equilibration adequate (≥10 column volumes)? start->check_equilibration increase_equilibration Increase equilibration time/ volume between injections. check_equilibration->increase_equilibration No check_solvent Does the sample solvent match the initial mobile phase? check_equilibration->check_solvent Yes increase_equilibration->check_solvent modify_solvent Reconstitute sample in a solvent as close as possible to the initial mobile phase conditions. check_solvent->modify_solvent No check_buffer Is the buffer concentration optimal (typically ~10 mM)? check_solvent->check_buffer Yes modify_solvent->check_buffer optimize_buffer Adjust buffer concentration. Ensure buffer is in both mobile phase A and B. check_buffer->optimize_buffer No check_loading Is the injection volume appropriate for the column dimensions? check_buffer->check_loading Yes optimize_buffer->check_loading reduce_loading Reduce injection volume or sample concentration. check_loading->reduce_loading No end Problem Resolved check_loading->end Yes reduce_loading->end

Caption: Troubleshooting workflow for HILIC analysis.

Guide 1.2: Reversed-Phase (RP) HPLC - Insufficient Retention of Polar Analytes

A primary challenge in RP-HPLC is the poor retention of highly polar compounds on nonpolar stationary phases like C18.[5] These analytes have a stronger affinity for the polar mobile phase and may elute in the void volume.

Strategies for Enhancing Retention
  • Mobile Phase Modification : This is often the simplest first step.

    • Decrease Organic Solvent Percentage : Reduce the amount of acetonitrile or methanol in the mobile phase. For some columns, you can go to 100% aqueous conditions.[6] However, be cautious of "phase collapse" with traditional C18 columns when using more than 95-98% water.[7][8]

    • pH Adjustment : For ionizable analytes, adjusting the mobile phase pH to suppress ionization will increase hydrophobicity and retention. A general rule is to adjust the pH to be at least 2 units away from the analyte's pKa.

  • Alternative Column Chemistries :

    • Polar-Embedded Phases : These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain.[9] This feature allows them to be used with 100% aqueous mobile phases without phase collapse and provides alternative selectivity for polar compounds.[9]

    • Polar-Endcapped Phases : These columns have polar groups that cap the residual silanols on the silica surface, which can also improve the retention of polar analytes.[10]

  • Ion-Pair Chromatography :

    • Mechanism : An ion-pairing reagent (e.g., trifluoroacetic acid for acids, or an alkyl sulfonate for bases) is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the RP column.

    • Considerations : Ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[10]

  • Switching to HILIC : If the above strategies fail, HILIC is the logical next step as it is specifically designed for polar compound separation.

Decision Tree for Improving RP-HPLC Retention

RPHPLC_Retention start Poor Retention of Polar Analyte in RP-HPLC adjust_mp Adjust Mobile Phase (Decrease % Organic, Adjust pH) start->adjust_mp change_column Change Column Chemistry (Polar-Embedded/Endcapped) adjust_mp->change_column Still Poor success Retention Improved adjust_mp->success Successful ion_pair Implement Ion-Pair Chromatography change_column->ion_pair Still Poor change_column->success Successful switch_hilic Switch to HILIC Mode ion_pair->switch_hilic MS Incompatibility or Still Poor ion_pair->success Successful switch_hilic->success

Caption: Decision tree for enhancing polar analyte retention.

Guide 1.3: Solid-Phase Extraction (SPE) - Low Analyte Recovery

Low recovery is a frequent issue in SPE, indicating that the analyte is not being effectively retained on the sorbent or eluted in the final step.[11]

Diagnosing and Resolving Low Recovery
SymptomPossible CauseRecommended Action
Analyte found in the load fraction Sorbent polarity mismatchThe sorbent is not retaining the analyte. For polar analytes, consider Normal Phase, Ion-Exchange, or Mixed-Mode SPE.[11][12]
Cartridge bed dried out before sample loadingRe-activate and equilibrate the cartridge immediately before loading the sample to ensure the sorbent is fully wetted.[11]
Analyte found in the wash fraction Wash solvent is too strongThe wash solvent is eluting the analyte along with interferences. Decrease the polarity of the wash solvent.[12]
Analyte not found in the elution fraction Elution solvent is too weakThe elution solvent is not strong enough to displace the analyte from the sorbent. Increase the polarity of the elution solvent. For polar analytes, try solvents like methanol or acetonitrile.[13]
Insufficient elution volumeThe volume of the elution solvent may not be enough to completely elute the analyte. Try passing additional volumes of the elution solvent and collecting them as separate fractions.
Inconsistent recovery between replicates High sample loading flow rateA flow rate that is too high does not allow for sufficient interaction time between the analyte and the sorbent.[11] Decrease the flow rate to 1-2 mL/min.[12]
General SPE Protocol for Polar Analytes (Normal Phase)

This protocol outlines a general workflow for extracting a polar analyte from a nonpolar sample matrix.[12]

  • Conditioning : Activate the polar sorbent by passing 1-2 cartridge volumes of a polar solvent (e.g., methanol). Do not allow the sorbent to dry.[12]

  • Equilibration : Flush the cartridge with 1-2 volumes of the nonpolar sample solvent to prepare the sorbent for sample loading.

  • Sample Loading : Load the sample (dissolved in a nonpolar solvent) onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[12]

  • Washing : Wash away weakly retained impurities by passing 1-2 cartridge volumes of a nonpolar solvent.[12]

  • Elution : Elute the target polar analyte with a small volume of a polar solvent (e.g., methanol, acetonitrile).[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: My polar compound is unstable on silica gel during flash chromatography. What are my options?

A: The acidic nature of standard silica gel can degrade sensitive compounds. Consider these alternatives:

  • Deactivate the Silica Gel : Pre-treat the packed column by flushing it with a solvent system containing a small amount of a base, like 1-2% triethylamine, to neutralize the acidic sites.[14]

  • Use an Alternative Stationary Phase : Less acidic stationary phases like alumina (neutral or basic) or bonded phases such as diol or amine can be excellent alternatives.[14][15]

  • Reversed-Phase Flash Chromatography : If your compound has some hydrophobic character, reversed-phase flash chromatography can be a viable option.[16]

Q2: When should I choose HILIC over Reversed-Phase for my polar analyte?

A: HILIC is generally preferred when your polar analyte has limited or no retention on a C18 column, even after optimizing the mobile phase (e.g., using high aqueous content).[2] HILIC excels at separating very polar compounds like carbohydrates, amino acids, and polar pesticides where reversed-phase methods often struggle.[16]

Q3: How do I select the right SPE cartridge for my polar analyte?

A: The selection process is systematic:

  • Characterize Your Analyte and Matrix : Understand the polarity of your target compound and the sample matrix.[12]

  • Choose a Retention Mechanism :

    • For polar analytes in a nonpolar matrix , use Normal Phase SPE .[12]

    • For charged polar analytes in an aqueous matrix , use Ion-Exchange SPE .[17][18]

    • Mixed-Mode SPE combines reversed-phase and ion-exchange properties and is very effective for cleaner extracts.[19]

  • Select Sorbent and Cartridge Size : Choose a specific sorbent based on the mechanism and determine the cartridge size based on your sample volume and analyte concentration.[12]

Q4: Can I use 100% water as a mobile phase in RP-HPLC?

A: With standard C18 columns, using 100% aqueous mobile phases can lead to a phenomenon called "phase collapse" or "dewetting," where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.[7] To run in 100% water, you must use specially designed columns, such as those with a polar-embedded or polar-endcapped phase, which are engineered to prevent this collapse.[8][9]

Q5: My MS signal is inconsistent when using HILIC. What could be the cause?

A: Inconsistent MS signal in HILIC can often be traced back to the mobile phase.

  • Ionic Strength Fluctuation : During a gradient, if the buffer is only in the aqueous phase (A-line), the ionic strength changes as the organic percentage (B-line) changes. This can cause fluctuations in ionization efficiency. To solve this, ensure your buffer is present at the same concentration in both your aqueous (A) and organic (B) mobile phases.[2]

  • High Buffer Concentration : While buffer is necessary, excessively high concentrations can lead to ion suppression in the MS source. A starting concentration of 10 mM is generally recommended.[2]

References

Validation & Comparative

comparing the bioactivity of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid with its enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Bioactivity of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid and its Enantiomer

In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][3][4][5] This guide provides a comprehensive framework for comparing the bioactivity of a specific chiral compound, this compound, with its corresponding enantiomer.

The subject molecule, featuring a piperidine-2-carboxylic acid scaffold and a 3,4,5-trimethoxyphenyl moiety, is identified as a drug intermediate for the synthesis of various active compounds.[6][7][8] The presence of the 3,4,5-trimethoxyphenyl group is of particular interest, as this fragment is found in a number of bioactive heterocycles with potent antiproliferative activity, often through the destabilization of microtubules.[9] Given the established precedent for stereoselectivity in drug action, a head-to-head comparison of the enantiomers of this compound is imperative to elucidate their potential as therapeutic agents.[4][10][11]

This guide will delineate the necessary experimental workflows, from the initial separation of enantiomers to in-depth in vitro bioactivity assays. The presented methodologies and hypothetical data serve as a robust template for researchers embarking on similar investigations.

Enantiomer Separation: The Prerequisite for Comparative Analysis

Prior to any biological evaluation, the procurement of enantiomerically pure samples is paramount. A racemic mixture, containing equal amounts of both enantiomers, can be resolved using several techniques.[12] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is a widely employed and effective method for this purpose.[13][14][15][16]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Employ a chiral stationary phase column suitable for the separation of amine and carboxylic acid-containing compounds. Polysaccharide-based CSPs are often a good starting point.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without additives like trifluoroacetic acid or diethylamine, is necessary to achieve optimal resolution.

  • Detection: Utilize a UV detector set to an appropriate wavelength based on the chromophores present in the molecule to monitor the elution of the enantiomers.

  • Fraction Collection and Analysis: Collect the separated enantiomeric fractions and confirm their purity using analytical chiral HPLC. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparing experimental and theoretically predicted electronic circular dichroism (ECD) spectra.[17]

Comparative In Vitro Bioactivity Assessment

With the isolated enantiomers in hand, a tiered approach to assessing their bioactivity is recommended. This typically begins with broad cytotoxicity screening, followed by more specific assays to identify potential molecular targets.

Cytotoxicity Profiling

A fundamental step in characterizing any potential therapeutic agent is to determine its effect on cell viability. This is particularly crucial for compounds containing the 3,4,5-trimethoxyphenyl moiety, which is associated with antiproliferative effects.[9]

  • Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., MGC-803, a gastric cancer cell line, given the known activity of similar compounds[9]) and a non-cancerous control cell line to assess selectivity.

  • Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each enantiomer (and the racemic mixture as a control) for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound, representing the concentration at which 50% of cell growth is inhibited.

CompoundCell Line 1 (Cancer) IC50 (µM)Cell Line 2 (Cancer) IC50 (µM)Control Cell Line (Non-cancerous) IC50 (µM)
(S,S)-enantiomer1.52.3> 50
(R,R)-enantiomer25.831.2> 50
Racemic Mixture8.710.5> 50

This hypothetical data illustrates a significant difference in cytotoxicity, with the (S,S)-enantiomer being substantially more potent than the (R,R)-enantiomer.

Target Engagement: Receptor Binding Assays

Should the cytotoxicity data suggest a specific mode of action, or if there is a hypothesized molecular target, receptor binding assays can provide direct evidence of interaction.[18][19][20] These assays are instrumental in determining the affinity of a ligand for its receptor.[18][19][20]

  • Receptor Preparation: Prepare cell membranes or purified receptors from a source known to express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the target, and varying concentrations of the unlabeled test compounds (the enantiomers).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound to determine the half-maximal inhibitory concentration (IC50), which can be used to calculate the inhibitory constant (Ki).

CompoundTarget Receptor Ki (nM)
(S,S)-enantiomer15
(R,R)-enantiomer850
Racemic Mixture35

This hypothetical data suggests that the (S,S)-enantiomer has a much higher affinity for the target receptor compared to the (R,R)-enantiomer.

Visualizing the Workflow and Potential Mechanisms

To clearly illustrate the experimental process and potential downstream cellular effects, diagrams are invaluable.

experimental_workflow cluster_separation Enantiomer Separation cluster_bioactivity Bioactivity Assessment cluster_analysis Data Analysis racemate Racemic Mixture chiral_hplc Chiral HPLC racemate->chiral_hplc enantiomer_S (S,S)-enantiomer chiral_hplc->enantiomer_S enantiomer_R (R,R)-enantiomer chiral_hplc->enantiomer_R cytotoxicity Cytotoxicity Assay (MTT) enantiomer_S->cytotoxicity receptor_binding Receptor Binding Assay enantiomer_S->receptor_binding enantiomer_R->cytotoxicity enantiomer_R->receptor_binding ic50_cyto IC50 Determination cytotoxicity->ic50_cyto ki_binding Ki Determination receptor_binding->ki_binding

Caption: Experimental workflow for the comparative bioactivity assessment of enantiomers.

signaling_pathway cluster_cell Cell receptor Target Receptor downstream_effector Downstream Effector receptor->downstream_effector apoptosis Apoptosis downstream_effector->apoptosis eutomer (S,S)-enantiomer (Eutomer) eutomer->receptor High Affinity Binding distomer (R,R)-enantiomer (Distomer) distomer->receptor Low Affinity Binding

Caption: Hypothetical signaling pathway illustrating differential enantiomer binding.

Conclusion and Future Directions

The presented guide outlines a systematic and scientifically rigorous approach to comparing the bioactivity of the enantiomers of this compound. The hypothetical data underscores the critical importance of evaluating enantiomers as separate chemical entities.[4] The eutomer, or the more active enantiomer, may hold significant therapeutic promise, while the distomer, the less active one, could contribute to off-target effects or be inactive.[5]

Future research should focus on elucidating the precise mechanism of action of the more potent enantiomer. This could involve more advanced cellular and molecular biology techniques, such as transcriptomic and proteomic analyses, to identify the downstream signaling pathways affected by the compound. Furthermore, in vivo studies in relevant animal models would be the next logical step to assess the pharmacokinetic and pharmacodynamic properties, as well as the overall therapeutic potential of the lead enantiomer.

References

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the robust quantification of a drug candidate or its metabolites in biological matrices is a cornerstone of preclinical and clinical studies. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of a quantitative assay for (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid in plasma. As a Senior Application Scientist, my focus extends beyond mere protocol recitation to elucidate the scientific rationale behind our choices, ensuring a self-validating and trustworthy analytical system.

The molecule , this compound, is a drug intermediate used in the synthesis of various active compounds[1]. Its accurate quantification in plasma is paramount for pharmacokinetic and toxicokinetic assessments. This guide will champion the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and provide a comparative analysis against alternative techniques, substantiating our recommendation with established regulatory guidelines and practical insights.

Methodology Comparison: The Rationale for LC-MS/MS

While several analytical techniques exist for small molecule quantification, their applicability to complex biological matrices like plasma varies significantly. Here, we compare the preeminent LC-MS/MS methodology with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ligand-Binding Assays (LBAs).

FeatureLC-MS/MSHPLC-UVLigand-Binding Assay (LBA)
Specificity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)High (dependent on antibody specificity)
Sensitivity Very High (typically ng/mL to pg/mL)Low to Moderate (typically µg/mL to high ng/mL)Very High (can reach pg/mL)
Linear Range WideModerateNarrow
Development Time Moderate to HighLow to ModerateHigh
Matrix Effects Potential for ion suppression/enhancementPotential for interfering peaksPotential for non-specific binding
Applicability Broad (small molecules, peptides)Broad (chromophore-containing molecules)Primarily for large molecules

Our Expertise-Driven Choice: For a small molecule like this compound, LC-MS/MS is the unequivocal method of choice. Its superior specificity, stemming from the dual-filtering mechanism of tandem mass spectrometry, is critical to distinguish the analyte from endogenous plasma components and potential metabolites[2]. While LBAs offer high sensitivity, the development of a specific antibody for a small molecule is a resource-intensive and often protracted process. HPLC-UV, though simpler, typically lacks the sensitivity required for pharmacokinetic studies where plasma concentrations can be very low and is more susceptible to interferences from the complex plasma matrix.

Validation Workflow for the LC-MS/MS Method

The validation of a bioanalytical method is a formal process to demonstrate that the method is fit for its intended purpose. Our workflow is designed in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6].

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Proceed to Validation Calibration Calibration Curve & LLOQ Selectivity->Calibration Accuracy Accuracy & Precision Recovery Recovery & Matrix Effect Accuracy->Recovery Calibration->Accuracy Stability Stability Recovery->Stability SampleAnalysis Routine Sample Analysis Stability->SampleAnalysis Validated Method

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and adherence to regulatory standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis[7].

Protocol:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is preferred).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions must be optimized for the specific analyte.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is a common starting point for small molecule analysis[7][8].

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typically used.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's chemical properties.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (the molecular ion of the analyte) and a specific product ion are monitored.

Validation Parameters and Acceptance Criteria

The following parameters are assessed during method validation, with acceptance criteria based on FDA and EMA guidelines[3][4][5][6].

Validation ParameterPurposeAcceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte in blank plasma.
Calibration Curve To establish the relationship between analyte concentration and instrument response.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV.
Accuracy & Precision To determine the closeness of measured values to the true value and the reproducibility of the measurements.For QC samples, accuracy within ±15% of nominal; precision ≤ 15% CV (except LLOQ).
Recovery To assess the efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect To evaluate the impact of matrix components on analyte ionization.The coefficient of variation of the matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Mean concentration within ±15% of the nominal concentration.

Data Presentation: A Hypothetical Validation Summary

The following table summarizes the expected performance of a validated LC-MS/MS method for this compound in plasma.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (CV%) 2.5 - 8.1%
Inter-day Precision (CV%) 3.2 - 9.5%
Intra-day Accuracy (%) 95.2 - 104.5%
Inter-day Accuracy (%) 94.8 - 105.3%
Mean Recovery 88.7%
Matrix Factor CV% < 10%
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 30 days at -80°C

Logical Framework for Method Selection

The decision-making process for selecting the optimal analytical method can be visualized as follows:

Method Selection Logic Analyte Analyte: Small Molecule This compound Decision Method Selection Analyte->Decision Matrix Matrix: Complex Biological (Plasma) Matrix->Decision Requirement Requirement: High Sensitivity & Specificity (Pharmacokinetics) Requirement->Decision LCMS LC-MS/MS Decision->LCMS Optimal Choice HPLCUV HPLC-UV Decision->HPLCUV Lower Sensitivity/ Specificity LBA LBA Decision->LBA High Development Cost & Time

Caption: Decision tree for analytical method selection based on analyte, matrix, and study requirements.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, demanding a meticulous and scientifically sound approach. For the quantification of this compound in plasma, LC-MS/MS stands out as the superior methodology, offering unparalleled specificity, sensitivity, and a wide dynamic range. By adhering to the comprehensive validation guidelines set forth by regulatory agencies and employing a robust experimental design, we can ensure the generation of high-quality, reliable data to support the advancement of new therapeutic agents.

References

The Discerning Eye: A Guide to Antibody Cross-Reactivity Studies for Piperidine-Based Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine ring is a ubiquitous scaffold, forming the core of a vast array of pharmaceuticals, from potent analgesics to life-saving antipsychotics.[1] Its prevalence is a testament to its favorable physicochemical properties, which often enhance a drug's metabolic stability and ability to cross biological membranes.[1] However, this structural ubiquity presents a significant analytical challenge: developing antibodies that can specifically recognize a target molecule without mistakenly binding to structurally similar analogs. This unwanted recognition, known as cross-reactivity, can lead to inaccurate quantification in immunoassays, flawed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and misinterpretation of critical data in both preclinical and clinical phases.[2][3]

This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against piperidine structures. We will delve into the causality behind experimental choices, present supporting data from real-world examples, and provide detailed protocols to empower you to design and execute self-validating cross-reactivity studies.

The Crux of the Matter: Why Piperidine Structures Challenge Antibody Specificity

Antibodies recognize specific three-dimensional shapes called epitopes on an antigen. When dealing with small molecules (haptens) like piperidine-based drugs, the entire molecule or a significant portion of it functions as the epitope. The challenge arises when a series of drug analogs share the same core piperidine structure but differ only by minor chemical modifications—a methyl group here, a fluorine atom there. These subtle changes may not be sufficient to prevent an antibody raised against one compound from binding to others, leading to significant cross-reactivity.

A prime example of this challenge is seen in the development of immunoassays for fentanyl, a synthetic opioid with a piperidine core, and its numerous, often illicit, analogs.[4][5] The structural similarities are so high that an antibody's ability to discriminate between them is a critical performance characteristic for forensic toxicology and clinical monitoring.[4]

Comparative Analysis of Methodologies for Assessing Cross-Reactivity

The two most powerful and widely adopted techniques for quantitatively assessing antibody cross-reactivity for small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Competition between a labeled antigen and an unlabeled sample antigen for a limited number of antibody binding sites. The signal is inversely proportional to the sample antigen concentration.[6]Real-time, label-free measurement of mass changes on a sensor surface as an antibody binds to an immobilized antigen. Provides kinetic data (association and dissociation rates).[2][7][8]
Primary Output IC50 (concentration of analyte causing 50% inhibition), Percent Cross-Reactivity (%CR).Association rate (ka), Dissociation rate (kd), Affinity (KD).[2]
Throughput High (96- or 384-well plates).Moderate to High, depending on the system (e.g., array-based SPR).[7]
Sensitivity High, can be enhanced with different substrates.Very high, capable of detecting weak binding events.[7]
Key Advantage Well-established, cost-effective, and suitable for screening large numbers of compounds.Provides detailed kinetic information (on- and off-rates) in addition to affinity, offering deeper mechanistic insights. Label-free.[2][7]
Considerations Requires labeled reagents. Endpoint measurement may not capture transient interactions.Higher initial instrument cost. Requires expertise in surface chemistry and data analysis.[9]
The Gold Standard: Competitive ELISA

Competitive ELISA is the workhorse for cross-reactivity screening due to its robustness and scalability. The underlying principle is a battle for binding sites.

Competitive ELISA Workflow cluster_0 Step 1: Plate Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Detection plate Microtiter Plate Well Coated with Hapten-Protein Conjugate antibody Specific Antibody antibody->plate Binds to coated hapten enzyme_conj Enzyme-Conjugated Secondary Antibody sample Sample containing Free Analyte (Piperidine Analog) sample->antibody Competes for binding enzyme_conj->antibody color_dev Color Development (Signal) substrate Substrate substrate->enzyme_conj Enzyme converts caption Competitive ELISA Workflow Diagram

Competitive ELISA Workflow Diagram

The key readout is the IC50 value, which is the concentration of a given analog required to inhibit 50% of the antibody binding to the coated antigen. Cross-reactivity is then calculated relative to the target analyte.

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Piperidine Analog) x 100

Deeper Insights with Surface Plasmon Resonance (SPR)

SPR offers a more nuanced view of molecular interactions by measuring them in real time without the need for labels.[8] This technique is invaluable for characterizing the binding kinetics—how fast an antibody binds (association rate, k_a_) and how quickly it lets go (dissociation rate, k_d_). This level of detail can help distinguish between analogs that might have similar overall affinity (KD) but achieve it through different kinetic profiles, which can have significant implications for assay performance.

SPR Workflow for Cross-Reactivity cluster_0 Immobilization cluster_1 Interaction Analysis cluster_2 Data Output sensor_chip Sensor Chip with Immobilized Antibody analyte_flow Flow Piperidine Analog over Surface binding Association Phase: Real-time Binding Measurement analyte_flow->binding wash Dissociation Phase: Buffer Flow, Real-time Dissociation binding->wash sensorgram Sensorgram (Response vs. Time) wash->sensorgram kinetics Calculate: ka, kd, KD sensorgram->kinetics caption SPR Experimental Workflow

SPR Experimental Workflow

Case Study: Cross-Reactivity of an Anti-Fentanyl Antibody with Piperidine Analogs

To illustrate these principles, we will examine experimental data from a study that characterized a novel chemiluminescence immunoassay for fentanyl. The researchers tested the cross-reactivity of their antibody against a panel of 17 structurally related fentanyl analogs, many of which are also controlled substances.

The data clearly demonstrates how minor modifications to the piperidine core and its substituents dramatically impact antibody recognition.

CompoundStructure Modification vs. FentanylIC50 (ng/mL)Cross-Reactivity (%)
Fentanyl Reference 0.08 100
CarfentanilMethoxycarbonyl group at C4 of piperidine0.03267
SufentanilThienyl ring instead of phenyl; methoxymethyl at C40.08100
AlfentanilTetrazole ring instead of phenyl0.1747
RemifentanilEster groups on N-acyl and C40.2040
AcetylfentanylAcetyl group instead of propionyl0.1457
ButyrylfentanylButyryl group instead of propionyl0.0989
ValerylfentanylValeryl group instead of propionyl0.1457
4-FluorofentanylFluorine on N-phenyl group0.05160
3-MethylfentanylMethyl on C3 of piperidine ring1.117
NorfentanylMajor metabolite, loss of phenethyl group0.7211
RisperidoneStructurally distinct antipsychotic with piperidine>10,000<0.8 (at 10 µg/mL)

Data synthesized from Wang et al. (2021). Risperidone data added for comparative purposes, showing low cross-reactivity from a different drug class despite sharing the piperidine motif.[2]

Key Insights from the Data:

  • High Sensitivity to N-Acyl Group: Changing the propionyl group of fentanyl to an acetyl (Acetylfentanyl) or butyryl (Butyrylfentanyl) group significantly alters cross-reactivity, highlighting the importance of this region for antibody recognition.[4]

  • Impact of Piperidine Ring Substitution: The addition of a methyl group directly onto the piperidine ring (3-Methylfentanyl) drastically reduces cross-reactivity to just 7%, suggesting this modification sterically hinders the antibody from binding effectively.[4]

  • Tolerance for Phenyl Ring Substitution: In contrast, adding a fluorine atom to the N-phenyl group (4-Fluorofentanyl) actually increased cross-reactivity to 160%, indicating the antibody can tolerate, and may even prefer, modifications at this position.

  • High Specificity is Achievable: The example of Risperidone, an antipsychotic that also contains a piperidine ring, shows that antibodies can be highly specific. An anti-Risperidone monoclonal antibody showed less than 1% cross-reactivity with other antipsychotics like Aripiprazole and Olanzapine.[7] Conversely, the anti-fentanyl antibody shows minimal recognition of Risperidone, demonstrating that the overall molecular context of the piperidine ring is critical.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, rigorous and well-documented protocols are essential.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a framework for determining the percent cross-reactivity of piperidine analogs.

  • Plate Coating:

    • Dilute a hapten-protein conjugate (e.g., your target piperidine derivative conjugated to Bovine Serum Albumin - BSA) to an optimal concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target antigen, providing a surface for the competitive binding reaction. Using a different carrier protein for coating (e.g., Ovalbumin-hapten) than was used for immunization (e.g., BSA-hapten) is crucial to avoid detecting antibodies against the carrier protein itself.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking unoccupied sites on the plate surface is critical to minimize background signal and ensure that any binding observed is specific.[2]

  • Competitive Reaction:

    • Prepare serial dilutions of your target analyte (standard curve) and the piperidine analogs to be tested in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/analog concentration with 50 µL of the primary antibody (diluted to a concentration that gives approximately 80-90% of the maximum signal).

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This pre-incubation step allows the free analyte in the sample to compete with the coated analyte for the antibody's binding sites in a solution phase, which often leads to higher sensitivity.

  • Detection:

    • Wash the plate 3 times as described in Step 2.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops (5-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the analyte concentration for the standard curve and each analog.

    • Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for the target analyte and each analog.

    • Calculate the % Cross-Reactivity using the formula provided earlier.

Protocol 2: SPR for Kinetic Cross-Reactivity Analysis

This protocol outlines a typical workflow for assessing binding kinetics using SPR.

  • Antibody Immobilization:

    • Select a sensor chip appropriate for antibody capture (e.g., a Protein A/G chip or a chip for amine coupling).

    • Activate the surface as per the manufacturer's instructions (e.g., using EDC/NHS for amine coupling).

    • Inject the antibody over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active sites.

    • Rationale: Covalently immobilizing or capturing the antibody provides a stable surface for repeated binding and regeneration cycles, ensuring reproducibility.

  • Kinetic Analysis:

    • Prepare a series of dilutions for the target analyte and each piperidine analog in running buffer. A typical concentration range might be 0.1x to 10x the expected KD.

    • Inject the lowest concentration of the first analyte over the sensor surface (association phase) for a defined period, followed by a flow of running buffer (dissociation phase).

    • Regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte without denaturing the immobilized antibody.

    • Repeat the injection-regeneration cycle for all concentrations of the first analyte, typically in ascending order.

    • Repeat the entire process for each piperidine analog to be tested.

    • Rationale: Injecting a range of concentrations is necessary to accurately model the binding kinetics. The regeneration step allows the same surface to be used for multiple cycles, improving consistency and reducing cost.[9]

  • Data Analysis:

    • The instrument software will generate sensorgrams (response units vs. time) for each injection.

    • Perform a reference subtraction using data from a blank flow cell to correct for buffer effects and non-specific binding.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a_), dissociation rate (k_d_), and affinity (KD).

    • Compare the kinetic parameters (k_a_, k_d_) and affinity (KD) across all tested analogs to build a comprehensive cross-reactivity profile.

Conclusion

The development of specific antibodies against piperidine-containing molecules is a formidable but achievable goal. A thorough understanding of an antibody's cross-reactivity profile is not merely a characterization step but a cornerstone of reliable assay development and data integrity. By employing systematic and rigorous methods like competitive ELISA and SPR, researchers can quantify cross-reactivity and understand the structural basis of antibody recognition. The fentanyl analog case study vividly illustrates how minor chemical modifications can have profound effects on antibody binding, underscoring the necessity of testing against a panel of closely related structures. This knowledge empowers scientists and drug developers to select the most appropriate antibodies for their needs, accurately interpret their results, and ultimately, make more informed decisions in the pursuit of novel therapeutics and diagnostics.

References

comparative analysis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid and known GABAergic modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the mammalian central nervous system, is a cornerstone of modern neuropharmacology. The intricate balance between excitatory and inhibitory signaling is fundamental to normal brain function, and its disruption is implicated in a host of neurological and psychiatric disorders. Consequently, the development of molecules that modulate GABAergic neurotransmission remains a highly active area of research and drug development.

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel GABAergic modulators. It provides a comparative analysis of well-established compounds with distinct mechanisms of action, offering a baseline for the evaluation of new chemical entities.

A Note on the Analyte of Interest: (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Initial investigation into the pharmacological profile of this compound revealed that it is primarily documented as a drug intermediate for the synthesis of various active compounds.[1][2][3] A comprehensive search of the scientific and patent literature did not yield publicly available data on its specific GABAergic activity, mechanism of action, or any comparative experimental results. Therefore, a direct comparative analysis of this compound against known GABAergic modulators is not feasible at this time.

This guide will instead focus on providing a detailed framework for such a comparative analysis by thoroughly examining a selection of prototypical GABAergic modulators. This will equip researchers with the necessary context and methodologies to evaluate novel compounds as data becomes available.

The GABAergic Synapse: A Hub of Therapeutic Intervention

The inhibitory effects of GABA are primarily mediated by two classes of receptors: GABAA and GABAB receptors.

  • GABAA Receptors: These are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-).[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential. GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties.[5] These receptors are the target of many clinically important drugs, including benzodiazepines and barbiturates, which act as positive allosteric modulators (PAMs).[4][6]

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a slower but more prolonged hyperpolarization.[7] Baclofen is a classic agonist for this receptor type.[7]

  • GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of these transporters can prolong the presence of GABA in the synapse, enhancing inhibitory neurotransmission.

Below is a diagram illustrating the key components of the GABAergic synapse.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis GABAA Receptor GABAA Receptor Synaptic Cleft->GABAA Receptor GABA GABAB Receptor GABAB Receptor Synaptic Cleft->GABAB Receptor GABA GAT GAT Synaptic Cleft->GAT Reuptake Presynaptic Terminal Presynaptic Terminal GAT->Presynaptic Terminal

Caption: Overview of the GABAergic synapse.

Comparative Analysis of Known GABAergic Modulators

This section provides a detailed comparison of four well-characterized GABAergic modulators, each with a distinct mechanism of action.

Diazepam: The Archetypal Benzodiazepine

Diazepam, a classic benzodiazepine, functions as a positive allosteric modulator of GABAA receptors.[8][9] It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the frequency of chloride channel opening when GABA is bound.[8][9] This potentiation of GABA's inhibitory effect underlies its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8][10]

cluster_0 GABAA Receptor Modulation by Diazepam GABA GABA GABAA Receptor GABAA Receptor GABA->GABAA Receptor Binds Increased Cl- Influx Increased Cl- Influx GABAA Receptor->Increased Cl- Influx Increased Channel Opening Frequency Diazepam Diazepam Benzodiazepine Site Benzodiazepine Site Diazepam->Benzodiazepine Site Binds Benzodiazepine Site->GABAA Receptor Enhances GABA Affinity Hyperpolarization Hyperpolarization Increased Cl- Influx->Hyperpolarization

Caption: Mechanism of action of Diazepam.

Phenobarbital: A Barbiturate Modulator

Phenobarbital, a member of the barbiturate class, also acts as a positive allosteric modulator of GABAA receptors but through a different mechanism than benzodiazepines.[11][12] It increases the duration of chloride channel opening, leading to a more prolonged influx of Cl- ions and a powerful inhibitory effect.[11][13][14] At higher concentrations, phenobarbital can directly activate the GABAA receptor, even in the absence of GABA.[15]

cluster_0 GABAA Receptor Modulation by Phenobarbital GABA GABA GABAA Receptor GABAA Receptor GABA->GABAA Receptor Binds Prolonged Cl- Influx Prolonged Cl- Influx GABAA Receptor->Prolonged Cl- Influx Increased Channel Open Duration Phenobarbital Phenobarbital Barbiturate Site Barbiturate Site Phenobarbital->Barbiturate Site Binds Barbiturate Site->GABAA Receptor Prolongs Channel Opening Hyperpolarization Hyperpolarization Prolonged Cl- Influx->Hyperpolarization cluster_0 GABAB Receptor Activation by Baclofen Baclofen Baclofen GABAB Receptor GABAB Receptor Baclofen->GABAB Receptor Binds and Activates G-protein Activation G-protein Activation GABAB Receptor->G-protein Activation K+ Channel Opening K+ Channel Opening G-protein Activation->K+ Channel Opening Ca2+ Channel Inhibition Ca2+ Channel Inhibition G-protein Activation->Ca2+ Channel Inhibition Hyperpolarization Hyperpolarization K+ Channel Opening->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel Inhibition->Reduced Neurotransmitter Release cluster_0 Indirect GABAergic Modulation by Gabapentin Gabapentin Gabapentin α2δ-1 Subunit of VGCC α2δ-1 Subunit of VGCC Gabapentin->α2δ-1 Subunit of VGCC Binds Increased GABA Synthesis Increased GABA Synthesis Gabapentin->Increased GABA Synthesis Reduced Excitatory Neurotransmitter Release Reduced Excitatory Neurotransmitter Release α2δ-1 Subunit of VGCC->Reduced Excitatory Neurotransmitter Release Enhanced GABAergic Tone Enhanced GABAergic Tone Increased GABA Synthesis->Enhanced GABAergic Tone Harvest Oocytes Harvest Oocytes Inject cRNA Inject cRNA Harvest Oocytes->Inject cRNA Incubate Incubate Inject cRNA->Incubate TEVC Recording TEVC Recording Incubate->TEVC Recording Apply GABA Apply GABA TEVC Recording->Apply GABA Apply Test Compound Apply Test Compound Apply GABA->Apply Test Compound Record Current Record Current Apply Test Compound->Record Current Data Analysis Data Analysis Record Current->Data Analysis

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and bioactive natural products.[1] Its prevalence stems from the conformational flexibility and physicochemical properties it imparts to a molecule, often leading to improved pharmacological profiles. The efficient and selective synthesis of substituted piperidines is, therefore, a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most common and synthetically valuable routes to substituted piperidines. We will move beyond a simple recitation of methods to analyze the underlying principles, practical considerations, and comparative efficiencies of each approach, grounded in experimental data from peer-reviewed literature.

I. The Workhorse: Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of the corresponding pyridine precursor is the most direct and atom-economical route to the piperidine scaffold.[1] This method involves the addition of three equivalents of hydrogen across the aromatic ring, transforming a flat, sp²-hybridized system into a three-dimensional, sp³-rich structure.

Mechanistic Considerations and Catalyst Selection

The primary challenge in pyridine hydrogenation is overcoming the aromatic stabilization energy of the pyridine ring, which often necessitates forcing conditions (high pressure and temperature).[1] Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison.[1]

Heterogeneous Catalysis: This is the most common approach, especially on an industrial scale, due to the ease of catalyst recovery.[1]

  • Palladium on Carbon (Pd/C): Widely used, often with an acidic additive to protonate the pyridine nitrogen, which facilitates reduction.

  • Platinum(IV) oxide (PtO₂): Known as Adams' catalyst, it is effective for the hydrogenation of a variety of substituted pyridines in acidic media like glacial acetic acid.[2]

  • Rhodium and Ruthenium: These catalysts can also be employed, sometimes offering different selectivity profiles.

Homogeneous Catalysis: These systems can operate under milder conditions with high selectivity but present challenges in product separation.[1] A significant breakthrough in this area is the use of Iridium(III) catalysts for ionic hydrogenation.[3][4] This method proceeds under mild conditions and exhibits remarkable tolerance for sensitive functional groups that are often reduced under traditional hydrogenation conditions.[3][4]

Comparative Performance
Catalyst SystemSubstrateConditionsYieldReference
PtO₂2-Chloropyridine50 bar H₂, Glacial Acetic Acid, RT, 6-8 h-[2]
Rh/CPyridineAmbient temperature and pressure (electrocatalytic)98%[5]
Iridium(III) complex3-NitropyridineLow catalyst loadingExcellent[4]
Pd/C, NH₄HCO₂Pyridine N-oxides-High[6]

Key takeaway: For simple, robust piperidine synthesis on a large scale, heterogeneous catalysis with catalysts like PtO₂ or Pd/C remains a go-to method. For complex molecules with sensitive functional groups, modern homogeneous catalysts, particularly Iridium-based systems, offer a significant advantage in terms of chemoselectivity and milder reaction conditions.[3][4]

II. The Versatile Approach: Reductive Amination

Reductive amination is a powerful and versatile strategy for constructing the piperidine ring, particularly for polyhydroxylated derivatives (azasugars). This method typically involves the formation of an imine or enamine intermediate followed by in situ reduction.

Key Strategies
  • Double Reductive Amination (DRA): This approach utilizes a dicarbonyl compound (dialdehyde, ketoaldehyde, or diketone) and an amine source to form the piperidine ring in a single step. The choice of dicarbonyl substrate, often derived from carbohydrates, allows for excellent control over the stereochemistry of the resulting piperidine.[7]

  • Intramolecular Reductive Amination: This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one). This is a key method for producing piperidine iminosugars from carbohydrate precursors.[8]

Reagents and Efficiency

A variety of reducing agents can be employed in reductive amination, with the choice influencing the reaction's efficiency and selectivity.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic reagent that is selective for the reduction of iminium ions in the presence of carbonyl groups.

  • Borane-Pyridine Complex (BAP): A less toxic and inexpensive alternative to NaBH₃CN, BAP has been shown to be superior for the reductive amination of piperidines with various aldehydes, eliminating the formation of nitrile impurities.[9][10]

  • Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C) can also be used for the reduction step.

Starting MaterialsReducing AgentProductYieldReference
Pentadialdose, NH₃H₂, 35 atmMono-protected isofagomine78%[7]
2,6-Heptodiulose, NH₄HCO₃NaBH₃CNSingle piperidine derivative44% (over two steps)[7]
Piperidine, various aldehydesBorane-pyridine complexN-substituted piperidinesGood to excellent[9]

Key takeaway: Reductive amination offers exceptional versatility, especially for the synthesis of complex, stereochemically rich piperidines like azasugars. The double reductive amination of sugar-derived dicarbonyls is a particularly efficient strategy for controlling stereochemistry.[7]

III. The Cycloaddition Pathway: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of the piperidine ring through a [4+2] cycloaddition. In this reaction, an imine acts as the dienophile, reacting with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Mechanistic Nuances and Scope

While often depicted as a concerted pericyclic reaction, the mechanism of the aza-Diels-Alder reaction, particularly with oxygenated dienes, is sometimes questioned to be a stepwise Mannich-Michael pathway.[11][12] The reaction can be promoted by Lewis acids, Brønsted acids, or organocatalysts.[11]

The choice of imine is crucial for the success of the reaction. Imines derived from electron-deficient aldehydes, such as ethyl glyoxylate, have been shown to be excellent dienophiles, leading to high yields of diastereomerically pure cycloadducts.[13]

Key takeaway: The aza-Diels-Alder reaction provides a convergent and often highly stereoselective route to functionalized piperidines. It is particularly useful for the synthesis of piperidin-4-ones and related structures.

IV. The Modern Frontier: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted piperidines, allowing for the modification of the piperidine ring without the need for pre-functionalization.[14] This approach offers increased synthetic efficiency by reducing the number of steps.

Regioselectivity Challenges and Solutions

A key challenge in the C-H functionalization of piperidines is controlling the regioselectivity, as there are multiple C-H bonds with similar reactivity (α, β, and γ positions).[15]

  • α-Functionalization: The C-H bonds at the α-position (C2 and C6) are electronically activated by the nitrogen atom but can be sterically hindered. Directing groups on the nitrogen are often employed to achieve selective α-functionalization.[14]

  • β- and γ-Functionalization: These positions are more challenging to functionalize directly. Strategies to achieve this include using bulky groups to block the α-positions or employing specific catalysts and directing groups that favor remote functionalization.[15][16]

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been successfully used for the site-selective functionalization of piperidines, where the choice of catalyst and the nitrogen protecting group dictates the position of functionalization.[16]

Key takeaway: C-H functionalization represents a paradigm shift in piperidine synthesis, enabling more efficient and novel routes to complex derivatives. While challenges in regioselectivity remain, ongoing research is continuously expanding the synthetic toolbox for this powerful methodology.[17]

V. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Substituted Pyridine using PtO₂

This protocol is a representative example of a heterogeneous catalytic hydrogenation.

  • Reaction Setup: To a solution of the 2-substituted pyridine (1.0 eq) in glacial acetic acid in a high-pressure reactor, add PtO₂ (Adams' catalyst) (0.05 eq).[2]

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude piperidine derivative.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of a Piperidine with an Aldehyde using Borane-Pyridine Complex

This protocol provides a convenient one-pot procedure for N-alkylation of piperidines.

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine (1.0 eq) and the aldehyde (1.0 eq) in ethanol.[9]

  • Addition of Reducing Agent: Add one molar equivalent of borane-pyridine complex (BAP) to the solution.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the consumption of the starting materials by TLC. If the reaction is sluggish, additional aldehyde and BAP may be added until the piperidine is consumed.[9]

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between water and dichloromethane.

  • Isolation: Separate the organic layer, wash with water, dry over magnesium sulfate, and concentrate to an oil.[9]

  • Purification: Purify the crude product by silica gel chromatography.[9]

VI. Visualizing the Synthetic Pathways

Synthetic_Routes_to_Piperidines cluster_hydrogenation Catalytic Hydrogenation cluster_reductive_amination Reductive Amination cluster_aza_diels_alder Aza-Diels-Alder cluster_ch_functionalization C-H Functionalization Pyridine Pyridine Derivative H2_Catalyst H₂, Catalyst (PtO₂, Pd/C, Rh, Ir) Pyridine->H2_Catalyst Piperidine_H Substituted Piperidine H2_Catalyst->Piperidine_H Dicarbonyl Dicarbonyl Compound Reducing_Agent_RA Reducing Agent (NaBH₃CN, BAP) Dicarbonyl->Reducing_Agent_RA Amine Amine Source Amine->Reducing_Agent_RA Piperidine_RA Substituted Piperidine Reducing_Agent_RA->Piperidine_RA Imine Imine Cycloaddition [4+2] Cycloaddition Imine->Cycloaddition Diene Diene Diene->Cycloaddition Tetrahydropyridine Tetrahydropyridine Cycloaddition->Tetrahydropyridine Reduction_ADA Reduction Tetrahydropyridine->Reduction_ADA Piperidine_ADA Substituted Piperidine Reduction_ADA->Piperidine_ADA Piperidine_Core Piperidine Core Reagents Catalyst/Reagents (Rh, Pd) Piperidine_Core->Reagents Piperidine_Func Functionalized Piperidine Reagents->Piperidine_Func

Caption: Major synthetic routes to substituted piperidines.

VII. Conclusion

The synthesis of substituted piperidines is a mature field with a diverse array of reliable methods. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the functional group tolerance needed.

  • Catalytic hydrogenation remains the most straightforward method for simple piperidines.

  • Reductive amination offers unparalleled versatility for complex and stereochemically defined targets.

  • The aza-Diels-Alder reaction provides an elegant cycloaddition approach to highly functionalized systems.

  • C-H functionalization represents the cutting edge of the field, promising more efficient and novel synthetic disconnections.

A thorough understanding of the strengths and weaknesses of each of these key methodologies is essential for any researcher or scientist involved in the synthesis of piperidine-containing molecules.

VIII. References

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 444-463. --INVALID-LINK--

  • BenchChem. (2025). Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem Application Notes. --INVALID-LINK--

  • Pandey, G., & Kumar, A. (2021). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. ChemistrySelect, 6(42), 11463-11477. --INVALID-LINK--

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. --INVALID-LINK--

  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. --INVALID-LINK--

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. --INVALID-LINK--

  • Nishizawa, H., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 145(3), 1775-1783. --INVALID-LINK--

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3467-3471. --INVALID-LINK--

  • Larsen, S. D., & Grieco, P. A. (1986). Aza-Diels-Alder reactions in aqueous solution: the iminium ion-diene cycloaddition. Journal of the American Chemical Society, 108(12), 3512-3513. --INVALID-LINK--

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. --INVALID-LINK--

  • Sarpong, R., et al. (2020). A General Strategy for the C−H Functionalization of Piperidines and Related Saturated N-Heterocycles. Journal of the American Chemical Society, 142(13), 6013-6020. --INVALID-LINK--

  • Doyle, M. P., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. --INVALID-LINK--

  • O'Brien, P. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3741-3755. --INVALID-LINK--

  • Laschat, S., & Dickner, T. (2000). Asymmetric Routes to Substituted Piperidines. Synthesis, 2000(12), 1781-1813. --INVALID-LINK--

  • BenchChem. (n.d.). Functionalization of Piperidine Analogues. BenchChem Technical Support Center. --INVALID-LINK--

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. --INVALID-LINK--

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729. --INVALID-LINK--

  • Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. --INVALID-LINK--

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The top 200 drugs of 2012. Journal of Chemical Education, 91(8), 1114-1123. --INVALID-LINK--

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. --INVALID-LINK--

  • Weintraub, P. M., et al. (2003). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Tetrahedron, 59(17), 2953-2989. --INVALID-LINK--

  • D'Amato, F., & Gevorgyan, V. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 749-760. --INVALID-LINK--

  • O'Brien, P. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3741-3755. --INVALID-LINK--

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. --INVALID-LINK--

  • Li, J., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6524. --INVALID-LINK--

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. --INVALID-LINK--

  • BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes. BenchChem Application Notes. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. --INVALID-LINK--

  • Khan, M. S., et al. (2017). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties. Dyes and Pigments, 142, 464-473. --INVALID-LINK--

  • Felpin, F. X., et al. (2001). Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. The Journal of Organic Chemistry, 66(19), 6305-6312. --INVALID-LINK--

  • Coldham, I., & Watson, S. P. (2006). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. --INVALID-LINK--

References

Bridging the Gap: A Head-to-Head Comparison of In Vitro and In Vivo Results for the Novel Anti-Inflammatory Compound, InnovateX

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel therapeutic compound from laboratory bench to patient bedside is a complex process, with a critical juncture being the translation of promising in vitro results to in vivo efficacy.[1][2] This guide provides a comprehensive head-to-head comparison of the in vitro and in vivo data for InnovateX , a novel small molecule inhibitor designed to target key inflammatory pathways. As researchers, scientists, and drug development professionals, understanding the correlation—and occasional divergence—between these two testing paradigms is paramount for making informed decisions in the preclinical development pipeline.[1][3][4] This guide will delve into the experimental rationale, detailed protocols, and a transparent analysis of the results, offering insights into the therapeutic potential of InnovateX.

The Promise of InnovateX: A Novel Anti-Inflammatory Agent

Chronic inflammation is a key driver of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[5] Existing anti-inflammatory drugs, while effective, can have significant side effects with long-term use.[5] InnovateX was developed to selectively target the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[6][7] By inhibiting the IκB kinase (IKK) complex, InnovateX aims to prevent the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators like TNF-α, IL-6, and IL-1β.[6][8]

Part 1: In Vitro Characterization of InnovateX

The initial stages of drug discovery rely heavily on in vitro assays to rapidly screen and characterize the activity of new compounds.[1][9][10] These controlled, cell-based experiments provide foundational data on a compound's potency, selectivity, and mechanism of action.

Experimental Rationale: Why These Assays?

To evaluate the anti-inflammatory potential of InnovateX, a series of in vitro assays were selected to address key questions:

  • Cytotoxicity: Is the compound toxic to cells at concentrations required for its therapeutic effect? This is a critical first step to establish a therapeutic window.

  • Target Engagement: Does InnovateX effectively inhibit its intended target, the NF-κB pathway, in a cellular context?

  • Pharmacodynamic Effect: Does inhibition of the target pathway translate to a reduction in the production of key pro-inflammatory cytokines?

Detailed Experimental Protocols

To determine the impact of InnovateX on cell viability, two complementary colorimetric assays were employed: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[11][12]

Protocol: MTT Assay [11][12]

  • Cell Seeding: RAW 264.7 murine macrophage cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with increasing concentrations of InnovateX (0.1 to 100 µM) for 24 hours.

  • MTT Addition: The culture medium was replaced with a medium containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution was removed, and DMSO was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

Protocol: LDH Assay [11][13]

  • Cell Seeding and Treatment: Performed as described in the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, the cell culture supernatant was collected.

  • LDH Reaction: The supernatant was mixed with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance was measured at 490 nm.

  • Data Analysis: Cytotoxicity was calculated relative to a positive control (cells treated with a lysis buffer).[11]

To visualize and quantify the effect of InnovateX on NF-κB nuclear translocation, a high-content imaging assay was performed.

Protocol: NF-κB Translocation Assay

  • Cell Seeding: HeLa cells were seeded in a 96-well, optically clear bottom plate.

  • Compound Pre-treatment: Cells were pre-treated with various concentrations of InnovateX for 1 hour.

  • Stimulation: Cells were stimulated with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Immunofluorescence Staining: Cells were fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (DAPI).

  • Imaging and Analysis: Plates were imaged using a high-content imaging system, and the ratio of nuclear to cytoplasmic p65 fluorescence intensity was quantified.

To assess the functional consequence of NF-κB inhibition, the levels of key pro-inflammatory cytokines, TNF-α and IL-6, were measured in the supernatant of stimulated macrophages using a sandwich ELISA.[14][15]

Protocol: Cytokine ELISA [8][16]

  • Cell Seeding and Treatment: RAW 264.7 cells were seeded and pre-treated with InnovateX as described above.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.

  • Sample Collection: The cell culture supernatant was collected.

  • ELISA Procedure: The supernatant was added to a 96-well plate pre-coated with a capture antibody for either TNF-α or IL-6.[16] The assay was performed according to the manufacturer's protocol, involving incubation with a detection antibody, followed by a streptavidin-HRP conjugate and a substrate solution.[8][14]

  • Absorbance Reading: The absorbance was measured at 450 nm. A standard curve was generated using recombinant cytokines to quantify the concentration in the samples.[16]

In Vitro Results Summary

The in vitro experiments provided a strong foundation for the therapeutic potential of InnovateX.

Assay Metric InnovateX Result Interpretation
MTT Assay CC50> 100 µMLow cytotoxicity at effective concentrations.
LDH Assay % Cytotoxicity< 5% at 10 µMConfirms low cytotoxicity and good cell membrane integrity.
NF-κB Translocation IC500.5 µMPotent inhibition of the target pathway.
TNF-α ELISA IC501.2 µMEffective reduction of a key pro-inflammatory cytokine.
IL-6 ELISA IC501.5 µMBroad anti-inflammatory effect demonstrated.

Part 2: In Vivo Evaluation of InnovateX

While in vitro data is crucial for initial screening, in vivo studies in living organisms are essential to understand a compound's efficacy, safety, pharmacokinetics (PK), and pharmacodynamics (PD) in a more complex biological system.[17][18]

Experimental Rationale: Choosing the Right Model

To assess the in vivo anti-inflammatory activity of InnovateX, the collagen-induced arthritis (CIA) mouse model was selected. This model is widely used in rheumatoid arthritis research as it shares immunological and pathological features with the human disease.[19][20][21] The C57BL/6 mouse strain was chosen for this study.[22]

Detailed Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

Protocol: CIA Induction and Treatment [19][20][23]

  • Immunization (Day 0): C57BL/6 mice were immunized at the base of the tail with an emulsion of chicken type II collagen and Complete Freund's Adjuvant (CFA).[22][23]

  • Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.[23]

  • Treatment Initiation: Upon the first signs of arthritis (typically around day 21-28), mice were randomly assigned to treatment groups: Vehicle control or InnovateX (at 10, 30, and 100 mg/kg, administered orally once daily).

  • Clinical Assessment: Arthritis severity was scored daily on a scale of 0-4 for each paw, resulting in a maximum clinical score of 16 per mouse. Paw thickness was also measured using a digital caliper.

  • Histopathological Analysis: At the end of the study (Day 42), ankle joints were collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) for histological evaluation of inflammation, pannus formation, and bone erosion.

  • Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after the final dose to determine the plasma concentration of InnovateX.

  • Pharmacodynamic (PD) Biomarker Analysis: Serum levels of TNF-α and IL-6 were measured by ELISA.

In Vivo Results Summary

The in vivo study demonstrated the therapeutic efficacy of InnovateX in a relevant disease model.

Parameter Metric Vehicle Control InnovateX (30 mg/kg) InnovateX (100 mg/kg)
Clinical Score Mean Score (Day 42)10.2 ± 1.54.5 ± 0.82.1 ± 0.5
Paw Thickness Mean Change (mm)1.8 ± 0.30.7 ± 0.20.3 ± 0.1
Histopathology Inflammation ScoreHighModerateLow
Histopathology Bone Erosion ScoreSevereMildMinimal
PK Analysis Cmax (ng/mL)-15004500
PK Analysis AUC (ng*h/mL)-900027000
PD Biomarkers Serum TNF-α (pg/mL)250 ± 50120 ± 3060 ± 15
PD Biomarkers Serum IL-6 (pg/mL)400 ± 80180 ± 4090 ± 20

Part 3: Head-to-Head Comparison and Discussion

The ultimate goal of preclinical drug development is to successfully translate in vitro findings to in vivo efficacy.[1] This section provides a critical analysis of the correlation between the in vitro and in vivo results for InnovateX.

Correlation of In Vitro Potency and In Vivo Efficacy

A key aspect of the in vitro to in vivo correlation (IVIVC) is understanding the relationship between a compound's cellular potency (IC50) and its effective dose in an animal model (ED50).[24][25] InnovateX demonstrated potent inhibition of NF-κB and cytokine production in vitro with IC50 values in the low micromolar range. This translated to significant efficacy in the CIA mouse model at well-tolerated oral doses. The dose-dependent reduction in clinical signs of arthritis, along with the suppression of systemic inflammatory biomarkers, aligns with the compound's in vitro mechanism of action.

Pharmacokinetics and Pharmacodynamics (PK/PD) Relationship

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body.[26][27][28] Integrating PK and PD data is crucial for effective drug development.[26][29] The PK analysis of InnovateX revealed good oral bioavailability and dose-proportional exposure. The observed plasma concentrations at the efficacious doses were well above the in vitro IC50 values for target engagement and cytokine inhibition, providing a strong PK/PD rationale for the observed efficacy.[30]

Bridging the In Vitro and In Vivo Divide: Key Considerations

While a strong correlation was observed for InnovateX, it is important to acknowledge the inherent complexities in translating from a simplified in vitro system to a whole organism.[1] Factors such as drug metabolism, distribution to the site of action, and interaction with the host's immune system can all influence in vivo outcomes.[31] The use of a relevant animal model, like the CIA model for rheumatoid arthritis, is critical for increasing the predictive value of preclinical studies.[19][20]

Conclusion

The comprehensive evaluation of InnovateX presented in this guide demonstrates a strong and logical progression from in vitro mechanism-based activity to in vivo therapeutic efficacy. The potent and selective inhibition of the NF-κB pathway observed in cellular assays translated to a significant reduction in disease severity in a clinically relevant animal model of arthritis. The favorable pharmacokinetic and pharmacodynamic profile of InnovateX further supports its potential as a novel anti-inflammatory agent. This head-to-head comparison underscores the importance of a robust and well-designed preclinical testing strategy in identifying and advancing promising new drug candidates.

Visualizations

Proposed Signaling Pathway of InnovateX

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates InnovateX InnovateX InnovateX->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)_n->Pro-inflammatory Genes Binds to promoter Transcription Transcription Pro-inflammatory Genes->Transcription Initiates

Caption: Proposed mechanism of action of InnovateX in the NF-κB signaling pathway.

In Vitro to In Vivo Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Target Engagement Target Engagement Cytotoxicity->Target Engagement Functional Assays Functional Assays Target Engagement->Functional Assays Data Analysis_invitro IC50/CC50 Determination Functional Assays->Data Analysis_invitro Animal Model Selection Animal Model Selection Data Analysis_invitro->Animal Model Selection Go/No-Go Decision Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies PK/PD Analysis PK/PD Analysis Efficacy Studies->PK/PD Analysis Data Analysis_invivo Efficacy & Exposure Correlation PK/PD Analysis->Data Analysis_invivo

Caption: A streamlined workflow from in vitro screening to in vivo efficacy testing.

References

A Researcher's Guide to Statistical Analysis for Comparing the Efficacy of Two Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development, the robust comparison of therapeutic candidates is the crucible in which efficacy is proven and clinical potential is realized. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical analysis of two drug candidates. Moving beyond a mere recitation of tests, we will delve into the causality behind experimental design choices and the principles of self-validating protocols, ensuring scientific integrity at every step.

The Cornerstone of Drug Efficacy Comparison: A Robust Clinical Trial Design

The foundation of any compelling efficacy comparison lies in a meticulously planned clinical trial. The International Council for Harmonisation (ICH) E9 guideline, "Statistical Principles for Clinical Trials," provides a globally recognized framework for this endeavor.[1][2][3][4] A well-designed trial minimizes bias and ensures that any observed differences between drug candidates are attributable to the treatments themselves and not confounding factors.

Key Pillars of Trial Design:
  • Randomization: The random allocation of participants to treatment groups is crucial to prevent selection bias.

  • Blinding: Masking the treatment identity from participants and investigators (single or double-blinding) minimizes bias in reporting and assessment.

  • Control Group: A comparator group (receiving a placebo or a standard-of-care treatment) provides a baseline against which the efficacy of the new drug candidates can be measured.

The reporting of randomized controlled trials should adhere to the Consolidated Standards of Reporting Trials (CONSORT) statement to ensure transparency and completeness.[5][6][7][8][9]

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, controlled clinical trial comparing two drug candidates.

G cluster_0 Phase 1: Trial Planning & Design cluster_1 Phase 2: Trial Conduct cluster_2 Phase 3: Statistical Analysis cluster_3 Phase 4: Reporting & Dissemination P1 Define Research Question & Endpoints P2 Power Analysis & Sample Size Calculation P1->P2 P3 Develop Protocol & Obtain Ethical Approval P2->P3 C1 Participant Recruitment & Informed Consent P3->C1 C2 Randomization to Treatment Arms (Drug A, Drug B, Control) C1->C2 C3 Blinded Treatment Administration & Monitoring C2->C3 C4 Data Collection (Baseline, During, and Post-Treatment) C3->C4 A1 Data Cleaning & Preparation C4->A1 A2 Descriptive Statistics A1->A2 A3 Inferential Statistical Testing A2->A3 A4 Interpretation of Results (P-values, Confidence Intervals) A3->A4 R1 Prepare Clinical Study Report (CSR) following CONSORT guidelines A4->R1 R2 Publication in Peer-Reviewed Journal R1->R2

Caption: A typical workflow for a comparative clinical trial.

Selecting the Appropriate Statistical Test: A Decision Framework

The choice of statistical test is dictated by the nature of the primary endpoint data. This decision is critical for the valid interpretation of the trial's outcome.

Decision Tree for Statistical Test Selection

The following diagram provides a decision-making framework for selecting the appropriate statistical test based on the type of data collected.

G Start What is the nature of your primary endpoint data? Continuous Continuous Data (e.g., blood pressure, tumor volume) Start->Continuous Categorical Categorical Data (e.g., responder vs. non-responder, adverse event occurrence) Start->Categorical TwoGroups Comparing two groups? Continuous->TwoGroups MoreThanTwo Comparing more than two groups? Continuous->MoreThanTwo ChiSquare Chi-Square Test or Fisher's Exact Test Categorical->ChiSquare TTest Student's t-test TwoGroups->TTest ANOVA Analysis of Variance (ANOVA) MoreThanTwo->ANOVA

Caption: Decision tree for selecting a statistical test.

Common Statistical Tests for Efficacy Comparison
Statistical Test Data Type Purpose Example Application
Student's t-test ContinuousCompares the means of two groups.[10][11][12][13][14][15]Comparing the mean reduction in tumor size between patients receiving Drug A and Drug B.
Analysis of Variance (ANOVA) ContinuousCompares the means of three or more groups.[10][11][16]Comparing the mean change in a biomarker across three groups: Drug A, Drug B, and placebo.
Chi-Square Test CategoricalDetermines if there is a significant association between two categorical variables.[10][12][13][14][15][17]Comparing the proportion of patients who achieved disease remission in the Drug A group versus the Drug B group.
Fisher's Exact Test CategoricalUsed as an alternative to the Chi-Square test when sample sizes are small.Comparing the incidence of a rare adverse event between two treatment groups.

The Core of Interpretation: P-values and Confidence Intervals

Statistical tests yield two crucial metrics for interpreting the results: the p-value and the confidence interval.

  • P-value: The p-value represents the probability of observing the study results (or more extreme results) if there were truly no difference between the drug candidates.[18][19][20][21] A p-value less than a pre-specified significance level (typically 0.05) is considered statistically significant, suggesting that the observed difference is unlikely to be due to chance.[18][22]

  • Confidence Interval (CI): A confidence interval provides a range of values within which the true difference between the two groups is likely to lie.[22][23][24][25] A 95% CI, for example, indicates that if the study were repeated many times, 95% of the calculated confidence intervals would contain the true effect.[22][24] If the 95% CI for a difference does not include zero, the result is statistically significant at the 0.05 level.[25] For bioequivalence studies, a 90% confidence interval is often used.[26]

It is crucial to report both the p-value and the confidence interval, as the latter provides information about the magnitude and precision of the treatment effect.[27]

Power and Sample Size: Ensuring a Meaningful Study

Before initiating a clinical trial, a power analysis is essential to determine the required sample size.[28][29][30][31]

  • Statistical Power: This is the probability that the study will detect a true difference between the drug candidates if one exists.[28][29][32] A power of 80% or higher is generally considered acceptable.[29]

  • Sample Size: The number of participants in a study. An insufficient sample size can lead to an underpowered study, where a real treatment effect may be missed.[28] Conversely, an unnecessarily large sample size can be unethical and wasteful.[30]

The sample size calculation depends on several factors, including the desired power, the significance level, the expected effect size, and the variability of the outcome measure.[29][30]

Specialized Scenarios in Efficacy Comparison

Bioequivalence Trials

For generic drugs, the goal is often to demonstrate bioequivalence to a reference product.[33] This involves assessing pharmacokinetic parameters like the area under the curve (AUC) and maximum concentration (Cmax).[34][35] The standard statistical approach is the two one-sided tests (TOST) procedure.

Non-Inferiority Trials

In some cases, the objective is to show that a new drug is not unacceptably worse than an existing standard treatment.[36][37][38][39] These non-inferiority trials are designed to rule out a clinically meaningful difference in efficacy.[37][39]

Comparing Efficacy Without Head-to-Head Trials

When direct comparative trials are not available, adjusted indirect comparisons or mixed treatment comparisons can be used to estimate the relative efficacy of two drugs based on their performance against a common comparator (e.g., placebo).[40][41]

A Self-Validating Protocol: A Step-by-Step Guide to Data Analysis

This section outlines a detailed protocol for the statistical analysis of a hypothetical clinical trial comparing Drug A and Drug B to a placebo control for the treatment of hypertension. The primary endpoint is the change in systolic blood pressure (a continuous variable) from baseline to 12 weeks.

1. Statistical Analysis Plan (SAP) Development:

  • Prior to unblinding the data, a comprehensive SAP should be finalized and signed off. This document should pre-specify the statistical methods for all planned analyses. The FDA has provided guidance on the importance of a pre-specified SAP.[42][43][44][45]

2. Data Validation and Cleaning:

  • Ensure the accuracy and completeness of the dataset.

  • Handle missing data appropriately using pre-specified methods (e.g., multiple imputation).

3. Descriptive Statistics:

  • Summarize baseline characteristics of the study population for each treatment arm to assess the success of randomization.

  • Calculate the mean and standard deviation of the change in systolic blood pressure for each group.

4. Inferential Statistical Analysis:

  • Primary Analysis: Perform a one-way ANOVA to compare the mean change in systolic blood pressure across the three groups (Drug A, Drug B, and Placebo).

  • Post-Hoc Testing: If the ANOVA result is statistically significant (p < 0.05), conduct post-hoc t-tests to perform pairwise comparisons (Drug A vs. Placebo, Drug B vs. Placebo, and Drug A vs. Drug B). Apply a correction for multiple comparisons (e.g., Bonferroni correction) to control the overall Type I error rate.

5. Interpretation and Reporting:

  • Report the mean difference in systolic blood pressure reduction and the corresponding 95% confidence intervals for each comparison.

  • State the p-values for each statistical test.

  • Conclude whether there is a statistically significant difference in efficacy between the drug candidates and the placebo, and between the two drug candidates.

Conclusion

The statistical comparison of two drug candidates is a multifaceted process that demands rigorous planning, appropriate methodological choices, and careful interpretation of results. By adhering to established guidelines such as ICH E9 and the CONSORT statement, and by understanding the principles of statistical testing, power analysis, and data interpretation, researchers can generate robust and reliable evidence to inform clinical practice and advance patient care.

References

A Guide to Assessing the Reproducibility of Published Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the ability to reproduce published findings is a cornerstone of credibility and progress.[1][2][3] This is particularly critical in the field of chemical synthesis, where the creation of novel molecules underpins drug discovery, materials science, and numerous other disciplines. However, the path from a published protocol to a successfully replicated experiment is not always straightforward.[2][4][5] This guide provides a comprehensive framework for critically evaluating and attempting to reproduce published synthesis protocols, ensuring that your time and resources are invested effectively.

The Anatomy of a Reproducible Protocol: More Than Just a Recipe

A well-documented synthesis protocol is a self-validating system. It should provide not just a sequence of steps, but a clear rationale for the chosen conditions and sufficient data to rigorously confirm the identity and purity of the target compound. When scrutinizing a published procedure, look for the following key elements:

  • Detailed Experimental Procedures: The protocol should read like a meticulous narrative of the experiment. This includes not only the quantities of reagents and solvents but also their purity and source, reaction times, temperatures, and the specific apparatus used.[6] Ambiguities in these details are often a primary source of irreproducibility.

  • Thorough Characterization Data: The identity and purity of a synthesized compound are unequivocally established through analytical data. A robust protocol will include comprehensive characterization data for the final product and key intermediates. This typically includes:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred for its accuracy.[7]

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Melting Point or Boiling Point: A key physical property that can indicate purity.

    • Optical Rotation: For chiral compounds, this confirms the stereochemistry.

  • Clear Yield Calculation: The reported yield should be unambiguous. The authors should specify whether it is an isolated yield (the actual amount of pure product obtained) or a yield determined by other means (e.g., NMR).[6]

A Systematic Approach to Protocol Assessment

Before embarking on a replication attempt, a systematic evaluation of the published protocol can significantly increase the chances of success. The following flowchart outlines a decision-making process for assessing a protocol's viability.

G cluster_0 Initial Protocol Scrutiny cluster_1 Decision and Planning cluster_2 Execution and Analysis cluster_3 Outcome A Published Synthesis Protocol B Are experimental details clear and complete? (Reagents, stoichiometry, temp, time, workup) A->B C Is characterization data comprehensive and convincing? (NMR, MS, IR, etc.) B->C F High Risk: Proceed with Caution/Small Scale B->F Some ambiguity G Very High Risk: Seek Alternative Protocol B->G Major details missing D Are safety hazards clearly identified? C->D C->F Data is present but not fully convincing C->G Insufficient or questionable data E Proceed with Replication Attempt D->E All 'Yes' H Plan Experiment: - Source identical or equivalent reagents - Prepare detailed lab notebook entry - Conduct thorough risk assessment D->H Safety info lacking? Conduct your own hazard analysis! E->H F->H I Execute Synthesis Protocol H->I J Monitor Reaction Progress I->J K Workup and Purification J->K L Characterize Product K->L M Compare Data to Published Results L->M N Successful Replication M->N Data matches O Troubleshooting Required M->O Minor discrepancies P Failed Replication M->P Significant discrepancies

Caption: A flowchart outlining the systematic assessment of a published synthesis protocol.

Case Study: A Comparative Analysis of a Hypothetical Suzuki Coupling Reaction

To illustrate the practical application of this guide, let's consider a hypothetical attempt to reproduce a published Suzuki coupling reaction. The goal is to synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Published Protocol (Hypothetical)

"To a solution of 4-bromotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (10 mL) was added Pd(PPh₃)₄ (0.02 mmol) and K₂CO₃ (2.0 mmol). The mixture was heated to 100 °C for 12 hours. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The organic layer was dried over MgSO₄ and concentrated. The crude product was purified by column chromatography to afford 4-phenyltoluene as a white solid (95% yield)."

Experimental Walk-through: A Tale of Two Attempts

Attempt 1: Successful Replication

  • Reagent Sourcing and Preparation: All reagents were purchased from reputable suppliers and used as received. The toluene was anhydrous, as specified for many palladium-catalyzed reactions to prevent catalyst deactivation.

  • Experimental Setup: The reaction was conducted under an inert atmosphere (nitrogen) to protect the palladium catalyst from oxidation. The temperature was carefully monitored and maintained at 100 °C using a temperature-controlled heating mantle.

  • Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC), which showed the consumption of the starting materials and the formation of a new, less polar spot corresponding to the product.

  • Work-up and Purification: The work-up was performed exactly as described. Column chromatography was used to separate the product from any remaining starting materials and catalyst residues.

  • Characterization: The isolated product was characterized by ¹H NMR, ¹³C NMR, and HRMS. The obtained data was in complete agreement with the expected structure and the data reported in the literature.

Attempt 2: Failed Replication

  • Reagent Sourcing and Preparation: The source of the palladium catalyst was a less-characterized supplier. The toluene used was not anhydrous.

  • Experimental Setup: The reaction was performed in a flask open to the air. The temperature was not precisely controlled and fluctuated.

  • Reaction Monitoring: TLC analysis showed only starting materials, even after 12 hours.

  • Work-up and Purification: Despite the lack of product formation, the work-up was performed. No product was isolated.

Comparative Data Analysis
ParameterSuccessful ReplicationFailed ReplicationRationale for Discrepancy
Yield 94%0%The palladium catalyst is sensitive to air and moisture, leading to its decomposition and inactivity in the failed attempt.[8]
¹H NMR Matched published spectrumNot applicableNo product was formed to be analyzed.
¹³C NMR Matched published spectrumNot applicableNo product was formed to be analyzed.
HRMS Matched calculated massNot applicableNo product was formed to be analyzed.

This case study highlights how seemingly minor deviations from a well-defined protocol can lead to complete failure. The "unwritten" knowledge, such as the need for an inert atmosphere and anhydrous solvents in palladium catalysis, is often critical for success.

When Reproducibility Fails: Troubleshooting and Moving Forward

Encountering difficulties in reproducing a published synthesis is a common experience in research.[5][9] When faced with a failed or low-yielding reaction, consider the following troubleshooting steps:

  • Re-examine the Protocol: Scrutinize every detail of the published procedure. Are there any ambiguities that could be interpreted differently?

  • Verify Reagent Quality: Ensure that all reagents and solvents are of the appropriate purity and are not degraded.

  • Consider "Hidden" Variables: Factors not explicitly mentioned in the protocol, such as stirring rate, the specific grade of a reagent, or even the shape of the reaction flask, can sometimes influence the outcome.

Conclusion

The reproducibility of chemical syntheses is fundamental to the integrity and advancement of the chemical sciences.[10][11] By adopting a critical and systematic approach to evaluating and executing published protocols, researchers can increase their chances of success, save valuable time and resources, and contribute to a more robust and reliable scientific literature. Remember that a published protocol is not just a set of instructions, but a scientific claim that must be verifiable through independent replication.

References

Comparative Analysis of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships for Neurokinin-1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid serves as a pivotal intermediate in the synthesis of a novel class of therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, with a primary focus on their potent antagonism of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1] Consequently, the development of small-molecule NK1 receptor antagonists has been an area of intense research, leading to the approval of drugs like aprepitant for chemotherapy-induced nausea and vomiting.[2]

This document will dissect the key structural components of the parent molecule: the 3,4,5-trimethoxyphenyl moiety, the butanoyl linker, and the (S)-piperidine-2-carboxylic acid scaffold. Through a comparative analysis of various analogs, we will elucidate the structural requirements for optimal NK1 receptor affinity and antagonist activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting the NK1 receptor.

Core Pharmacophore and General Structure-Activity Relationships

The general structure of the analogs discussed in this guide is depicted below. Our investigation into the SAR will focus on modifications at three key regions: the aromatic ring (Ring A), the linker, and the piperidine scaffold (Ring B).

G cluster_0 General Structure of Analogs base RingA Ring A (Aromatic Moiety) Linker Linker RingA->Linker RingB Ring B (Piperidine Scaffold) Linker->RingB

Caption: General pharmacophoric elements of the analyzed analogs.

Structure-Activity Relationship of the Aromatic Moiety (Ring A)

The 3,4,5-trimethoxyphenyl group is a recurring motif in many biologically active compounds, including colchicine binding site inhibitors and, pertinently, NK1 receptor antagonists. Its role is often to provide crucial hydrophobic and electronic interactions within the receptor binding pocket.

Systematic modifications of this aromatic ring have revealed several key insights for NK1 receptor antagonism:

  • Lipophilicity and Substitution Pattern: Highly lipophilic substituents on the aromatic ring are generally favored for potent NK1 affinity. For instance, in related series of 4,4-disubstituted piperidines, a 3,5-bis(trifluoromethyl)benzyl ether side chain was found to be optimal, yielding an IC50 value of 0.95 nM for the human NK1 receptor.[3] This suggests that the electronic and steric properties of the substituents are critical for productive interactions with the receptor.

  • Bioisosteric Replacements: While the trimethoxyphenyl group is often a good starting point, bioisosteric replacements can lead to improved potency. For example, replacing the trimethoxyphenyl moiety with a naphthalene ring has been shown to increase NK1 potency in some series of dual NK1/NK2 antagonists.[4]

Table 1: Comparison of Analogs with Modifications in the Aromatic Moiety

Compound IDRing A ModificationhNK1 IC50 (nM)Key Observations
Parent 3,4,5-Trimethoxyphenyl-Starting point for derivatization.
Analog A1 3,5-Bis(trifluoromethyl)phenyl0.95[3]Increased lipophilicity significantly enhances potency.
Analog A2 2-NaphthylPotency increased[4]Demonstrates the utility of exploring larger aromatic systems.
Analog A3 4-Fluorophenyl11[5]A single electron-withdrawing group can confer good activity.

Structure-Activity Relationship of the Linker Region

The butanoyl linker in the parent compound plays a crucial role in positioning the aromatic moiety and the piperidine scaffold in the correct orientation for optimal receptor binding. Modifications to this linker can have a profound impact on activity.

  • Length and Flexibility: The length and conformational flexibility of the linker are critical. Shortening or lengthening the chain can lead to a significant loss of activity, likely due to improper orientation of the key pharmacophoric elements.

  • Functional Group Modifications: Introducing different functional groups within the linker can modulate the compound's properties. For example, the introduction of an amide or an oxime has been shown to alter the stereochemical preference of the NK2 receptor in dual NK1/NK2 antagonists, highlighting the linker's role in selectivity.[6]

Table 2: Comparison of Analogs with Modifications in the Linker

Compound IDLinker ModificationhNK1 Ki (nM)Key Observations
Parent -(C=O)-(CH(Et))--Butanoyl linker provides a specific spatial arrangement.
Analog B1 -(C=O)-NH--Amide bond can introduce rigidity and hydrogen bonding capabilities.
Analog B2 -(CH2)4--Removal of the carbonyl can impact binding and metabolic stability.

Structure-Activity Relationship of the Piperidine Scaffold (Ring B)

The chiral piperidine-2-carboxylic acid moiety is a versatile scaffold in medicinal chemistry, offering multiple points for modification to fine-tune a compound's pharmacological profile.[7]

  • Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring are critical for activity and selectivity. In related series, 4,4-disubstitution on the piperidine ring has been shown to lead to high-affinity NK1 antagonists.[3][5]

  • Chirality: The stereochemistry of the piperidine ring and its substituents is often crucial for biological activity. The (S)-configuration at the 2-position of the piperidine ring in the parent compound is likely important for its intended biological target.

  • Modification of the Carboxylic Acid: The carboxylic acid group can be converted to various bioisosteres, such as amides or esters, to modulate properties like cell permeability and metabolic stability. For instance, conversion of a C-terminal carboxylic acid to a benzyl amide in a related series of bifunctional peptides significantly increased NK1 antagonist activity.

Table 3: Comparison of Analogs with Modifications in the Piperidine Scaffold

Compound IDRing B ModificationhNK1 IC50 (nM)Key Observations
Parent (S)-Piperidine-2-carboxylic acid-Chiral scaffold with a key functional group.
Analog C1 (S)-Piperidine-2-carboxamide-Amidation can improve metabolic stability and introduce new interactions.
Analog C2 4,4-Disubstituted piperidine5.9[5]Disubstitution at the 4-position can significantly enhance potency.
Analog C3 N-Acyl piperidine5.3[3]Acylation of the piperidine nitrogen is well-tolerated.
Analog C4 N-Sulfonyl piperidine5.7[3]Sulfonylation of the piperidine nitrogen is also tolerated.

Experimental Protocols

General Synthetic Pathway for Analog Synthesis

The synthesis of the analogs typically involves the coupling of a suitably substituted butanoic acid derivative with the (S)-piperidine-2-carboxylic acid scaffold. The following diagram illustrates a general synthetic workflow.

G cluster_workflow General Synthetic Workflow Start Substituted Butanoic Acid Step1 Activation (e.g., with HCTU, TBTU) Start->Step1 Intermediate Activated Ester Step1->Intermediate Step2 Coupling Reaction Intermediate->Step2 Piperidine (S)-Piperidine-2-carboxylic acid derivative Piperidine->Step2 Product Final Analog Step2->Product

Caption: A generalized synthetic scheme for the preparation of the target analogs.

Step-by-Step Protocol for a Representative Coupling Reaction:

  • Activation of the Carboxylic Acid: To a solution of the substituted butanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF), add a coupling agent like TBTU (1.1 eq) or HCTU (1.1 eq) and a base such as triethylamine (TEA, 3.0 eq).[8] Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling with the Piperidine Scaffold: Add the (S)-piperidine-2-carboxylic acid derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.

NK1 Receptor Binding Assay Protocol

The affinity of the synthesized analogs for the NK1 receptor is typically determined using a competitive binding assay with a radiolabeled ligand.

Workflow for NK1 Receptor Binding Assay:

G cluster_assay NK1 Receptor Binding Assay Workflow Start Prepare cell membranes expressing hNK1 receptor Step1 Incubate membranes with [3H]-Substance P and varying concentrations of test compound Start->Step1 Step2 Separate bound and free radioligand (e.g., by filtration) Step1->Step2 Step3 Quantify bound radioactivity using liquid scintillation counting Step2->Step3 End Calculate IC50 and Ki values Step3->End

Caption: A typical workflow for determining the binding affinity of analogs to the NK1 receptor.

Detailed Protocol:

  • Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human NK1 receptor (e.g., CHO cells).

  • Incubation: In a 96-well plate, incubate the cell membranes (e.g., 10-20 µg of protein) with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) and a range of concentrations of the test compound. The incubation is typically carried out in a suitable buffer at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The structure-activity relationship studies of this compound analogs have provided valuable insights into the design of potent and selective NK1 receptor antagonists. Key takeaways include the importance of a lipophilic, appropriately substituted aromatic moiety, a linker of optimal length and conformation, and a well-defined stereochemistry and substitution pattern on the piperidine scaffold. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of novel analogs in this chemical space. Continued exploration of these structural motifs holds significant promise for the development of next-generation therapeutics targeting the NK1 receptor for a range of clinical indications.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following recommendations are synthesized from the known hazards of its constituent chemical moieties: a carboxylic acid, a piperidine derivative, and a trimethoxyphenyl group. It is imperative for all personnel to consult the supplier for a compound-specific SDS prior to handling and to perform a thorough, institution-specific risk assessment.

Hazard Analysis: A Structural Perspective

The potential hazards of this compound are best understood by dissecting its structural components. This molecule is a trifecta of functional groups, each contributing to its overall toxicological and chemical reactivity profile.

  • Piperidine Moiety: The piperidine ring is a foundational structure in many alkaloids and pharmacologically active compounds. Piperidine itself is a flammable liquid and can cause severe skin and eye burns upon contact.[2][3][4] Inhalation can lead to irritation of the nose and throat, coughing, and wheezing.[2] Systemic exposure may result in nausea, vomiting, and abdominal pain.[2] Therefore, derivatives such as the topic compound should be handled with measures to prevent skin and eye contact, as well as inhalation.

  • Carboxylic Acid Group: Carboxylic acids are acidic and can be corrosive.[5] While the acidity of this specific molecule is not documented, it should be treated as a potential irritant to the skin, eyes, and respiratory tract.[6][7] Section 8 of a standard Safety Data Sheet for carboxylic acids typically specifies the use of personal protective equipment (PPE) like goggles and gloves.[5]

  • Trimethoxyphenyl Group: The trimethoxyphenyl group's primary contribution to the hazard profile is less defined without specific toxicological data. However, compounds containing this moiety should be handled with care, assuming potential for irritation and toxicity. Safe handling practices for related powdered substances emphasize minimizing dust formation.[8][9]

Given these components, the compound, which is supplied as a powder, should be presumed to be a skin and eye irritant, potentially harmful if inhaled or swallowed, and may form combustible dust concentrations in the air.[1][6]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection.

PPE Category Recommended Equipment Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant risk of splashing or dust generation.The carboxylic acid and piperidine functionalities present a clear risk of serious eye irritation or burns.[2][6][7] Goggles provide a seal around the eyes, and a face shield offers a secondary barrier against splashes and airborne particles.[6][10]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned. Nitrile rubber gloves are required. Gloves must be inspected before use and changed immediately upon contamination.[6][10][11] Fully enclosed, chemical-resistant footwear is mandatory.Direct skin contact is a primary exposure route. The piperidine moiety, in particular, can cause severe skin irritation and burns.[2] A lab coat and proper footwear protect against incidental contact, while nitrile gloves offer a reliable barrier for direct handling.[6][10] Frequent glove changes are critical to prevent permeation and cross-contamination.
Respiratory Protection All manipulations of the solid compound must occur within a certified chemical fume hood to prevent the formation and inhalation of dust.[6][10] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.As a powdered substance, this compound can become airborne, posing an inhalation hazard.[6] The piperidine and carboxylic acid groups suggest a risk of respiratory tract irritation.[2][6] A chemical fume hood is the primary engineering control to minimize this risk.

Operational and Disposal Plans: A Step-by-Step Protocol

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Designate Handling Area (Certified Chemical Fume Hood) verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood Ensure safety don_ppe 3. Don Required PPE (Gloves, Goggles, Lab Coat) verify_hood->don_ppe Protect self weigh 4. Weigh Compound (Use spatula, minimize dust) don_ppe->weigh Begin work dissolve 5. Dissolve Compound (Slowly add solid to solvent) weigh->dissolve Proceed with experiment decon 6. Decontaminate Work Area & Equipment dissolve->decon Conclude experiment doff_ppe 7. Doff PPE Correctly (Gloves First) decon->doff_ppe Prevent contamination wash 8. Wash Hands Thoroughly doff_ppe->wash Final safety step

Caption: Safe Handling Workflow Diagram.

Step-by-Step Handling Procedures
  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[6][10]

    • Ventilation: Confirm that the fume hood is operational and providing adequate airflow before beginning any work.[6]

  • Handling the Solid Compound:

    • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

    • Weighing: Tare a weighing vessel inside the fume hood. Carefully add the compound to the vessel, minimizing any disturbance that could create airborne dust.

  • Handling the Compound in Solution:

    • Dissolving: When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.[6]

    • Storage: The compound should be stored as a powder at -20°C and in solvent at -80°C.[1][12]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.[10]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

    • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]

Disposal Plan

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware must be collected in a separate, labeled hazardous liquid waste container. Do not empty into drains.[10][13]

  • Disposal Method:

    • Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[10]

    • A common method for organic chemical waste is to dissolve or mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] Consult with your institution's environmental health and safety (EHS) department for specific procedures.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[11][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][15]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11][15]

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[4] Ventilate the area thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。